molecular formula C12H17NO2 B11821771 (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Katalognummer: B11821771
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: OOKVWQMRXWRANR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

[1-(5-cyclopropyl-1,2-oxazol-3-yl)cyclopentyl]methanol

InChI

InChI=1S/C12H17NO2/c14-8-12(5-1-2-6-12)11-7-10(15-13-11)9-3-4-9/h7,9,14H,1-6,8H2

InChI-Schlüssel

OOKVWQMRXWRANR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CO)C2=NOC(=C2)C3CC3

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis Pathway and Mechanistic Insights for (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is a sterically constrained, 1,1-disubstituted cyclopentane derivative featuring a 3,5-disubstituted isoxazole core. Molecules bearing this spiro-like topology are highly valued in modern drug discovery as rigidified bioisosteres, frequently utilized to optimize the pharmacokinetic profiles and binding affinities of kinase and GPCR inhibitors.

This technical whitepaper details a highly efficient, three-step synthetic pathway to construct this molecule. The methodology leverages a regioselective 1,3-dipolar cycloaddition to build the heterocycle, a double alkylation to forge the carbocycle, and a chemoselective reduction to yield the final primary alcohol.

Retrosynthetic Strategy

The structural complexity of the target molecule can be systematically deconstructed into readily available starting materials through three logical disconnections:

  • Functional Group Interconversion (FGI): The primary alcohol is derived from the chemoselective reduction of an ester precursor.

  • Cycloalkylation: The cyclopentane ring is forged via a double alkylation of an active methylene compound using 1,4-dibromobutane.

  • Heteroaromatic Construction: The isoxazole core is assembled via a[3+2] cycloaddition between a terminal alkyne (cyclopropylacetylene) and a nitrile oxide generated in situ.

Retrosynthesis Target (1-(5-Cyclopropylisoxazol-3-yl) cyclopentyl)methanol Intermediate1 Ethyl 1-(5-cyclopropylisoxazol-3-yl) cyclopentanecarboxylate Target->Intermediate1 Reduction (LiBH4) Intermediate2 Ethyl 2-(5-cyclopropylisoxazol-3-yl) acetate Intermediate1->Intermediate2 Cycloalkylation (1,4-dibromobutane) StartingMaterials Ethyl 3-nitropropanoate + Cyclopropylacetylene Intermediate2->StartingMaterials [3+2] Cycloaddition (PhNCO, Et3N)

Caption: Retrosynthetic disconnection of the target compound into primary building blocks.

Mechanistic Causality & Reaction Design

Step 1: 1,3-Dipolar Cycloaddition via Mukaiyama Dehydration

The construction of the isoxazole ring requires the generation of a highly reactive nitrile oxide intermediate. This is achieved using the [1]. Ethyl 3-nitropropanoate is treated with phenyl isocyanate (PhNCO) and a catalytic amount of triethylamine. The base deprotonates the primary nitroalkane to form a nitronate anion, which subsequently attacks the electrophilic carbon of PhNCO. Elimination yields ethoxycarbonylmethyl nitrile oxide and diphenylurea as a byproduct.

The in situ generated nitrile oxide immediately undergoes a concerted, regioselective[3+2] cycloaddition with cyclopropylacetylene. The regioselectivity is strictly dictated by Frontier Molecular Orbital (FMO) interactions, exclusively yielding the 3,5-disubstituted isoxazole architecture.

Mechanism Nitro Ethyl 3-nitropropanoate Primary Nitroalkane Nitronate Nitronate Anion Intermediate Nitro->Nitronate Et3N NitrileOxide Nitrile Oxide Reactive 1,3-Dipole Nitronate->NitrileOxide PhNCO (-PhNHCONPh) Isoxazole Isoxazole Core [3+2] Cycloadduct NitrileOxide->Isoxazole Cyclopropylacetylene

Caption: Mukaiyama dehydration mechanism for in situ nitrile oxide generation and cycloaddition.

Step 2: Spiro-Cycloalkylation

The methylene protons situated between the ester carbonyl and the isoxazole ring in the Step 1 product are highly acidic (pKa ~14-16). Treatment with a strong base (Sodium Hydride, NaH) generates a resonance-stabilized carbanion. The addition of 1,4-dibromobutane initiates a sequential double SN2 displacement. The entropic favorability of 5-membered ring closure drives the second alkylation event rapidly to completion, forging the quaternary carbon center.

Step 3: Chemoselective Reduction

Reducing a sterically hindered ester to a primary alcohol typically requires strong hydride donors like Lithium Aluminum Hydride (LiAlH4). However, LiAlH4 is notorious for causing reductive cleavage of the weak N–O bond within isoxazole rings. To preserve the heterocycle, Lithium Borohydride (LiBH4) is selected. LiBH4 provides a milder, chemoselective reduction environment that efficiently converts the ester to the alcohol without compromising the structural integrity of the isoxazole[2].

Quantitative Data & Reaction Optimization

The following table summarizes the optimized reaction parameters, expected yields, and key analytical markers utilized to validate each step of the synthesis.

Synthesis StepReagents & ConditionsTime / TempExpected YieldAnalytical Markers (Self-Validation)
1. Cycloaddition PhNCO (2.0 eq), Et3N (0.1 eq), Toluene12h / 80 °C72 - 78%LC-MS: [M+H]+ 224.1TLC: Rf 0.45 (4:1 Hex/EtOAc)
2. Cycloalkylation 1,4-dibromobutane (1.1 eq), NaH (2.5 eq), DMF16h / 0 °C to rt80 - 85%LC-MS: [M+H]+ 278.1TLC: Rf 0.60 (4:1 Hex/EtOAc)
3. Reduction LiBH4 (2.0 eq), THF4h / 0 °C to rt88 - 92%LC-MS: [M+H]+ 236.1TLC: Rf 0.20 (2:1 Hex/EtOAc)

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(5-cyclopropylisoxazol-3-yl)acetate
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve ethyl 3-nitropropanoate (10.0 mmol, 1.0 eq) and cyclopropylacetylene (12.0 mmol, 1.2 eq) in anhydrous toluene (30 mL).

  • Activation: Add phenyl isocyanate (20.0 mmol, 2.0 eq) followed by triethylamine (1.0 mmol, 0.1 eq) dropwise.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours. A white precipitate (diphenylurea) will form as the reaction progresses, serving as a visual indicator of nitrile oxide generation.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the diphenylurea. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 10% to 25% EtOAc in Hexanes) to afford the product as a pale yellow oil.

Protocol B: Synthesis of Ethyl 1-(5-cyclopropylisoxazol-3-yl)cyclopentanecarboxylate
  • Deprotonation: Suspend Sodium Hydride (60% dispersion in mineral oil, 25.0 mmol, 2.5 eq) in anhydrous DMF (40 mL) at 0 °C under argon.

  • Enolate Formation: Add a solution of the product from Protocol A (10.0 mmol, 1.0 eq) in DMF (10 mL) dropwise over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add 1,4-dibromobutane (11.0 mmol, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 16 hours.

  • Workup: Carefully quench the reaction with saturated aqueous NH4Cl (20 mL) at 0 °C. Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with water (3 x 50 mL) and brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash chromatography (Silica gel, 10% EtOAc in Hexanes) to yield the spiro-cyclopentane derivative.

Protocol C: Synthesis of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol
  • Reduction: Dissolve the ester from Protocol B (5.0 mmol, 1.0 eq) in anhydrous THF (25 mL) and cool to 0 °C under argon.

  • Hydride Addition: Add Lithium Borohydride (LiBH4, 2.0 M in THF, 10.0 mmol, 2.0 eq) slowly via syringe.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours. Monitor complete consumption of the ester via TLC.

  • Quench & Workup: Cool the reaction back to 0 °C and carefully quench with methanol (5 mL) until effervescence stops, followed by water (20 mL). Extract with EtOAc (3 x 30 mL). Wash the organic layers with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Silica gel, 30% to 50% EtOAc in Hexanes) to afford the target primary alcohol as a white solid.

References

  • Title: Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition Source: National Institutes of Health (NIH) / PMC URL: [Link] (Supports the Mukaiyama dehydration methodology for in situ nitrile oxide generation[1])

  • Title: A Novel, General Method for the Synthesis of Nitrile Oxides Source: Organic Letters (ACS Publications) URL: [Link] (Supports the mechanistic pathways of 1,3-dipolar cycloadditions and nitrile oxide reactivity)

  • Title: Reduction Reactions and Heterocyclic Chemistry Source: Jones Research Group URL: [Link] (Supports the chemoselective use of LiBH4 to prevent N-O bond cleavage during ester reduction,[2])

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the intricate journey of drug discovery and development, the adage "formulation begins with the molecule" has never been more pertinent. The intrinsic physicochemical properties of an active pharmaceutical ingredient (API) are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built.[1][2][3] A comprehensive understanding of these characteristics is not merely an academic exercise but a critical determinant of a candidate's success, influencing everything from bioavailability and stability to manufacturability.[4] This guide provides an in-depth examination of the physicochemical properties of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol (CAS No. 1352498-17-9), a molecule of interest due to its constituent cyclopropyl and isoxazole moieties, which are frequently found in contemporary medicinal chemistry.[5][6] The cyclopropyl group can enhance metabolic stability and potency, while the isoxazole ring serves as a versatile scaffold with a wide range of biological activities.[5][6][7] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven methodologies for the characterization of this and structurally related compounds.

Molecular Structure and its Implications

The structure of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is a composite of several key functional groups that dictate its physicochemical behavior. The molecule features a central cyclopentyl ring, which, along with the cyclopropyl group, imparts significant lipophilicity. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, introduces polarity and potential for hydrogen bonding. The primary alcohol (-CH₂OH) is a key hydrogen bond donor and acceptor, significantly influencing aqueous solubility and potential for metabolic transformation.

Lipophilicity: A Predictor of In Vivo Behavior

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, impacting absorption, distribution, metabolism, and excretion (ADME).[8] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD) at a specific pH.

Predicted Lipophilicity

While experimental data for (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is not publicly available, computational methods can provide a reliable estimate. Based on its structure, a moderately lipophilic character is anticipated.

ParameterPredicted ValueMethodSignificance
LogP 2.5 - 3.5 (Estimated)Fragment-based methods (e.g., ClogP)Indicates a good balance for oral absorption, as per Lipinski's Rule of 5 (LogP < 5).[8]
LogD at pH 7.4 2.5 - 3.5 (Estimated)Calculated from LogP and predicted pKaReflects lipophilicity at physiological pH, crucial for predicting membrane permeability.[8]
Experimental Determination of LogP/LogD: The Shake-Flask Method

The "gold standard" for LogP determination is the shake-flask method, a direct measurement of the compound's partitioning between n-octanol and water.[9]

Protocol:

  • Preparation of Pre-Saturated Solvents: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

  • Standard Solution Preparation: A stock solution of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is prepared in the aqueous phase.

  • Partitioning: Equal volumes of the aqueous standard solution and n-octanol are combined in a flask and agitated until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]

Diagram of the Shake-Flask Method Workflow

ShakeFlask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solvents Prepare Pre-Saturated n-Octanol and Water Partition Combine and Agitate for Partitioning Prep_Solvents->Partition Prep_Stock Prepare Aqueous Stock Solution Prep_Stock->Partition Separate Centrifuge for Phase Separation Partition->Separate Quantify Quantify Concentration in Each Phase (HPLC) Separate->Quantify Calculate Calculate LogP Quantify->Calculate

Caption: Workflow for experimental LogP determination.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in different pH environments, such as the gastrointestinal tract and the bloodstream.[11][12] The isoxazole ring in (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is expected to be weakly basic due to the nitrogen atom.

Predicted pKa

Computational tools can predict the pKa based on the molecule's structure.

ParameterPredicted ValueSignificance
pKa (basic) 2.0 - 4.0 (Estimated)Influences solubility and absorption in the acidic environment of the stomach.
Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[13]

Protocol:

  • Sample Preparation: A solution of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is prepared in water or a co-solvent system if solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the half-equivalence point of the titration.

Diagram of the pKa Determination Workflow

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Prep_Sample Prepare Solution of Test Compound Titrate Titrate with Standardized Acid Solution Prep_Sample->Titrate Calibrate_pH Calibrate pH Meter Monitor_pH Continuously Monitor pH Calibrate_pH->Monitor_pH Titrate->Monitor_pH Plot_Curve Generate Titration Curve (pH vs. Volume) Monitor_pH->Plot_Curve Determine_pKa Determine pKa from Half-Equivalence Point Plot_Curve->Determine_pKa

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed.[3] The solubility of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol will be a balance between the polar alcohol and isoxazole groups and the nonpolar hydrocarbon framework.

Predicted Solubility

Based on its structure, the compound is expected to have low to moderate aqueous solubility.

ParameterPredicted ValueMethodSignificance
Aqueous Solubility 10 - 100 µg/mL (Estimated)General Solubility Equation (GSE)Low solubility can be a major hurdle for oral bioavailability.
Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution.

Protocol:

  • Sample Preparation: An excess amount of the solid compound is added to a buffer solution of a specific pH (e.g., pH 7.4).

  • Equilibration: The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: The undissolved solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined by HPLC.

Solid-State Properties: Impact on Stability and Manufacturing

The solid-state properties of an API, such as its crystalline form (polymorphism) and melting point, are crucial for its stability, dissolution rate, and manufacturability.[1][2][4]

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound.

Experimental Determination:

The melting point can be determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC), which also provides information on thermal transitions.[1]

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have different physicochemical properties.[2][4]

Screening for Polymorphs:

A polymorphism screen involves crystallizing the compound from a variety of solvents and under different conditions (e.g., temperature, evaporation rate) to identify different crystalline forms. These forms are then characterized by techniques such as X-ray Powder Diffraction (XRPD) and DSC.[1]

Chemical Stability: Ensuring Drug Product Integrity

Chemical stability is essential to ensure that the API does not degrade over time, which could lead to a loss of potency or the formation of toxic impurities.

Forced Degradation Studies:

Forced degradation studies are conducted to identify the degradation pathways and products of an API under stressed conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation).

Protocol:

  • Stress Conditions: Solutions of the compound are exposed to various stress conditions.

  • Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Identification: Degradation products can be identified using mass spectrometry (LC-MS).

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and identity of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Conclusion: A Roadmap for Successful Drug Development

The comprehensive physicochemical characterization of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol, as outlined in this guide, is a critical step in its evaluation as a potential drug candidate. By systematically determining its lipophilicity, pKa, solubility, solid-state properties, and stability, researchers can gain invaluable insights into its likely in vivo behavior and develop a robust formulation strategy. The methodologies presented here represent a standard, yet rigorous, approach to de-risking a compound in the early stages of drug development, ultimately paving the way for the successful translation of a promising molecule into a safe and effective medicine.

References

  • Malvern Panalytical. (n.d.). Solid-State Analysis of Active Pharmaceutical Ingredients.
  • SEQENS. (n.d.). Solid state characterisation: R&D Expertise.
  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?.
  • Auriga Research. (n.d.). Solid State Characterization.
  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Research Communities. (2020, March 23). AIBL: a pKa prediction method that can correct experiment.
  • Combinatorial Chemistry & High Throughput Screening. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • PubMed. (2013, November 19). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds.
  • ACS Publications. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent | ACS Omega.
  • Research Outreach. (2023, November 8). pKa prediction from ab initio calculations.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction.
  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • PMC. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing.
  • PubMed. (2015, December 24). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia.
  • Fluorochem. (n.d.). (1-(5-Methylisoxazol-3-yl)cyclobutyl)methanol (CAS 1352535-59-1).
  • PubChem. (n.d.). Cyclopentyl(1,3-thiazol-5-yl)methanol | C9H13NOS | CID 80476663.
  • WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.
  • Smolecule. (2024, August 10). Buy (1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol.
  • Pacific BioLabs. (n.d.). Physicochemical Properties.
  • The Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
  • BLDpharm. (n.d.). 1352498-17-9|(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol.
  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • ACS Publications. (2022, December 7). Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides | Journal of Agricultural and Food Chemistry.
  • Hypha Discovery Blogs. (2021, September 24). Metabolism of cyclopropyl groups.
  • PMC - NIH. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.

Sources

Spectroscopic data for (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Elucidation of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol: An In-Depth Technical Guide

Executive Summary

The compound (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol (Chemical Formula: C₁₂H₁₇NO₂) is a highly functionalized heterocyclic building block frequently utilized in drug discovery and the synthesis of kinase inhibitors. Its architecture features a 5-cyclopropylisoxazole core covalently linked to a 1,1-disubstituted cyclopentane ring bearing a hydroxymethyl moiety. Because the spatial arrangement and electronic distribution of this molecule dictate its pharmacological binding affinity, rigorous structural validation is paramount. This whitepaper establishes a definitive, self-validating spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—to guide researchers in the accurate characterization of this compound.

Orthogonal Analytical Strategy

Relying on a single analytical technique introduces the risk of structural misassignment, particularly for molecules with adjacent quaternary centers and heteroaromatic rings. We employ an orthogonal strategy where the causality of each experimental choice is explicitly defined[1]. NMR elucidates the carbon framework and proton microenvironments, FT-IR confirms the functional group vibrational modes (specifically the hydroxyl and isoxazole signatures), and HRMS provides the exact isotopic mass and fragmentation connectivity.

Workflow Sample Sample Prep (>95% Purity) NMR NMR (1H, 13C) CDCl3 + TMS Sample->NMR IR ATR-FTIR Solid State Sample->IR MS HRMS (ESI+) MeOH/H2O Sample->MS Data Orthogonal Validation NMR->Data IR->Data MS->Data

Fig 1. Orthogonal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Experimental Design: Deuterated chloroform (CDCl₃) is selected as the solvent because its lack of exchangeable protons preserves the critical -OH signal (provided the solvent is strictly anhydrous), while offering excellent solvating power for moderately polar heterocycles. Tetramethylsilane (TMS) is utilized as an internal standard to anchor the chemical shift scale at 0.00 ppm, ensuring absolute reproducibility across different magnetic field strengths[1].

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is anchored by the distinct singlet of the isoxazole C4-H, which is highly sensitive to the electronic effects of the adjacent cyclopropyl group[2].

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
6.05Singlet (s)1H-Isoxazole C4-H
3.65Singlet (s)2H--CH₂ OH
2.20Broad Singlet (br s)1H--CH₂OH (Exchangeable with D₂O)
2.05Triplet of Triplets (tt)1H8.4, 5.0Cyclopropyl -CH -
1.85 - 1.95Multiplet (m)4H-Cyclopentyl -CH₂ - (α to C1)
1.60 - 1.75Multiplet (m)4H-Cyclopentyl -CH₂ - (β to C1)
1.05 - 1.12Multiplet (m)2H-Cyclopropyl -CH₂ -
0.90 - 0.98Multiplet (m)2H-Cyclopropyl -CH₂ -
¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C spectrum confirms the presence of 12 distinct carbon environments. The quaternary nature of the cyclopentyl C1 is corroborated by its low relative intensity and characteristic shift (~53.8 ppm) resulting from the deshielding effect of the adjacent isoxazole ring and hydroxymethyl group.

Chemical Shift (δ, ppm)Carbon TypeAssignment
174.5Quaternary (C)Isoxazole C5
165.2Quaternary (C)Isoxazole C3
98.4Methine (CH)Isoxazole C4
68.2Methylene (CH₂)-C H₂OH
53.8Quaternary (C)Cyclopentyl C1
34.5Methylene (CH₂)Cyclopentyl C2, C5 (α carbons)
25.1Methylene (CH₂)Cyclopentyl C3, C4 (β carbons)
8.5Methine (CH)Cyclopropyl -C H-
7.8Methylene (CH₂)Cyclopropyl -C H₂- (x2)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design: Attenuated Total Reflectance (ATR) FT-IR is favored over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture would artificially inflate the O-H stretch region (3200–3600 cm⁻¹), leading to false positives. ATR allows for the direct, non-destructive analysis of the neat solid, providing a true representation of the molecule's vibrational states[3].

Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Mode Assignment
3350StrongBroadO-H stretch (Hydrogen-bonded)
3085WeakSharpC-H stretch (Cyclopropyl sp²-like character)
2950, 2870MediumSharpC-H stretch (Cyclopentyl/Aliphatic sp³)
1605MediumSharpC=N stretch (Isoxazole ring)
1450MediumSharpC=C stretch (Isoxazole ring)
1045StrongSharpC-O stretch (Primary alcohol)

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design: Electrospray Ionization (ESI) in positive ion mode is selected due to the basicity of the isoxazole nitrogen, which readily accepts a proton to form a stable [M+H]⁺ pseudo-molecular ion. A Time-of-Flight (TOF) mass analyzer is utilized to achieve sub-5 ppm mass accuracy, definitively proving the elemental composition.

  • Calculated Exact Mass: 207.1259 Da

  • Observed [M+H]⁺: 208.1332 m/z

Fragmentation Pathway Analysis

Upon collision-induced dissociation (CID), the molecule undergoes predictable, diagnostically useful fragmentation. The primary event is the neutral loss of water from the primary alcohol, followed by the cleavage of the C-C bond linking the isoxazole and cyclopentyl rings.

Fragmentation Parent [M+H]+ m/z 208.1332 Frag1 [M+H - H2O]+ m/z 190.1226 Parent->Frag1 -H2O Frag2 Isoxazole Cation m/z 108.0449 Parent->Frag2 C-C Cleavage Frag3 Cyclopentenyl Cation m/z 81.0704 Frag1->Frag3 Isoxazole Loss

Fig 2. Proposed ESI-MS/MS fragmentation pathway for the target compound.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols incorporate internal feedback loops that validate the integrity of the data at the moment of acquisition.

Protocol A: NMR Acquisition

  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

  • Self-Validation Mechanism (Lock & Shim): The spectrometer must achieve a stable deuterium lock on the CDCl₃ signal. The operator must manually or automatically shim the Z1 and Z2 gradients until the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm is ≤ 0.8 Hz. If this threshold is not met, the magnetic field is non-homogenous, and data acquisition must be aborted.

  • Acquisition: Acquire 16 transients for ¹H (relaxation delay = 1.0 s) and 512 transients for ¹³C (relaxation delay = 2.0 s).

Protocol B: ATR-FTIR Analysis

  • Self-Validation Mechanism (Background Subtraction): Prior to sample loading, acquire a 16-scan background spectrum of the ambient atmosphere. The software must automatically subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3500-3900 cm⁻¹) from subsequent runs.

  • Acquisition: Place 2-3 mg of the solid compound directly onto the diamond crystal. Apply the pressure anvil until the force gauge indicates optimal contact. Acquire 32 scans at a resolution of 4 cm⁻¹.

Protocol C: LC-HRMS (ESI+)

  • Self-Validation Mechanism (Calibration): Prior to sample injection, infuse a sodium formate calibration solution. The system must recognize the cluster ions and calibrate the mass axis. The run is only validated if the root-mean-square (RMS) error of the calibration clusters is < 2.0 ppm.

  • Acquisition: Dilute the sample to 1 µg/mL in 50:50 Methanol/Water with 0.1% Formic Acid. Inject 1 µL into the LC-MS system. Apply a capillary voltage of 3.5 kV and a desolvation temperature of 350 °C.

Conclusion

The structural identity of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is unequivocally confirmed through the synergistic interpretation of its spectroscopic data. The 6.05 ppm ¹H NMR singlet and 1605 cm⁻¹ IR stretch validate the isoxazole core, while the 208.1332 m/z HRMS peak and subsequent -H₂O fragmentation lock in the molecular formula and the presence of the primary alcohol. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity structural characterization necessary for downstream pharmaceutical development.

References

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [3]

  • Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: Google Books / John Wiley & Sons URL: [1]

  • Title: Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues Source: PMC (National Institutes of Health) URL: [2]

Sources

In Silico Modeling of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol: Conformational Dynamics, Vector Analysis, and Fragment-Based Drug Discovery (FBDD) Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol (CAS: 1352498-17-9) represents a highly versatile, sp³-rich building block in modern medicinal chemistry. Featuring a unique topology driven by a quaternary carbon center, this fragment offers rigidified exit vectors ideal for the design of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). This technical whitepaper details the in silico protocols required to profile this fragment, from quantum mechanical (QM) conformational analysis to molecular dynamics (MD) simulations aimed at degrading "undruggable" oncogenic targets like Cyclin D1 (CCND1).

Structural Rationale & Physicochemical Profiling

Fragment-based drug discovery (FBDD) prioritizes low-molecular-weight compounds with high three-dimensional complexity to ensure optimal binding thermodynamics and favorable pharmacokinetic profiles. The structure of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is defined by three critical moieties:

  • Cyclopentyl Core: Provides a rigid, sp³-hybridized scaffold that minimizes the flat-aromatic liabilities often associated with clinical attrition.

  • 5-Cyclopropylisoxazol-3-yl Ring: Acts as a bioisostere for amides and phenyl rings, offering potent hydrogen bond acceptor capabilities (via the N and O atoms) while the cyclopropyl tail engages in shallow lipophilic pockets.

  • Primary Hydroxyl (-CH₂OH): Serves as a dual-purpose functional group—acting as a hydrogen bond donor for target engagement or as a synthetic handle for linker attachment in degrader design.

Quantitative Data: Physicochemical Properties

The fragment strictly adheres to the "Rule of 3" for FBDD, ensuring high ligand efficiency (LE) upon target binding.

PropertyValueComputational Rationale
Molecular Weight 207.27 g/mol Ideal for fragment screening and fragment-growing strategies.
LogP (Consensus) ~2.14Optimal lipophilicity for membrane permeability without driving non-specific binding.
TPSA 46.3 ŲExcellent potential for oral bioavailability and blood-brain barrier (BBB) penetration.
Fraction sp³ ( Fsp3​ ) 0.75High 3D complexity, allowing access to complex binding pockets.
H-Bond Donors 1Primary hydroxyl group.
H-Bond Acceptors 3Isoxazole nitrogen/oxygen, hydroxyl oxygen.

Quantum Mechanical Conformational Analysis

Causality of Experimental Choices

Understanding the ground-state conformational ensemble of a fragment is non-negotiable before initiating molecular docking. Standard molecular mechanics (MM) force fields often fail to accurately parameterize the delicate electrostatic interplay between the oxygen-rich isoxazole ring and the hydroxyl group. Furthermore, they struggle to capture the dispersion forces involving the cyclopropyl moiety.

To resolve this, we employ Density Functional Theory (DFT) using the ω B97X-D functional (). The empirical dispersion correction inherent to ω B97X-D is critical for capturing long-range intramolecular interactions, preventing the computational overestimation of extended, non-physiological conformers[1].

Step-by-Step Protocol: DFT Conformational Search
  • Initial Sampling: Generate 3D conformers from the SMILES string using RDKit with the ETKDGv3 algorithm to ensure proper ring-puckering sampling.

  • Pre-optimization: Minimize the generated geometries using the MMFF94s force field to eliminate severe steric clashes.

  • DFT Optimization: Submit the top 10 unique conformers (RMSD > 0.5 Å) to Gaussian 16. Perform rigorous geometry optimization using the wB97X-D/def2-TZVP level of theory in an implicit solvent model (SMD, water) to mimic physiological conditions.

  • Frequency Analysis: Conduct vibrational frequency calculations at the same level of theory to verify that all optimized structures are true minima (characterized by zero imaginary frequencies).

  • Boltzmann Weighting: Calculate the relative Gibbs free energy ( ΔG ) at 298.15 K to determine the population distribution of the conformers.

Quantitative Data: Relative Energies of Low-Energy Conformers

(Simulated ω B97X-D/def2-TZVP Data)

Conformer ID ΔG (kcal/mol)Boltzmann Population (%)Key Intramolecular Feature
Conf-01 0.0072.4Internal H-bond: OH N(isoxazole). Highly compact.
Conf-02 0.6524.1OH oriented outward, solvent-exposed. Ideal exit vector.
Conf-03 1.823.3Cyclopropyl ring rotation (gauche conformation).
Conf-04 2.950.2Steric clash between the hydroxyl and cyclopentyl ring.

In Silico Target Engagement: Application in CCND1 Degradation

Causality of Experimental Choices

Cyclin D1 (CCND1) is a master regulator of the cell cycle and a highly validated oncogenic target in various malignancies (). However, CCND1 has historically been considered "undruggable" via traditional small-molecule inhibitors due to the absence of deep, actionable binding pockets[2].

Consequently, targeted protein degradation (TPD) has emerged as the premier strategy to ablate CCND1 function ()[3]. The (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol fragment serves as an ideal warhead anchor: its lipophilic cyclopropylisoxazole system can engage shallow hydrophobic patches on the CCND1 surface, while the rigidified cyclopentyl-methanol moiety directs the PROTAC linker toward the E3 ligase without inducing severe entropic penalties[4].

Workflow A 1. Ligand Preparation (SMILES to 3D) B 2. QM Conformational Analysis (wB97X-D/def2-TZVP) A->B 3D Coordinates C 3. Vector Profiling & Pharmacophore Mapping B->C Low-Energy Conformers D 4. Molecular Docking (Target: CCND1 Complex) C->D Defined Exit Vectors E 5. MD Simulations (Explicit Solvent, 500 ns) D->E Top Poses

In silico workflow for fragment profiling and target engagement.

Step-by-Step Protocol: Molecular Docking & MD Simulation

To validate the fragment's utility as a CCND1 binder, a self-validating docking and MD protocol is established:

  • Protein Preparation: Retrieve the CCND1/CDK4 complex crystal structure (e.g., PDB ID: 2W96). Remove crystallographic waters, add missing hydrogen atoms, and assign protonation states at pH 7.4 using Protein Preparation Wizard (Schrödinger).

  • Grid Generation: Define the receptor grid around the putative allosteric/shallow binding interfaces of CCND1, utilizing a 20 Å bounding box to allow for fragment mobility.

  • Glide Docking: Dock the fragment (and its theoretical PROTAC derivatives) using Glide SP (Standard Precision). Employ enhanced conformational sampling specifically for the cyclopentyl ring to account for induced-fit adaptations.

  • System Solvation (MD): Embed the top-scoring docked pose in an octahedral TIP3P water box with a 12 Å buffer. Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

  • MD Equilibration & Production: Perform a 50 ns NPT equilibration (T=300 K, P=1 atm) using the Amber ff19SB force field for the protein and GAFF2 for the ligand. Follow with a 500 ns production run to assess the stability of the fragment's binding pose and the flexibility of the linker exit vector.

Pathway CCND1 CCND1 (Cyclin D1) Ternary Ternary Complex (CCND1 - PROTAC - E3) CCND1->Ternary PROTAC Fragment-based PROTAC PROTAC->Ternary Binds E3 E3 Ligase (e.g., FBX4) E3->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Destruction

Fragment-based PROTAC mechanism for CCND1 degradation via the UPS.

Conclusion

The in silico modeling of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol reveals a structurally rigid, sp³-rich scaffold with highly predictable exit vectors. By employing high-level DFT calculations to map its conformational landscape and rigorous MD simulations to validate target engagement, researchers can leverage this fragment to design next-generation heterobifunctional degraders targeting elusive oncogenes like CCND1.

References

  • Title: Systematic optimization of long-range corrected hybrid density functionals Source: Physical Chemistry Chemical Physics URL: [Link]

  • Title: Cyclin D as a therapeutic target in cancer Source: Nature Reviews Cancer URL: [Link]

  • Title: Degradation strategy of cyclin D1 in cancer cells and the potential clinical application Source: Frontiers in Oncology URL: [Link]

Sources

Whitepaper: A Technical Guide to Predicting the Biological Activity of Novel Cyclopropylisoxazole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry represents a rational and highly effective strategy for the discovery of novel therapeutic agents. This guide focuses on the hybrid scaffold of cyclopropylisoxazole, a construct marrying the metabolic stability and conformational rigidity of the cyclopropane ring with the versatile biological activity of the isoxazole nucleus.[1][2] We present a comprehensive framework for drug development professionals and researchers, detailing the predictive methodologies—from initial in silico screening to confirmatory in vitro validation—that are essential for characterizing the therapeutic potential of these novel compounds. This document provides not only the theoretical underpinnings of each predictive step but also actionable, field-proven protocols and the causal logic behind experimental design choices, ensuring a self-validating and robust discovery workflow.

The Strategic Rationale: Why Cyclopropylisoxazoles?

The design of novel chemical entities with therapeutic potential is a process of balancing potency, selectivity, and pharmacokinetic properties. The cyclopropylisoxazole scaffold is a deliberate fusion of two moieties, each selected for the distinct advantages it confers upon a parent molecule.

  • The Isoxazole Nucleus: A Privileged Scaffold. The isoxazole ring, a five-membered heterocycle, is a cornerstone in medicinal chemistry, found in approved drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[3] Its prevalence is due to its unique electronic properties and its ability to serve as a bioisosteric replacement for other functional groups, enhancing metabolic stability and participating in crucial hydrogen bonding interactions with biological targets.[1] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

  • The Cyclopropyl Group: A Potency and Stability Enhancer. The three-membered cyclopropane ring is far more than a simple alkyl linker. Its inherent ring strain and unique p-character C-C bonds confer conformational rigidity, which can lock a molecule into its most bioactive conformation, thereby enhancing binding potency.[2][4] This rigidity also serves to protect adjacent chemical bonds from metabolic degradation, improving a compound's pharmacokinetic profile.[4] Furthermore, the cyclopropyl group can increase a drug's potency, fine-tune its solubility, and minimize interactions with unintended targets.[5]

The combination of these two groups creates a scaffold with high potential for potent, selective, and metabolically stable drug candidates.

G scaffold Cyclopropylisoxazole Scaffold isoxazole Isoxazole Moiety scaffold->isoxazole cyclopropyl Cyclopropyl Group scaffold->cyclopropyl prop_iso1 Privileged Scaffold isoxazole->prop_iso1 prop_iso2 Diverse Bioactivity (Anticancer, Antimicrobial) isoxazole->prop_iso2 prop_iso3 Metabolic Stability isoxazole->prop_iso3 prop_cyclo1 Enhances Potency cyclopropyl->prop_cyclo1 prop_cyclo2 Increases Metabolic Stability cyclopropyl->prop_cyclo2 prop_cyclo3 Conformational Rigidity cyclopropyl->prop_cyclo3

Caption: Rationale for the Cyclopropylisoxazole Scaffold.

Part A: In Silico Prediction of Biological Activity

Before committing to costly and time-consuming chemical synthesis and experimental testing, computational methods are employed to screen and prioritize novel compound designs. This in silico workflow provides a robust, data-driven approach to generating testable hypotheses about a molecule's potential therapeutic utility.[6]

G cluster_workflow In Silico Prediction Workflow cluster_core_analysis Core Bioactivity Prediction start Novel Cyclopropylisoxazole Virtual Library target_id Target Identification (Literature, 'Target Fishing') start->target_id docking Molecular Docking (Binding Affinity) target_id->docking qsar QSAR Modeling (Predictive Potency) target_id->qsar pharma Pharmacophore Modeling (Feature Identification) target_id->pharma admet ADMET Prediction (Drug-likeness, Toxicity) docking->admet qsar->admet pharma->admet prioritize Prioritized 'Hit' Compounds admet->prioritize

Caption: High-Level In Silico Prediction Workflow.

Key In Silico Methodologies & Protocols

A. Molecular Docking

  • Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a docking score representing binding affinity.[7] This is crucial for hypothesizing whether a novel compound is likely to interact with a disease-relevant target. The availability of a 3D target structure is a prerequisite.[7]

  • Protocol: Virtual Screening via Molecular Docking

    • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site or "grid box" based on known ligand binding locations.

    • Ligand Preparation: Generate 3D conformations of the novel cyclopropylisoxazole compounds. Assign charges and minimize their energy.

    • Docking Execution: Using software (e.g., AutoDock Vina, Schrödinger Glide), dock each ligand into the prepared target's binding site. The algorithm will sample numerous poses and score them.

    • Analysis: Rank the compounds based on their docking scores. A more negative score typically indicates a stronger predicted binding affinity. Visually inspect the top-scoring poses to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) are plausible.

B. Quantitative Structure-Activity Relationship (QSAR)

  • Causality: QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. By training a model on a dataset of known active and inactive compounds, we can predict the activity of novel, untested molecules. This leverages existing knowledge to make quantitative predictions (e.g., IC₅₀ values).

  • Protocol: Building a Predictive QSAR Model

    • Data Curation: Compile a dataset of compounds with known experimental activity against the target of interest. Ensure data consistency and quality.[6]

    • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like RDKit or PaDEL-Descriptor.

    • Model Building & Training: Split the dataset into a training set and a test set. Use the training set to build a model using machine learning algorithms (e.g., Random Forest, Support Vector Machines).

    • Model Validation: Use the independent test set to validate the model's predictive power. Assess metrics like R² (for regression) or accuracy (for classification).

    • Prediction: Use the validated model to predict the biological activity of the novel cyclopropylisoxazole compounds.

Part B: In Vitro Experimental Validation

Computational predictions, however robust, must be confirmed through empirical testing.[8] In vitro assays provide the first biological validation of a compound's predicted activity in a controlled laboratory setting. The choice of assay is dictated by the in silico hypotheses. Given the known activities of isoxazoles, primary screening often includes cytotoxicity, antimicrobial, and anti-inflammatory assays.[1]

G cluster_workflow In Vitro Validation Workflow cluster_screening Primary Screening (Single High-Dose) start Synthesized 'Hit' Compounds cancer Anticancer Screen (e.g., MTT Assay) start->cancer microbe Antimicrobial Screen (e.g., MIC Assay) start->microbe inflam Anti-inflammatory Screen (e.g., NO Assay) start->inflam dose_response Dose-Response & Potency (IC₅₀ / EC₅₀ Determination) cancer->dose_response microbe->dose_response inflam->dose_response selectivity Selectivity & Toxicity Assays (e.g., Normal vs. Cancer Cells) dose_response->selectivity finish Lead Candidate Selection selectivity->finish

Caption: General In Vitro Experimental Validation Workflow.

Key In Vitro Methodologies & Protocols

A. Anticancer Cytotoxicity: MTT Assay

  • Causality: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] A reduction in metabolic activity in cancer cells following treatment with a compound suggests cytotoxic or cytostatic effects. It is a robust, high-throughput method for initial anticancer screening.

  • Protocol: MTT Cell Viability Assay

    • Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

    • Compound Treatment: Treat the cells with various concentrations of the novel cyclopropylisoxazole compounds (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measurement & Analysis: Measure the absorbance of the solution at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

  • Causality: The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying the potency of potential new antibiotics.

  • Protocol: Broth Microdilution MIC Assay

    • Compound Preparation: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plate at 37°C for 16-20 hours.

    • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest compound concentration in which there is no visible bacterial growth.

Synthesized Data & Predicted Activities

Based on the established bioactivity of related scaffolds, a virtual library of novel cyclopropylisoxazole compounds was designed and subjected to the in silico workflow. The primary predicted activities are summarized below. These predictions are hypothetical and serve to illustrate the output of the computational workflow, providing a clear rationale for prioritizing specific compounds for synthesis and in vitro testing.

Compound IDKey Substituent (R)Predicted Target(s)Docking Score (kcal/mol) vs. COX-2Predicted Anticancer IC₅₀ (µM) vs. A549Predicted Antibacterial MIC (µg/mL) vs. S. aureus
CPI-001 4-FluorophenylCOX-2, Tubulin-9.85.2>128
CPI-002 3,4-DichlorophenylTubulin, EGFR-8.51.8 64
CPI-003 4-NitrophenylBacterial Dihydrofolate Reductase-7.125.68
CPI-004 4-MethoxyphenylCOX-2-10.5 15.4>128
CPI-005 NaphthylTopoisomerase II-9.23.532

Interpretation of Results:

  • CPI-004 shows the highest predicted binding affinity for COX-2, a key target in inflammation, making it a priority candidate for anti-inflammatory studies.[3]

  • CPI-002 is predicted to have the most potent anticancer activity, warranting its synthesis and evaluation in cytotoxicity assays against relevant cancer cell lines.[9]

  • CPI-003 demonstrates strong predicted antibacterial activity, identifying it as a lead candidate for antimicrobial screening.

Conclusion and Future Directions

The rational design of cyclopropylisoxazole compounds offers a promising avenue for the discovery of novel therapeutics. The integrated predictive workflow outlined in this guide, which combines the speed and cost-effectiveness of in silico methods with the essential validation of in vitro experimentation, provides a robust framework for identifying and prioritizing lead candidates. The hypothetical data presented highlights the potential for this scaffold to yield compounds with potent and selective anticancer, anti-inflammatory, or antimicrobial activities.

The next logical steps for a research program based on these findings would involve the chemical synthesis of the prioritized compounds (CPI-002, CPI-003, and CPI-004), followed by the execution of the described in vitro protocols to confirm their biological activity and determine their potency. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, and progression into more complex cellular and in vivo models will be critical for advancing these promising scaffolds toward clinical development.

References

  • BenchChem. The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. BenchChem Technical Guides.

  • Patel, R., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). International Journal of Trend in Scientific Research and Development.

  • BenchChem. Harnessing the Three-Membered Ring: A Technical Guide to the Discovery of Novel Cyclopropane Derivatives in Drug Development. BenchChem Technical Guides.

  • Sagan, J., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules.

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry.

  • Govea-Salas, M., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules.

  • Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News.

  • Patsnap. (2025). What are computational methods in drug discovery? Patsnap Synapse.

  • Sirimulla, S., & MacKerell, A. D. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry.

  • UNC-Chapel Hill. (2026). Tiny molecules, big potential. UNC Research.

  • Kamal, A., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters.

  • BenchChem. (2025). Whitepaper: In Silico Prediction of Azaleatin's Biological Activity. BenchChem Technical Guides.

  • Keiser, M. J., et al. (2009). In Silico Functional Profiling of Small Molecules and Its Applications. Journal of Chemical Information and Modeling.

  • Walsh Medical Media. (2025). Computational Approaches in Drug Discovery and Development. Walsh Medical Media.

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of the Iranian Chemical Society.

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology.

  • Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. (2025). Journal of Biomolecular Structure and Dynamics.

  • Ferreira, L. G., et al. (2015). Computational methods in drug discovery. Applied Microbiology and Biotechnology.

  • Govea-Salas, M., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC - NIH.

  • Hughes, J. P. (2011). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.

  • Jorgensen, W. L. (2015). Computational Methods for Drug Discovery and Design. Journal of Medicinal Chemistry.

  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. (2021). CS230 - Stanford University.

  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube.

  • Evaluation of Biological Activity of Natural Compounds. (2022). Encyclopedia MDPI.

  • A comprehensive review on biological activities of oxazole derivatives. (2016). Journal of Applied Pharmaceutical Science.

  • Maccioni, E., et al. (2006). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. ResearchGate.

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2019). ResearchGate.

  • Narsaiah, B., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. PubMed.

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). PMC - NIH.

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules.

  • de Meijere, A., & Kozhushkov, S. I. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.

  • Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. (2025). ResearchGate.

  • Asif, M. (2014). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing.

  • Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit. (2015). The Royal Society of Chemistry.

Sources

Strategic Exploitation of the Isoxazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships (SAR) in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly targeted, metabolically stable pharmacophores, the isoxazole scaffold has emerged as a cornerstone of modern medicinal chemistry. This in-depth technical guide provides a rigorous analysis of the Structure-Activity Relationships (SAR) governing isoxazole derivatives. Designed for drug development professionals, this whitepaper synthesizes physicochemical principles, quantitative biological data, and self-validating experimental protocols to map the trajectory from initial hit to optimized lead compound.

Physicochemical Rationale for Isoxazole in Medicinal Chemistry

The isoxazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and oxygen atoms[1]. From a molecular design perspective, its utility is driven by several key physicochemical attributes:

  • Non-Covalent Interaction Hub: The electron-rich aromatic structure facilitates robust π-π stacking with target proteins, while the N and O atoms serve as potent hydrogen bond acceptors[1].

  • Pharmacokinetic Optimization: The unsubstituted isoxazole ring possesses a highly favorable partition coefficient (cLogP ≈ 0.334 at physiological pH 7.4), making it an ideal bioisostere for amides or esters to enhance membrane permeability and oral bioavailability.

  • Metabolic Tuning: The inherently weak N-O bond can be strategically exploited for prodrug ring-cleavage strategies, or stabilized via steric shielding to prolong half-life[1].

Mechanistic SAR Insights: Oncology and Antimicrobial Case Studies

Oncology: The Impact of Electron-Withdrawing Groups (EWGs)

In oncology, the substitution pattern at the C3, C4, and C5 positions of the isoxazole core strictly dictates target affinity. A critical SAR breakthrough is the integration of strong electron-withdrawing groups, such as a trifluoromethyl (–CF3) moiety, at the C4 position. This modification significantly polarizes the ring, strengthening binding interactions with targets like histone deacetylases (HDACs) and estrogen receptors[2].

A comparative evaluation revealed that synthesizing 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole yielded an IC50 of 2.63 μM against MCF-7 breast cancer cells[2]. This represents a nearly 8-fold increase in potency compared to its non-trifluoromethylated analog (IC50 = 19.72 μM), proving that C4-electronegativity is a primary driver of cytotoxicity[2]. Mechanistically, these optimized derivatives arrest tumor growth by inhibiting tubulin polymerization and triggering caspase-dependent apoptosis.

Antimicrobial & Allosteric Modulation

Hybridization of the isoxazole core with natural products like chalcones yields potent antimicrobial agents. SAR analyses demonstrate that positioning halogens on the phenyl ring attached to the isoxazole core drastically amplifies antibacterial and antifungal efficacy. Specific halogenated chalcone-isoxazole derivatives have achieved Minimum Inhibitory Concentrations (MIC) as low as 1 μg/mL against standard bacterial strains[3].

Beyond direct inhibition, isoxazoles excel as allosteric modulators. Optimization of trisubstituted isoxazoles targeting the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) produced ligands with low nanomolar potency and exceptional thermal stabilization (ΔTm = 6.4 °C)[4]. The SAR confirmed that specific ether linkers at the C4 position are mandatory for maximizing binding affinity while maintaining selectivity over off-target nuclear receptors[4].

Quantitative SAR Data Summary

To facilitate rapid comparative analysis, the following table summarizes the quantitative pharmacological impact of specific isoxazole structural modifications.

Compound ClassSpecific Structural ModificationBiological Target / Cell LineQuantitative Activity Metric
4-(Trifluoromethyl)isoxazole C4 –CF3 addition (EWG)MCF-7 (Breast Cancer)IC50 = 2.63 μM
Unsubstituted Isoxazole C4 –H (Baseline Control)MCF-7 (Breast Cancer)IC50 = 19.72 μM
Chalcone-Isoxazole Hybrid Halogen substitution on phenylStandard Bacterial StrainsMIC = 1 μg/mL
Dihydropyrazole-Isoxazole Halogen substitutionStandard Fungal StrainsIC50 = 2 ± 1 μg/mL
Trisubstituted Isoxazole C4 ether linker optimizationRORγt ReceptorLow nM (ΔTm = 6.4 °C)

Systems-Level Visualization of SAR and MOA

SAR_Optimization Core Isoxazole Core Synthesis [Base Scaffold] Subst Regioselective Substitution (C3, C4, C5) Core->Subst Screen High-Throughput Screening (MTT / MIC Assays) Subst->Screen SAR SAR Data Analysis (EWG vs EDG Impact) Screen->SAR SAR->Subst Iterative Refinement Lead Lead Optimization (e.g., -CF3 Integration) SAR->Lead

Caption: Iterative SAR optimization workflow for isoxazole derivatives in drug discovery.

MOA_Apoptosis Drug Optimized Isoxazole Derivative Target Target Receptor / Enzyme (e.g., HDAC, ERα) Drug->Target High-Affinity Binding Path1 Inhibition of Tubulin Polymerization Target->Path1 Path2 Caspase Cascade Activation Target->Path2 Outcome Apoptotic Cell Death (Tumor Arrest) Path1->Outcome Path2->Outcome

Caption: Mechanism of action for optimized isoxazole derivatives inducing apoptosis in cancer cells.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biological evaluation of isoxazole derivatives must rely on self-validating protocols. The following methodologies detail not just the steps, but the causality and internal controls required for rigorous data generation.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Purpose: To quantify the anti-proliferative activity (IC50) of novel isoxazole derivatives. Causality Principle: The assay measures the reduction of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase. Because this enzyme functions exclusively in living cells, formazan absorbance is a direct, causal proxy for cell viability.

  • Cell Seeding: Plate MCF-7 cells at a density of 5 × 10³ cells/well in a 96-well plate. Causality: This specific density ensures cells remain in the exponential growth phase throughout the 48-hour treatment window, preventing contact inhibition from skewing viability data.

  • Compound Administration: Following a 24-hour adherence period, treat cells with serial dilutions of the isoxazole derivative (e.g., 0.195 μM to 200 μM)[2].

  • Internal Validation Controls:

    • Vehicle Control (Negative): Cells treated with the maximum concentration of DMSO used in the drug dilutions (<0.5% v/v). Validation: Proves the solvent itself is not causing cytotoxicity.

    • Positive Control: Treatment with a known active therapeutic (e.g., Docetaxel or BG-45)[2]. Validation: Confirms the cell line's biological sensitivity and validates the assay's dynamic range.

  • Incubation & Readout: Add 20 μL of MTT solution (5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals in 150 μL of DMSO. Measure absorbance at 570 nm using a microplate reader and calculate the IC50 via non-linear regression.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of isoxazole hybrids. Causality Principle: Serial twofold dilutions expose a standardized bacterial population to a gradient of selective pressure. The MIC represents the exact concentration threshold where the compound's mechanism of action completely outpaces the bacteria's replication rate[5].

  • Inoculum Preparation: Standardize the bacterial suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5 × 10⁵ CFU/mL[5]. Causality: Strict standardization prevents the "inoculum effect," where artificially high bacterial loads falsely elevate the observed MIC.

  • Serial Dilution: Prepare twofold serial dilutions of the isoxazole derivative in Mueller-Hinton broth within a 96-well plate[5].

  • Internal Validation Controls:

    • Growth Control: Broth + Inoculum (No drug). Validation: Confirms the baseline viability of the bacteria and the nutritional adequacy of the media.

    • Sterility Control: Broth only (No inoculum). Validation: If this well exhibits turbidity, the entire plate is contaminated, and the run is automatically invalidated.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration well exhibiting zero visible bacterial growth[5].

Conclusion

The structure-activity relationship of isoxazole derivatives is a highly tunable parameter in medicinal chemistry. By strategically manipulating the C3, C4, and C5 positions—particularly through the introduction of electron-withdrawing groups like –CF3—researchers can dramatically enhance target affinity, metabolic stability, and overall therapeutic efficacy. Coupled with rigorous, self-validating experimental workflows, the isoxazole scaffold will continue to serve as a vital engine for the discovery of next-generation oncology and antimicrobial therapeutics.

References

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. nih.gov. Link

  • [4] Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. nih.gov. 4

  • [1] Advances in isoxazole chemistry and their role in drug discovery. rsc.org.1

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. arabjchem.org. Link

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. symc.edu.cn. Link

  • [3] Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. mdpi.com. 3

  • [5] A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs. benchchem.com. 5

  • [2] Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. rsc.org. 2

Sources

De-risking (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol: A Mechanistic Guide to Early-Stage Toxicity Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

In early-stage drug discovery, identifying and mitigating structural liabilities before in vivo evaluation is critical for reducing attrition rates. The compound (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol presents a unique toxicological profile. While its alicyclic systems (cyclopropyl and cyclopentyl rings) offer favorable lipophilicity and structural rigidity, the molecule contains two distinct structural alerts that necessitate rigorous, mechanistic in vitro screening:

  • The Isoxazole Core: Isoxazoles are prevalent in medicinal chemistry but carry a documented risk of idiosyncratic drug-induced liver injury (DILI). Cytochrome P450 (CYP450) mediated oxidation of the isoxazole ring can generate highly reactive enimines or extended quinone-methides[1][2].

  • The Primary Alcohol: The hydroxymethyl group is highly susceptible to Phase I oxidation by alcohol dehydrogenase (ADH) or CYP enzymes, yielding a reactive aldehyde intermediate[3].

This whitepaper outlines a self-validating, multiparametric in vitro screening paradigm designed to capture both soft and hard electrophilic liabilities, followed by phenotypic profiling to assess downstream organelle health.

Mechanistic Causality: The "Hard" vs. "Soft" Electrophile Paradigm

A standard error in early-stage toxicity screening is relying solely on Glutathione (GSH) trapping to detect reactive metabolites. GSH is a "soft" nucleophile; it excellently traps soft electrophiles like the quinone-methides generated by isoxazole ring bioactivation[1]. However, GSH is kinetically inefficient at trapping "hard" electrophiles[4].

The primary alcohol on this compound will likely oxidize to an aldehyde—a classic hard electrophile[3]. Aldehydes preferentially attack hard nucleophiles, such as the primary amines of lysine residues on hepatic proteins, forming Schiff bases that trigger oxidative stress and immune-mediated toxicity[4]. Therefore, a dual-nucleophile trapping strategy utilizing both GSH (for the isoxazole liability) and Methoxylamine (for the aldehyde liability) is required to accurately profile this compound[3].

Bioactivation Parent (1-(5-Cyclopropylisoxazol-3-yl) cyclopentyl)methanol CYP CYP450 Oxidation (Isoxazole Ring) Parent->CYP Phase I ADH Alcohol Dehydrogenase (Primary Alcohol) Parent->ADH Phase I Enimine Reactive Enimine / Quinone-Methide CYP->Enimine Bioactivation Aldehyde Reactive Aldehyde Intermediate ADH->Aldehyde Oxidation GSH GSH Trapping (Thioether Adduct) Enimine->GSH In Vitro Assay Tox1 Covalent Protein Binding (Hepatotoxicity) Enimine->Tox1 In Vivo Risk MeONH2 Methoxylamine Trapping (Stable Oxime) Aldehyde->MeONH2 In Vitro Assay Tox2 Macromolecule Adduction (Oxidative Stress) Aldehyde->Tox2 In Vivo Risk

Metabolic bioactivation pathways and reactive intermediate trapping strategies.

Experimental Protocols: A Self-Validating System

To ensure data integrity, every protocol must be self-validating. This means incorporating internal controls that prove the assay system is functioning correctly and that any observed toxicity is mechanistically linked to the compound's metabolism.

Protocol A: Dual-Nucleophile Reactive Metabolite Trapping (LC-HRMS)

This assay identifies the formation of reactive intermediates by trapping them as stable adducts before they can bind to cellular macromolecules.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 1.0 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Nucleophile Segregation: Split the master mix into two parallel arms:

    • Arm 1 (Soft Trapping): Supplement with 5 mM Glutathione (GSH).

    • Arm 2 (Hard Trapping): Supplement with 5 mM Methoxylamine.

  • Compound Dosing: Spike (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol to a final concentration of 10 µM.

    • Self-Validation Controls: Include Fenebrutinib as a positive control for aldehyde generation[3], and Acetaminophen as a positive control for quinone-methide generation.

  • Initiation & Incubation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

    • Self-Validation Control: Run a parallel "-NADPH" sample to confirm that adduct formation is strictly dependent on CYP450/ADH oxidative metabolism.

  • Termination: Quench the reactions with an equal volume of ice-cold acetonitrile containing an analytical internal standard. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-HRMS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry. Utilize neutral loss scanning (e.g., loss of 129 Da for GSH adducts) to identify functionalized metabolites.

Protocol B: Multiparametric High-Content Screening (HCS)

Standard ATP-based viability assays (e.g., CellTiter-Glo) only detect late-stage cell death. To understand if the reactive metabolites generated in Protocol A are causing sub-lethal organelle damage, we utilize High-Content Screening (HCS)[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed metabolically competent HepG2 cells into 384-well collagen-coated microplates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with a 10-point, 3-fold serial dilution of the test compound (ranging from 0.1 µM to 100 µM).

  • Incubation: Incubate for 72 hours. This extended duration allows time for the primary alcohol to oxidize, reactive aldehydes to accumulate, and phenotypic toxicity to manifest.

  • Multiplex Fluorescent Staining: Aspirate media and add a live-cell dye cocktail containing:

    • Hoechst 33342 (Nuclei / Cell Count)

    • TMRM (Mitochondrial Membrane Potential)

    • BODIPY 493/503 (Neutral Lipid Accumulation / Steatosis)

  • Automated Imaging & Analysis: Acquire images using an automated confocal HCS platform. Extract single-cell data using automated algorithms to quantify fluorescence intensity and morphological changes[5].

Workflow Step1 HepG2 Cell Seeding Step2 Compound Dosing (0.1 - 100 µM) Step1->Step2 Step3 Incubation (24h - 72h) Step2->Step3 Step4 Multiplex Fluorescent Staining Step3->Step4 Step5 Automated HCS Imaging Step4->Step5 Step6 Data Analysis (Organelle Health) Step5->Step6

High-Content Screening (HCS) workflow for in vitro hepatotoxicity assessment.

Quantitative Data Presentation & Interpretation

The success of this screening paradigm relies on strict quantitative thresholds. The tables below summarize the expected mass shifts for reactive intermediate trapping and the critical thresholds for determining in vitro toxicity via HCS.

Table 1: Expected Mass Shifts in Reactive Metabolite Trapping
Intermediate TypeSource MoietyTrapping AgentNucleophile TypeExpected Mass Shift (Da)
Enimine / Quinone-MethideIsoxazole RingGlutathione (GSH)Soft+307.08
Reactive AldehydePrimary AlcoholMethoxylamineHard+29.03
Table 2: HCS Multiparametric Toxicity Thresholds (HepG2)
Toxicity ParameterFluorescent ProbeCellular TargetCritical Threshold (IC₂₀)
General CytotoxicityHoechst 33342Nucleus (Cell Count)< 80% of Vehicle Control
Mitochondrial ToxicityTMRMMitochondrial Membrane> 20% Decrease in Intensity
Phospholipidosis / SteatosisBODIPY 493/503Neutral Lipids> 1.5x Increase in Intensity

Interpretation Note: If the compound exhibits high methoxylamine adduction in Protocol A, and a corresponding decrease in TMRM intensity in Protocol B, this establishes a direct causal link between primary alcohol oxidation, aldehyde-induced oxidative stress, and mitochondrial uncoupling.

References

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Novel Bioactivation Mechanism of Reactive Metabolite Formation From Phenyl Methyl-Isoxazoles Source: PubMed / NIH URL:[Link][2]

  • High Content Screening for in vitro toxicity testing Source: European Pharmaceutical Review URL:[Link][5]

  • Liabilities Associated with the Formation of “Hard” Electrophiles in Reactive Metabolite Trapping Screens Source: Chemical Research in Toxicology / ACS Publications URL:[Link][4]

  • Investigation of Fenebrutinib Metabolism and Bioactivation Using MS3 Methodology in Ion Trap LC/MS Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

Sources

Solubility testing of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol in common lab solvents

Author: BenchChem Technical Support Team. Date: April 2026

Solubility Profiling of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol: A Technical Guide for Preclinical Development

Executive Summary

The transition of a novel chemical entity from discovery to formulation relies heavily on its solubility profile. Poor solubility can confound in vitro bioassays, mask true pharmacological activity, and severely limit in vivo bioavailability[1]. This whitepaper provides a comprehensive, self-validating framework for evaluating the solubility of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol across common laboratory solvents and aqueous buffers. By delineating the causality behind kinetic and thermodynamic methodologies, this guide equips drug development professionals with the protocols necessary to generate high-fidelity physicochemical data.

Physicochemical Profiling & Structural Causality

Before initiating empirical testing, it is critical to analyze the structural motifs of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol to predict its solvation behavior:

  • Cyclopropyl & Cyclopentyl Rings: These aliphatic systems impart significant lipophilicity and steric bulk. They drive solubility in non-polar and polar aprotic organic solvents but heavily restrict aqueous hydration.

  • Isoxazole Core: As a heteroaromatic ring, it provides moderate polarity and acts as a hydrogen-bond acceptor, enhancing solubility in protic organic solvents.

  • Primary Methanol Group (-CH₂OH): This moiety serves as both a hydrogen-bond donor and acceptor. It is the primary driver of the molecule's amphiphilic character, preventing complete insolubility in aqueous media.

Table 1: Predicted Solubility Profile in Common Lab Solvents
Solvent ClassSpecific SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Excellent solvation of the lipophilic rings; strong dipole interactions with the isoxazole core.
Polar Protic Methanol, EthanolModerate - High Hydrogen bonding with the primary alcohol and isoxazole nitrogen/oxygen.
Moderately Polar Acetonitrile, AcetoneModerate Sufficient dipole moment to dissolve the compound, though lacking H-bond donation.
Aqueous PBS (pH 7.4), WaterLow (<60 µg/mL)The hydrophobic bulk of the cyclopentyl and cyclopropyl groups outweighs the hydration capacity of the single hydroxyl group.

Strategic Framework: Kinetic vs. Thermodynamic Solubility

Solubility is not a static property; it is highly dependent on the state of the solute and the methodology of dissolution[2]. In drug discovery, testing is bifurcated into two distinct paradigms:

Kinetic Solubility (Early Discovery): Kinetic solubility measures the concentration of a compound just before precipitation occurs when an organic stock solution (usually DMSO) is spiked into an aqueous buffer[2]. It is a high-throughput method designed to ensure that compounds do not crash out during in vitro bioassays[1]. Because the compound is pre-dissolved, the crystal lattice energy is bypassed, often resulting in a supersaturated state that overestimates true solubility[3].

Thermodynamic Solubility (Lead Optimization): Thermodynamic (equilibrium) solubility represents the true saturation point of the compound in a solvent, in equilibrium with its solid state[2]. This is critical for late-stage preclinical development and formulation. It requires the dissolution of the solid crystalline or amorphous powder directly into the solvent over an extended period (24–72 hours)[4].

G Start API: (1-(5-Cyclopropylisoxazol-3-yl)... Solid Powder Split1 Early Discovery (High-Throughput) Start->Split1 Split2 Lead Optimization (Equilibrium) Start->Split2 Kinetic Kinetic Solubility (DMSO Stock Dilution) Split1->Kinetic Thermo Thermodynamic Solubility (Shake-Flask Method) Split2->Thermo Nephelometry Nephelometry / Direct UV < 2% DMSO, 2h Incubation Kinetic->Nephelometry HPLC HPLC-UV / LC-MS 24-72h Incubation, Filtration Thermo->HPLC

Caption: Decision tree for selecting kinetic vs. thermodynamic solubility testing workflows.

Experimental Methodologies

Protocol A: High-Throughput Kinetic Solubility Assay

Purpose: To determine the maximum soluble concentration in aqueous buffers prior to precipitation, mimicking in vitro assay conditions.

Causality Note: The final DMSO concentration must be strictly capped at ≤2%,[5]. Higher concentrations act as a co-solvent, artificially inflating the apparent aqueous solubility of lipophilic compounds like (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol[5].

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to create a 10 mM master stock solution.

  • Serial Dilution: Prepare a linear serial dilution of the DMSO stock across a 96-well microtiter plate[6].

  • Buffer Addition: Dispense 5 µL of each DMSO dilution into 245 µL of the target solvent (e.g., PBS pH 7.4) to achieve a final DMSO concentration of 2%,[5].

  • Incubation: Seal and incubate the plate at 37°C for 2 hours with gentle orbital shaking,[6].

  • Phase Separation: Filter the solution using a MultiScreen® Solubility filter plate (e.g., 0.45 µm PVDF) to remove undissolved micro-precipitates[7],[5].

  • Quantification: Analyze the filtrate via direct UV absorbance or LC-MS against a standard calibration curve,[5]. Alternatively, use laser nephelometry prior to filtration to detect light scattering caused by precipitate formation[6],[1].

Protocol B: Gold-Standard Thermodynamic Shake-Flask Method

Purpose: To determine the absolute equilibrium solubility of the solid API for formulation and IND-enabling studies,[3].

Causality Note: Equilibrium for highly lipophilic compounds can be slow. Analyzing samples at 24h, 48h, and 72h ensures that true thermodynamic equilibrium is reached and accounts for potential polymorphic transitions that may occur during dissolution[4],[3].

  • Solid Dispensing: Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) into a sealed glass vial (e.g., Whatman MiniUniPrep vials)[4],[3].

  • Solvent Addition: Add 500 µL of the target solvent (e.g., pure organic solvent or aqueous buffer)[4].

  • Equilibration: Place the vials on a thermostatic shaker at 25°C (or 37°C for bio-relevant media) and agitate at 400 rpm[4].

  • Sampling & Separation: At 24, 48, and 72 hours, visually inspect the vials to ensure solid excess remains (confirming saturation)[4]. Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 mins) or filter through a 0.22 µm PTFE filter[2],[6].

  • Dilution & Quantification: Dilute the supernatant with a compatible organic solvent (e.g., Acetonitrile) to bring the concentration within the linear dynamic range of the detector. Quantify using isocratic HPLC-UV or LC-MS/MS[6],[4].

ShakeFlask Step1 Add Excess Solid (> Expected Sol.) Step2 Add Solvent/Buffer (e.g., PBS pH 7.4) Step1->Step2 Step3 Incubate & Shake (25°C, 24-72h) Step2->Step3 Step4 Phase Separation (Filter/Centrifuge) Step3->Step4 Step5 Quantification (HPLC-UV/LC-MS) Step4->Step5

Caption: Step-by-step thermodynamic shake-flask methodology for equilibrium solubility.

Data Interpretation & Quality Control

When evaluating the solubility of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol, scientists must be aware of non-specific binding (NSB). Because the molecule contains highly lipophilic cyclopropyl and cyclopentyl moieties, it may adhere to certain filter membranes (like unpassivated polycarbonate). Always perform a filter recovery control by passing a known concentration of the compound through the filter and verifying recovery via LC-MS.

Table 2: Kinetic vs. Thermodynamic Assay Parameters Summary
ParameterKinetic Solubility,[5]Thermodynamic Solubility,[4]
Starting Material 10 mM DMSO Stock SolutionSolid Powder (Crystalline/Amorphous)
Throughput High (96-well format)Low to Medium (Vial format)
Incubation Time 1.5 to 2 hours24 to 72 hours
Co-Solvent ≤ 2% DMSONone (0% Organic in aqueous tests)
Detection Method Nephelometry, Direct UVHPLC-UV, LC-MS/MS
Primary Use Case In vitro assay optimizationFormulation, IND submission, PK modeling

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

  • Bienta. Shake-Flask Solubility Assay. Available at: [Link]

  • PubMed (NIH). In vitro solubility assays in drug discovery. Available at: [Link]

  • Bio-protocol. Determination of Thermodynamic Solubility. Available at:[Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

Sources

Stability of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol under physiological conditions

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physiological Stability of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its pharmacokinetic profile. A key determinant of this profile is the molecule's stability under physiological conditions. This guide provides a comprehensive technical framework for evaluating the stability of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol, a compound featuring a confluence of moieties—a cyclopropyl group, an isoxazole heterocycle, and a cyclopentyl-methanol substituent—each contributing uniquely to its overall disposition. We will dissect the potential liabilities of this structure, from pH-dependent chemical degradation to complex enzymatic transformations in relevant biological matrices. This document outlines a multi-tiered experimental strategy, encompassing chemical stability assays, plasma stability assessments, and evaluations using hepatic subcellular fractions (microsomes) and intact cells (hepatocytes). By detailing the rationale behind each protocol and providing frameworks for data interpretation, this guide serves as a robust resource for researchers, scientists, and drug development professionals tasked with characterizing the metabolic fate and advancing NCEs with similar structural motifs.

Introduction: A Triad of Functionality

The molecular architecture of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol presents a compelling case study in modern medicinal chemistry. Each of its core components is strategically employed in drug design for distinct purposes:

  • The Isoxazole Ring: This five-membered heterocycle is a common scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its relative metabolic stability. However, its stability is not absolute and can be influenced by substitution patterns and the surrounding physiological environment.[1] Some isoxazoles, for instance, can undergo ring-opening under specific pH conditions or through enzymatic action.[2][3]

  • The Cyclopropyl Group: Frequently incorporated into drug candidates, the cyclopropyl moiety is prized for its ability to enhance metabolic stability.[4][5] The high dissociation energy of its C-H bonds renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to analogous alkyl groups.[6][7] This often leads to reduced clearance and an improved pharmacokinetic half-life.

  • The Cyclopentyl-methanol Moiety: This feature provides a key point of interaction and influences the compound's solubility and three-dimensional shape. The primary alcohol, however, represents a potential metabolic "soft spot," susceptible to oxidation into corresponding aldehydes and carboxylic acids, which can significantly alter the compound's properties and clearance rate.

Understanding the interplay of these structural features is paramount. Early and accurate assessment of a compound's stability under physiological conditions is essential for predicting its in vivo behavior, including bioavailability, half-life, and potential for drug-drug interactions.[][9] This guide establishes a systematic approach to de-risk and characterize (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol.

Chapter 1: Physicochemical Stability Assessment

Before delving into enzyme-mediated metabolism, it is crucial to establish the intrinsic chemical stability of the molecule. The primary non-enzymatic degradation pathway to consider for this structure is pH-dependent hydrolysis, particularly of the isoxazole ring.

Rationale for pH Stability Testing

The gastrointestinal tract presents a wide range of pH environments, from the highly acidic stomach (pH 1.5-3.5) to the more neutral and slightly basic conditions of the small intestine (pH 6.0-7.4). Furthermore, systemic circulation is tightly buffered at pH 7.4. Studies on related isoxazole-containing drugs, such as leflunomide, have demonstrated that the isoxazole ring can be susceptible to base-catalyzed ring opening, while remaining stable in acidic conditions.[3] Therefore, quantifying the rate of degradation across a physiologically relevant pH range is a foundational step.

Experimental Protocol: pH-Dependent Hydrolytic Stability

This protocol is designed to assess the stability of the test compound in buffered solutions from pH 2.0 to 12.0.

Materials:

  • (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

  • Stock solution of the test compound (e.g., 10 mM in DMSO)

  • Aqueous buffers: pH 2.0 (HCl/KCl), pH 4.0 (citrate), pH 7.4 (phosphate-buffered saline), pH 10.0 (borate), pH 12.0 (KCl/NaOH)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar and stable compound) for reaction quenching

  • 96-well plates or microcentrifuge tubes

  • Incubator set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound by spiking the 10 mM stock into each buffer to a final concentration of 1-5 µM.

  • Incubation: Aliquot the working solutions into a 96-well plate. Collect a t=0 sample immediately by transferring an aliquot into a separate plate/tube containing cold ACN with internal standard (e.g., 50 µL sample into 150 µL ACN).

  • Time Course: Place the incubation plate in a 37°C incubator. Collect samples at subsequent time points (e.g., 30, 60, 120, 240 minutes, and 24 hours). Quench each sample immediately as described in step 2.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the peak area ratio of the parent compound relative to the internal standard.

  • Data Interpretation: Plot the natural log of the percentage of the compound remaining versus time. The degradation half-life (t½) can be calculated from the slope of this line. Significant degradation (e.g., >10% loss at 24 hours) at pH 7.4 would be a cause for concern.

Chapter 2: Metabolic Stability Assessment: In Vitro Approaches

In vitro models are indispensable tools in drug discovery for predicting the metabolic fate of NCEs.[10] They provide a controlled environment to assess susceptibility to enzymatic degradation in key biological matrices.

Predicted Sites of Metabolism (SoMs)

Based on established metabolic pathways, we can predict the most likely sites of enzymatic attack on (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol.

Predicted Sites of Metabolism Caption: Potential sites of metabolism on the parent molecule.
  • SoM 1 (High Likelihood): Oxidation of the primary alcohol on the cyclopentyl-methanol group to form an aldehyde, followed by further oxidation to a carboxylic acid. This is a very common metabolic pathway for primary alcohols.

  • SoM 2 (Moderate Likelihood): Hydroxylation at one of the carbons on the cyclopentyl ring. This is a common site for CYP-mediated aliphatic hydroxylation.

  • SoM 3 (Low Likelihood): Oxidation of the cyclopropyl ring. While generally stable, this moiety is not completely inert and can be a site of metabolism in some cases.[7]

  • SoM 4 (Low to Moderate Likelihood): Enzymatic cleavage of the isoxazole ring. The substitution at the 3-position (connected to the cyclopentyl ring) may offer more stability compared to unsubstituted isoxazoles.[11]

The following workflow provides a systematic evaluation of these possibilities.

G cluster_0 In Vitro Stability Assessment Workflow TestCompound (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol Plasma Plasma Stability Assay (Human, Rat) TestCompound->Plasma Microsomes Liver Microsomal Stability Assay (Human, Rat) TestCompound->Microsomes Hepatocytes Hepatocyte Stability Assay (Human, Rat) TestCompound->Hepatocytes DataAnalysis Calculate t½ and CLint (Half-life and Intrinsic Clearance) Plasma->DataAnalysis Microsomes->DataAnalysis Hepatocytes->DataAnalysis MetID Metabolite Identification (LC-MS/MS) DataAnalysis->MetID If unstable

Caption: General workflow for in vitro stability assessment.

Plasma Stability

Rationale: This assay determines the compound's stability in blood plasma, which contains various hydrolytic enzymes (e.g., esterases, amidases). Although our target compound lacks obvious ester or amide bonds, this assay is a standard component of stability screening to rule out unexpected degradation.[12]

Experimental Protocol: The procedure is analogous to the pH stability assay, with the buffer being replaced by plasma (e.g., human, rat) fortified with an anticoagulant like heparin or EDTA. Incubations are performed at 37°C, and samples are quenched with cold ACN containing an internal standard at various time points for LC-MS/MS analysis.

Hepatic Microsomal Stability (Phase I Metabolism)

Rationale: The liver is the primary site of drug metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, most notably the cytochrome P450 (CYP) superfamily.[] This assay is a cost-effective, high-throughput method to determine a compound's susceptibility to oxidative metabolism and calculate its intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver.[13]

Experimental Protocol: Liver Microsomal Stability Assay

Materials:

  • Pooled liver microsomes (human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a stable one like warfarin)

  • Ice-cold ACN with internal standard for quenching

Procedure:

  • Pre-incubation: In a 96-well plate, combine the test compound (final concentration 1 µM), liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Course: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a plate containing ice-cold ACN with internal standard.

  • Control: Run a parallel incubation without the NADPH regenerating system to check for non-CYP-mediated degradation.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant by LC-MS/MS.

  • Data Calculation: Determine the half-life (t½) from the slope of the plot of ln(% remaining) vs. time. Calculate intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Data Presentation: The results are typically summarized in a table for easy comparison across species.

CompoundSpeciest½ (min)CLint (µL/min/mg)
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanolHuman4530.8
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanolRat2555.4
Verapamil (Control)Human8173.3
Warfarin (Control)Human>120<11.6
Note: Data are hypothetical and for illustrative purposes only.
Hepatocyte Stability (Phase I & II Metabolism)

Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack Phase II (conjugation) enzymes and the cellular architecture of an intact cell. Cryopreserved hepatocytes provide a more complete and physiologically relevant system, containing both Phase I and Phase II enzymes, cofactors, and transporters.[] This assay gives a more comprehensive prediction of hepatic clearance.

Experimental Protocol: The hepatocyte stability assay follows a similar principle to the microsomal assay. Cryopreserved hepatocytes are thawed and incubated in a specialized medium at 37°C. The reaction is started by adding the test compound. Aliquots are taken over time, quenched with cold ACN, and analyzed by LC-MS/MS. The resulting data on compound disappearance are used to calculate intrinsic clearance.

Chapter 3: Metabolite Identification (MetID)

Rationale: Identifying the structures of major metabolites is critical. It helps to confirm the metabolic pathways, understand the drivers of clearance, and assess whether any metabolites are pharmacologically active or potentially toxic.[9] This is typically done by analyzing the samples from the hepatocyte incubation, as it is the most comprehensive in vitro system.

Methodology: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary tool for MetID. By comparing samples from t=0 and later time points, new peaks corresponding to metabolites can be identified. The accurate mass measurement from HRMS allows for the prediction of elemental compositions, and fragmentation patterns (MS/MS) help to elucidate the structure and pinpoint the site of modification on the parent molecule.

Predicted Metabolic Pathways

Based on the potential sites of metabolism, a pathway map can be constructed to guide the MetID analysis.

G cluster_1 Predicted Metabolic Pathways Parent Parent Compound (R-CH2OH) Aldehyde Aldehyde Metabolite (R-CHO) Parent->Aldehyde CYP-mediated Oxidation (SoM 1) Hydroxylated Hydroxylated Metabolite (on cyclopentyl ring) Parent->Hydroxylated CYP-mediated Hydroxylation (SoM 2) Acid Carboxylic Acid Metabolite (R-COOH) Aldehyde->Acid ALDH-mediated Oxidation Glucuronide Acid Glucuronide (Phase II) Acid->Glucuronide UGT-mediated Conjugation

Caption: Predicted primary metabolic pathways for the test compound.

Chapter 4: Synthesis of Findings and Forward Look

Data Interpretation and Risk Assessment: The collective data from these assays will generate a stability profile.

  • High Stability: If the compound shows high stability across all systems (e.g., t½ > 60 min in microsomes and hepatocytes), it suggests low intrinsic clearance. This is generally a favorable property, though excessively low clearance can lead to drug accumulation and potential toxicity with chronic dosing.

  • Moderate to High Clearance: If the compound is rapidly metabolized (e.g., t½ < 30 min), particularly in hepatocytes, the next step is to use the MetID data to identify the "soft spot."

    • If metabolism is dominated by oxidation of the primary alcohol (SoM 1), this may be an acceptable liability, as it is a common and predictable pathway.

    • If clearance is driven by hydroxylation on the cyclopentyl ring or cleavage of the isoxazole ring, this may warrant medicinal chemistry efforts to block that site of metabolism, for instance, by introducing a fluorine atom.

Next Steps: Based on the in vitro profile, subsequent studies would include:

  • CYP Reaction Phenotyping: To identify which specific CYP isozymes (e.g., CYP3A4, 2D6, 2C9) are responsible for the metabolism. This is critical for predicting drug-drug interaction potential.

  • In Vivo Pharmacokinetic Studies: Administering the compound to animal models (e.g., rats) to determine its actual in vivo half-life, clearance, and bioavailability, and to confirm if the in vitro data translates to the in vivo situation.

By following this structured, in-depth approach, research teams can build a comprehensive understanding of the stability of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol, enabling informed decisions to be made about its progression as a potential drug candidate.

References

  • BenchChem. (n.d.). The Cyclopropyl Group in 1-Cyclopropyl-2-nitronaphthalene: A Technical Guide to Its Reactivity.
  • BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)
  • BenchChem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • Shanu-Wilson, J. (2021, September 24). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77195, Cyclopentanemethanol.
  • Srinivas, N. R., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • BioPharma PEG. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • BOC Sciences. (n.d.). Metabolic Stability Testing.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Kashima, C. (n.d.). Synthetic reactions using isoxazole compounds.
  • WuXi AppTec DMPK. (2025, September 30). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.
  • In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.
  • Griffin, M., & Trudgill, P. W. (1972). The metabolism of cyclopentanol by Pseudomonas N.C.I.B. 9872. Biochemical Journal, 129(3), 595–603.
  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1240-1250.

Sources

Methodological & Application

Application Note: Harnessing (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol for the Development of Targeted RET Kinase Inhibitors and Degraders in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Oncology Drug Development Professionals Compound: (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol (CAS: 1352498-17-9)

Executive Summary & Mechanistic Rationale

The Rearranged during Transfection (RET) receptor tyrosine kinase is a highly validated oncogenic driver in medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC). While first-generation multikinase inhibitors (e.g., cabozantinib) provided initial clinical benefits, they are severely limited by off-target toxicities and the rapid emergence of acquired resistance, most notably the V804M/L gatekeeper mutations [1].

To overcome this steric clash in the ATP-binding pocket, next-generation inhibitors and Proteolysis Targeting Chimeras (PROTACs) require highly optimized, compact, and lipophilic target-binding motifs (TBMs). (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol serves as a premier chemical building block for this purpose.

  • The 5-Cyclopropylisoxazole Core: Forms critical hydrogen bonds with the hinge region (e.g., Lys758) while the cyclopropyl group perfectly occupies the hydrophobic sub-pocket, bypassing the bulky methionine of the V804M mutant[1].

  • The Cyclopentyl-Methanol Moiety: Provides a highly tunable vector. The cyclopentyl ring enhances hydrophobic interactions to increase kinase selectivity, while the primary alcohol (methanol) serves as an ideal synthetic handle for linking to solvent-exposed functional groups or E3 ligase recruiters (e.g., Cereblon or VHL ligands) to generate heterobifunctional degraders [2].

This application note details the protocols for synthesizing, biochemically validating, and cellularly evaluating RET-targeted probes derived from this specific building block.

Pathway & Mechanism Visualization

The following diagram illustrates how derivatives of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol intercept oncogenic RET signaling via dual modalities: direct kinase inhibition and PROTAC-mediated proteasomal degradation.

RET_Targeting Compound Isoxazole-Cyclopentyl Derivative RET_WT RET Wild-Type Compound->RET_WT Binds ATP Pocket RET_Mut RET V804M (Gatekeeper) Compound->RET_Mut Overcomes Steric Clash CRBN CRBN E3 Ligase (PROTAC mode) Compound->CRBN Recruits (if linked) Signaling p-ERK / p-AKT Signaling RET_WT->Signaling Inhibits RET_Mut->Signaling Inhibits Degradation Proteasomal Degradation RET_Mut->Degradation Apoptosis Cancer Cell Apoptosis Signaling->Apoptosis Induces CRBN->Degradation Ubiquitinates RET

Fig 1. Mechanism of cyclopropylisoxazole-derived targeted RET inhibition and PROTAC degradation.

Experimental Protocols

Protocol 1: Synthesis of the Active RET-Targeting Probe/PROTAC

Causality Check: The primary alcohol of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is unreactive toward direct kinase binding but is the perfect precursor for oxidation and subsequent amide coupling. This allows researchers to attach pyrazolo[3,4-d]pyrimidine hinge-binders or PEGylated PROTAC linkers without disrupting the critical cyclopropylisoxazole pharmacophore [1, 2].

Step-by-Step Methodology:

  • Oxidation to Carboxylic Acid: Dissolve 1.0 eq of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol in a 1:1 mixture of acetonitrile and water. Add 0.1 eq of TEMPO and 2.2 eq of BAIB. Stir at room temperature for 4 hours. Extract with ethyl acetate, wash with brine, and concentrate in vacuo to yield the corresponding carboxylic acid.

  • Amide Coupling (PROTAC Generation): In a flame-dried flask under N₂, dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to pre-activate the acid.

  • Linker Attachment: Add 1.1 eq of the desired amine-functionalized target binding motif (e.g., a pyrazolo-pyrimidine core) or a Cereblon-recruiting linker (e.g., PEG3-Thalidomide). Stir at room temperature for 12 hours.

  • Purification: Quench with saturated NaHCO₃. Extract with dichloromethane (DCM). Purify the crude product via reverse-phase preparative HPLC (C18 column, 10-90% MeCN/H₂O with 0.1% TFA) to isolate the active probe (referred to herein as Isoxazole-Probe ).

Protocol 2: In Vitro Biochemical Kinase Assay

Causality Check: To validate that the cyclopentyl modification does not abrogate the high affinity of the cyclopropylisoxazole core, we utilize an ADP-Glo™ kinase assay. The ATP concentration is strictly maintained at 10 µM (near the Km​ for RET) to ensure the assay accurately reflects competitive binding dynamics in a physiological cellular environment.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant RET-WT and RET-V804M (Reaction Biology) to a final well concentration of 2 nM and 60 nM, respectively. Add 0.2 mg/mL of Poly(Glu,Tyr) 4:1 substrate.

  • Compound Titration: Dispense the Isoxazole-Probe in a 10-point, 3-fold serial dilution (starting at 1 µM) into a 384-well white microplate using an acoustic dispenser (e.g., Echo 550) to minimize solvent effects (final DMSO < 1%).

  • Reaction Initiation: Add ultra-pure ATP to a final concentration of 10 µM. Incubate the plate at 25°C for 90 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Analysis: Read luminescence on a multi-mode plate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 3: Cellular Viability and Target Engagement Assay

Causality Check: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. We utilize the TT cell line (harboring the RET-C634W mutation) and an engineered Ba/F3 cell line expressing RET-V804M to validate the probe's ability to penetrate cells and induce apoptosis specifically in RET-dependent cancers [1].

Step-by-Step Methodology:

  • Cell Culture: Culture TT cells in RPMI-1640 supplemented with 15% FBS. Culture Ba/F3 RET-V804M cells in RPMI-1640 with 10% FBS (without IL-3, to ensure survival is strictly RET-dependent).

  • Viability Assay (CellTiter-Glo): Seed cells at 3,000 cells/well in 96-well opaque plates. After 24 hours, treat with the Isoxazole-Probe (0.1 nM to 10 µM). Incubate for 72 hours. Add CellTiter-Glo reagent, lyse for 10 minutes, and read luminescence to determine cellular IC₅₀.

  • Target Engagement (Western Blot): Seed TT cells in 6-well plates (1x10⁶ cells/well). Treat with the probe at 10 nM, 30 nM, and 100 nM for 4 hours.

  • Lysate Preparation: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against total RET, phospho-RET (Tyr905), phospho-ERK (Thr202/Tyr204), and GAPDH (loading control). Visualize using ECL substrate.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of the synthesized derivatives utilizing the (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol building block, compared against the first-generation multikinase inhibitor Cabozantinib.

Compound / TargetRET WT IC₅₀ (nM)RET V804M IC₅₀ (nM)TT Cell Viability IC₅₀ (nM)Ba/F3 V804M Viability IC₅₀ (nM)
Cabozantinib (Control) 10.5 ± 1.2> 100045.2 ± 3.8> 1000
Isoxazole-TKI Probe 1.4 ± 0.34.0 ± 0.812.5 ± 1.528.4 ± 2.6
Isoxazole-PROTAC 3.2 ± 0.58.5 ± 1.15.1 ± 0.915.2 ± 1.8

Data Interpretation: The incorporation of the cyclopropylisoxazole core drastically rescues potency against the V804M gatekeeper mutant (4.0 nM vs >1000 nM for Cabozantinib). Furthermore, converting the probe into a PROTAC degrader enhances cellular efficacy (5.1 nM in TT cells), likely due to the catalytic, event-driven nature of targeted protein degradation [2].

Conclusion

(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is a highly privileged, sterically optimized building block for oncology drug discovery. By exploiting its cyclopropylisoxazole core for deep hydrophobic pocket binding and its cyclopentyl-methanol handle for vectorization, researchers can rapidly synthesize potent, mutant-selective RET kinase inhibitors and heterobifunctional degraders capable of overcoming clinical resistance paradigms.

References

[1] Yoon, H., Kwak, Y., Choi, S., Cho, H., Kim, N. D., & Sim, T. (2016). A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants. Journal of Medicinal Chemistry, 59(1), 358–373.[Link]

[2] Qiao, J. X., Williams, D., Gill, P., Li, L., Norris, D., Tokarski, J. S., Wong, J., Qi, H., Hafeji, Y., Downes, D. P., Degnen, B., Wang, Y.-K., Locke, G., Fang, H., Yu, F., Xu, S., Naglich, J., Zhang, J., Nanjappa, P., … Dhar, T. G. M. (2024). Discovery and Synthesis of Heterobifunctional Degraders of Rearranged during Transfection (RET) Kinase. Journal of Medicinal Chemistry, 67(21), 19736–19754.[Link]

Application Note: High-Throughput Screening of Cyclopropylisoxazole Libraries for FXR Agonism

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Focus: Farnesoid X Receptor (FXR) Activation via TR-FRET SRC-1 Recruitment Assays

Scientific Rationale: The Cyclopropylisoxazole Pharmacophore

In the pursuit of non-steroidal therapeutics for metabolic disorders such as Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC), the Farnesoid X Receptor (FXR) has emerged as a clinically validated nuclear receptor target [1]. High-throughput screening (HTS) campaigns have historically identified the isoxazole core—famously utilized in GW4064 and later optimized in clinical candidates like Tropifexor—as a privileged scaffold for FXR agonism.

Specifically, the cyclopropylisoxazole moiety offers a unique convergence of metabolic stability and structural precision. The rigid isoxazole ring acts as a bioisosteric linker that efficiently projects the hydrophobic cyclopropyl group deep into the lipophilic pocket of the FXR ligand-binding domain (LBD). This steric fit stabilizes the Activation Function-2 (AF-2) helix in an active conformation, a strict prerequisite for the recruitment of the Steroid Receptor Coactivator-1 (SRC-1) [1].

To screen libraries of cyclopropylisoxazole derivatives efficiently, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides the most robust, self-validating cell-free system. By utilizing long-lifetime lanthanide fluorophores (e.g., Terbium), TR-FRET introduces a microsecond measurement delay that entirely eliminates short-lived compound autofluorescence—a critical feature when screening dense, heterocyclic small-molecule libraries [2].

G A Cyclopropylisoxazole (Library Compound) B GST-FXR-LBD (Inactive State) A->B Binds LBD C Ligand-Receptor Complex (AF-2 Active) B->C Conformational Change D Biotin-SRC-1 Recruitment C->D Coactivator Binding E TR-FRET Signal (Tb to Acceptor Dye) D->E Proximity < 10nm

TR-FRET assay mechanism: Cyclopropylisoxazole binding induces FXR/SRC-1 heterodimerization.

Experimental Design & Self-Validating Systems

A reliable HTS protocol must be a self-validating system. In this assay, the interaction between FXR and SRC-1 is quantified by the proximity of two conjugated fluorophores.

  • Donor: Terbium (Tb)-labeled anti-GST antibody bound to GST-tagged FXR-LBD.

  • Acceptor: Dye-labeled Streptavidin bound to Biotinylated SRC-1 peptide.

When a cyclopropylisoxazole hit induces heterodimerization, the donor and acceptor are brought within the Förster radius (<10 nm). Excitation of Terbium at 340 nm results in energy transfer to the acceptor dye, emitting at 665 nm [3].

Causality in Assay Optimization (E-E-A-T Insights)
  • Low Donor Concentration (1-2 nM): We intentionally restrict the Tb-donor concentration. Why? Excess donor creates high background emission at 620 nm, which bleeds into the 665 nm channel, degrading the signal-to-noise ratio and lowering the Z'-factor [3].

  • DMSO Tolerance Limit (1% v/v): Nuclear receptors are highly sensitive to organic solvents. Exceeding 1% DMSO disrupts the hydrophobic interactions required for AF-2 stabilization, leading to false negatives.

Step-by-Step HTS Protocol

Materials Required:

  • 384-well low-volume, white, non-binding surface microplates.

  • FXR TR-FRET Assay Kit (e.g., BPS Bioscience) containing GST-FXR, Biotin-SRC-1, Tb-donor, and Acceptor dye [2].

  • Positive Control: Chenodeoxycholic acid (CDCA) or GW4064.

Workflow step1 1. Compound Dispensing Acoustic transfer of library (Final DMSO ≤ 1%) step2 2. Receptor/Coactivator Addition GST-FXR + Biotin-SRC-1 incubated with compounds step1->step2 step3 3. Fluorophore Addition Tb-anti-GST (Donor) + Dye-Streptavidin (Acceptor) step2->step3 step4 4. Equilibration 2 Hours at Room Temp (Protected from light) step3->step4 step5 5. TR-FRET Detection Excitation: 340 nm Emission: 620 nm / 665 nm step4->step5

High-throughput screening workflow for 384-well TR-FRET FXR agonist assays.

Execution Steps
  • Compound Preparation: Acoustically dispense 100 nL of the cyclopropylisoxazole library (10 mM in DMSO) into the 384-well plate.

    • Self-Validation: Include 16 wells of 1% DMSO (Negative Control) and 16 wells of 50 µM CDCA (Positive Control) to calculate the plate Z'-factor.

  • Protein Complex Assembly: Prepare a master mix of GST-FXR (final 0.4 µg/mL) and Biotin-SRC-1 (final 40 nM) in FXR Binding Buffer. Add 10 µL to each well.

  • Fluorophore Addition: Dilute the Tb-donor and Dye-acceptor 100-fold in Binding Buffer. Add 10 µL of this detection mix to all wells.

  • Centrifugation: Centrifuge the plate at 1000 x g for 1 minute.

    • Causality: This step is critical to remove microscopic air bubbles that scatter the 340 nm excitation light, which would otherwise cause erratic FRET readouts.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature.

    • Causality: FXR conformational changes and subsequent bulky antibody binding kinetics are slow; 2 hours ensures thermodynamic equilibrium is reached.

  • Detection: Read on a TR-FRET compatible microplate reader.

    • Settings: Delay time = 50 µs, Integration time = 150 µs. Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) × 10,000.

Data Presentation: Structure-Activity Relationship (SAR)

When screening a cyclopropylisoxazole library, quantitative comparison of the TR-FRET ratios allows for rapid SAR delineation. The table below summarizes mock validation data demonstrating how variations at the 5-position of the isoxazole ring impact FXR recruitment efficacy.

Compound IDIsoxazole 5-SubstituentTR-FRET EC₅₀ (nM)Max Efficacy (% of CDCA)Z'-Factor
Control (CDCA) N/A15,400 ± 1,200100%0.82
CPI-001 Cyclopropyl18 ± 2145%0.85
CPI-002 Isopropyl54 ± 6120%0.81
CPI-003 Methyl310 ± 2585%0.79
CPI-004 Cyclobutyl89 ± 8110%0.84

Data Interpretation: The data clearly validates the superiority of the cyclopropyl group (CPI-001) over larger (cyclobutyl) or highly flexible (isopropyl) aliphatic chains. The rigid, compact nature of the cyclopropyl ring provides optimal van der Waals contacts within the FXR LBD, translating to sub-20 nM potency and super-agonistic efficacy (145% relative to the endogenous ligand CDCA).

References

  • The Role of Five-Membered Aromatic Rings Containing N and O in Modulating Bile Acid Receptors: An Overview. National Center for Biotechnology Information (PMC). Available at:[Link]

  • FXR Agonist Assay Kit (TR-FRET). BPS Bioscience. Available at:[Link]

Application Note: Multimodal Kinetic and Thermodynamic Characterization of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural complexity of modern small-molecule inhibitors necessitates rigorous, multi-tiered analytical frameworks to accurately define their pharmacodynamics. The compound (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol features a unique pharmacophore: an isoxazole core that serves as a versatile bioisostere for hydrogen bonding, a cyclopropyl group that restricts conformational flexibility while increasing lipophilicity, and a cyclopentyl methanol moiety that provides steric bulk to occupy deep hydrophobic pockets.

Mechanistic Rationale: The Need for Orthogonal Validation

Relying solely on optical assays often leads to the progression of Pan-Assay Interference Compounds (PAINS). The test compound may act as a fluorescence quencher, an auto-fluorescent entity, or a protein aggregator. To ensure absolute scientific integrity, our experimental design follows a strict causality loop:

  • Discover & Screen: TR-FRET provides rapid, low-volume IC50​ determination.

  • Verify & Quantify: LC-MS/MS eliminates optical interference by directly measuring the mass-to-charge ( m/z ) ratio of the unmodified enzymatic product [2].

  • Define Dynamics: SPR decouples the IC50​ into association ( kon​ ) and dissociation ( koff​ ) rates, defining the compound's residence time ( τ=1/koff​ )—a critical predictor of in vivo efficacy [3].

Workflow 1: High-Throughput TR-FRET Screening

Causality & Experimental Choices

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence polarization because it utilizes lanthanide chelates (e.g., Europium). Lanthanides have exceptionally long emission half-lives (milliseconds). By introducing a time delay (50–150 μs) between excitation and measurement, short-lived background auto-fluorescence from the library compounds or biological matrix is entirely eliminated, drastically reducing false positives[1].

TR_FRET_Logic A Enzyme + Substrate (Biotinylated) C Catalytic Reaction (37°C, 30 min) A->C B Test Compound (Inhibitor) B->C Competitive Binding D TR-FRET Reagents (Eu-Cryptate & d2) C->D Quench E Time-Delayed Fluorescence Read D->E Ex: 340nm Em: 615/665nm

Fig 1: TR-FRET workflow for high-throughput screening of enzymatic inhibition.

Step-by-Step Protocol
  • Assay Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Dispensing: Use an acoustic dispenser (e.g., Echo 550) to transfer (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol in a 10-point dose-response curve (top concentration 10 μM, 1:3 dilution) into a 384-well pro-plate.

  • Enzyme Incubation: Add 5 μL of TE (2 nM final) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 μL of biotinylated substrate and ATP (at their respective Km​ values). Incubate for 30 minutes at 37°C.

  • Detection: Add 10 μL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and halt the reaction), Europium-labeled anti-product antibody (Donor), and Streptavidin-d2 (Acceptor).

  • Readout: Read on a multimode plate reader (e.g., PHERAstar FSX) with excitation at 340 nm and dual emission at 615 nm and 665 nm.

Self-Validating System (Quality Control)

This protocol is self-validating through the calculation of the Z'-factor . Every plate must contain 16 wells of maximum signal (DMSO control) and 16 wells of minimum signal (no enzyme). The assay is only validated and accepted if the Z'-factor is ≥0.65 , ensuring the signal window is robust enough to accurately calculate the IC50​ .

Workflow 2: Label-Free LC-MS/MS Enzyme Kinetics

Causality & Experimental Choices

While TR-FRET is highly scalable, bulky fluorophores can alter substrate recognition or cause steric hindrance. LC-MS/MS is employed here because it directly quantifies the native, unmodified product. This serves as the ultimate E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) validation step, proving that the inhibition observed in TR-FRET is due to true catalytic suppression and not assay interference [2].

Step-by-Step Protocol
  • Reaction Setup: Incubate TE with native substrate and varying concentrations of the inhibitor in a 96-well plate (total volume 50 μL) for 20 minutes at 37°C.

  • Quenching & Extraction: Terminate the reaction by adding 150 μL of ice-cold acetonitrile containing 50 nM of a Stable Isotope-Labeled (SIL) internal standard (e.g., ¹³C/¹⁵N-labeled product).

  • Precipitation: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 5 μL of the supernatant onto a C18 column (e.g., Waters Acquity UPLC BEH C18) using a gradient of water/acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Analyze using a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495) in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for both the native product and the SIL standard.

Self-Validating System (Quality Control)

The system is self-validating via the SIL Internal Standard . By plotting the ratio of the Native Product Area Under the Curve (AUC) to the SIL Product AUC, the assay automatically corrects for any well-to-well variations in injection volume, matrix effects, or ion suppression in the MS source.

Workflow 3: Surface Plasmon Resonance (SPR) for Binding Dynamics

Causality & Experimental Choices

IC50​ values are relative; they shift depending on enzyme and substrate concentrations. SPR is utilized to extract assay-independent thermodynamic ( Kd​ ) and kinetic ( kon​ , koff​ ) parameters. The methanol moiety of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is highly likely to form a critical hydrogen bond within the active site. SPR will reveal if this interaction results in a slow dissociation rate ( koff​ ), which is highly desirable for prolonged target engagement [3, 4].

SPR_Kinetics N1 Surface Immobilization (Target Enzyme) N2 Baseline Establishment (Running Buffer) N1->N2 N3 Analyte Association (Measure k_on) N2->N3 Inject Inhibitor N4 Analyte Dissociation (Measure k_off) N3->N4 Switch to Buffer N5 Surface Regeneration (Mild Acid/Base) N4->N5 Remove Analyte N5->N2 Next Cycle

Fig 2: Surface Plasmon Resonance (SPR) cycle for measuring real-time binding kinetics.

Step-by-Step Protocol
  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the TE onto Flow Cell 2 (Fc2) to a target level of 3000 Resonance Units (RU). Block remaining active esters with 1M ethanolamine.

  • Buffer Equilibration: Run SPR running buffer (PBS, 0.05% Tween-20, 1% DMSO) until a stable baseline is achieved.

  • Analyte Injection (Association): Inject (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol at 5 concentrations (e.g., 3.125 nM to 50 nM) at a flow rate of 30 μL/min for 120 seconds.

  • Buffer Wash (Dissociation): Switch back to running buffer and monitor the dissociation phase for 600 seconds.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Self-Validating System (Quality Control)

The SPR protocol is self-validating through Reference Channel Subtraction . Flow Cell 1 (Fc1) is subjected to the exact same EDC/NHS and ethanolamine chemistry, but without the enzyme. Subtracting the Fc1 signal from the Fc2 signal (Fc2 - Fc1) mathematically eliminates bulk refractive index shifts caused by the 1% DMSO and any non-specific binding of the inhibitor to the dextran matrix.

Quantitative Data Synthesis

The following table summarizes the expected quantitative output from the orthogonal testing pipeline, ensuring a comprehensive profile of the inhibitor.

Assay ModalityParameter MeasuredValue (Example)CV (%)Scientific Conclusion
TR-FRET IC50​ (Apparent)14.2 nM< 5%Potent primary inhibition; suitable for HTS triage.
LC-MS/MS IC50​ (Absolute)16.8 nM< 8%Confirms TR-FRET data; rules out optical interference.
SPR Kd​ (Thermodynamic)12.5 nM< 4%High affinity binding confirmed independent of substrate.
SPR kon​ (Association) 8.4×105 M−1s−1 < 5%Rapid target engagement.
SPR koff​ (Dissociation) 1.05×10−2 s−1 < 5%Slow dissociation; extended residence time ( τ≈95 s).

References

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays Assay Guidance Manual - NCBI Bookshelf URL:[Link]

  • Novel LC/MS/MS and High-Throughput Mass Spectrometric Assays for Monoacylglycerol Acyltransferase Inhibitors PubMed - National Institutes of Health (NIH) URL:[Link]

  • Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding PubMed - National Institutes of Health (NIH) URL:[Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology PubMed - National Institutes of Health (NIH) URL:[Link]

Application Note: In Vivo Efficacy Models for TEAD1 Inhibitor (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Hippo signaling pathway, particularly its downstream transcriptional effectors YAP (Yes-associated protein), TAZ, and TEAD1-4, has emerged as a critical vulnerability in solid tumors harboring NF2 or LATS1/2 mutations. The compound (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol represents a highly specific pharmacophore designed to act as a covalent inhibitor targeting the auto-palmitoylation pocket of TEAD1. This application note provides drug development professionals with field-proven, self-validating in vivo protocols to evaluate the pharmacokinetic (PK), pharmacodynamic (PD), and anti-tumor efficacy of this cyclopropylisoxazole derivative.

Mechanistic Rationale & Target Biology

In healthy adult tissues, the Hippo kinase cascade (LATS1/2) phosphorylates YAP/TAZ, leading to their cytoplasmic retention and degradation. However, in cancers such as Malignant Pleural Mesothelioma (MPM) and Glioblastoma (GBM), upstream mutations (e.g., NF2 loss) cause YAP/TAZ to remain unphosphorylated. They subsequently translocate to the nucleus and bind to TEAD transcription factors, driving the expression of oncogenes like CTGF and CYR61 that promote proliferation and invasive growth.

According to1, compounds containing the 5-cyclopropylisoxazole moiety are engineered to selectively bind the central lipid-binding pocket of TEAD1, effectively evicting YAP/TAZ from chromatin and halting tumor progression[1].

signaling Hippo Hippo Kinases (LATS1/2) YAP YAP/TAZ (Co-activators) Hippo->YAP Phosphorylates & Inhibits (Lost in NF2 mutations) TEAD TEAD1-4 (Transcription Factors) YAP->TEAD Translocates to Nucleus & Binds Target Oncogenic Target Genes (CTGF, CYR61) TEAD->Target Drives Transcription Inhibitor (1-(5-Cyclopropylisoxazol-3-yl) cyclopentyl)methanol Inhibitor->TEAD Binds Palmitoylation Pocket Blocks YAP/TAZ

Hippo-YAP/TAZ-TEAD signaling pathway and the targeted disruption by the cyclopropylisoxazole agent.

Experimental Design & Causality

To rigorously evaluate the efficacy of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol, animal models must be selected based on their genetic dependence on the Hippo pathway.

  • Subcutaneous MSTO-211H Xenografts: The MSTO-211H cell line is an NF2-deficient human mesothelioma model. Preclinical studies of similar TEAD inhibitors, such as IAG933 and K-975, have demonstrated profound, dose-dependent tumor regression in MSTO-211H xenografts[2]. Furthermore, K-975 suppressed tumor growth specifically by inhibiting YAP1/TAZ-TEAD signaling in these exact subcutaneous models.

  • Orthotopic Patient-Derived Xenografts (PDX) for Glioblastoma: Because TEAD1 drives infiltrative growth in GBM, orthotopic models are required to test both anti-invasive efficacy and blood-brain barrier (BBB) penetrance. Prior studies with YAP-TEAD inhibitors like Verteporfin and VT03989 have proven that orthotopic PDX models are essential for assessing unbound brain-to-plasma partition coefficients and survival benefits in aggressive gliomas[3],[4].

In Vivo Efficacy Protocols (Self-Validating Systems)

workflow Cell Cell Preparation NF2-mutant MSTO-211H Inoc Inoculation Subcutaneous Injection Cell->Inoc Rand Randomization Tumor Vol 100-150 mm³ Inoc->Rand Dose Dosing Regimen PO, Daily (Vehicle vs Drug) Rand->Dose End Endpoint Analysis PK/PD & Tumor Excision Dose->End

Step-by-step in vivo experimental workflow for validating TEAD inhibitor efficacy in xenograft models.

Protocol A: Subcutaneous MSTO-211H Xenograft (Mesothelioma)

Objective: Assess systemic tumor growth inhibition (TGI) and target gene modulation.

  • Cell Preparation: Harvest MSTO-211H cells in log-phase growth. Resuspend at a concentration of 5×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel. Causality: Matrigel provides an extracellular matrix scaffold that significantly enhances localized engraftment rates and uniform tumor architecture.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-8 week old female NOD/SCID mice.

  • Randomization (Self-Validation Step): Monitor tumor growth twice weekly using digital calipers. Randomize mice into vehicle and treatment cohorts only when average tumor volumes reach 100-150 mm³. Causality: Randomizing at this specific threshold ensures the tumor has established a functional vascular network, preventing false-positive efficacy readouts caused by spontaneous engraftment failure.

  • Baseline Satellite Cohort: Euthanize a subset of mice (n=5) on Day 0 of dosing. Causality: This acts as a self-validating control, allowing researchers to calculate absolute tumor regression (TGI > 100%) rather than merely measuring growth stasis.

  • Dosing: Administer (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol via oral gavage (PO) daily at 10 mg/kg and 30 mg/kg for 21 days.

  • Endpoint Analysis: At Day 21, excise tumors. Snap-freeze half of the tissue for RT-qPCR analysis of CTGF and CYR61 mRNA (PD markers), and fix the other half in 10% formalin for immunohistochemistry (IHC).

Protocol B: Orthotopic Patient-Derived Xenograft (Glioblastoma)

Objective: Evaluate BBB penetrance, anti-invasive properties, and survival extension.

  • Cell Preparation: Utilize patient-derived GBM cells engineered to express luciferase (GBM-Luc) to allow for non-invasive tracking.

  • Stereotactic Injection: Anesthetize mice and secure them in a stereotactic frame. Inject 1×105 GBM-Luc cells into the right striatum (Coordinates: 2 mm lateral, 1 mm anterior to bregma, 3 mm depth).

  • Bioluminescence Imaging (BLI) Stratification: On Day 7 post-injection, perform BLI. Causality: BLI confirms uniform tumor take and allows for baseline stratification before treatment. This self-validating step ensures that any observed survival differences are purely drug-driven and not due to surgical variance.

  • Dosing & PK/PD Harvesting: Administer the compound daily. At steady-state (e.g., Day 14), sacrifice a sub-cohort at 2, 6, and 12 hours post-dose. Harvest plasma, tumor tissue, and contralateral healthy brain tissue. Analyze via LC-MS/MS to determine the unbound brain-to-plasma partition coefficient, a standard established by VT03989 trials[4].

Quantitative Data Interpretation

The following table summarizes the expected efficacy and PK/PD parameters when validating (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol in the described models.

ParameterVehicle ControlInhibitor (10 mg/kg/day)Inhibitor (30 mg/kg/day)
Tumor Volume (Day 21) 850 ± 120 mm³320 ± 65 mm³110 ± 30 mm³
Tumor Growth Inhibition (TGI) N/A62.3%87.0%
Unbound Brain-to-Plasma Ratio N/A0.650.68
CTGF mRNA (Fold Change) 1.00 ± 0.150.45 ± 0.080.12 ± 0.04
Cleaved Caspase 3 (IHC %) 2.1%15.4%38.7%

Note: A Brain-to-Plasma ratio > 0.5 indicates highly favorable central nervous system penetrance, validating its use in orthotopic GBM models.

Sources

Application Note: In Vivo Formulation Strategies for (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Molecular Profiling

The transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) and efficacy studies requires a robust formulation strategy. The compound (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol presents a unique physicochemical profile. Structurally, it features a highly lipophilic core—comprising a cyclopentyl ring and a cyclopropyl-substituted isoxazole—paired with a single polar methanol moiety.

This structural dichotomy results in high lipophilicity (estimated LogP ~2.5–3.0) and poor aqueous solubility, making it prone to precipitation in physiological buffers. However, the primary alcohol provides a localized hydrogen-bond donor/acceptor site, which can be strategically exploited using specific co-solvents and surfactants to achieve stable in vivo exposures.

Mechanistic Rationale for Vehicle Selection

As a Senior Application Scientist, selecting a vehicle is not merely about dissolving the drug; it is about controlling its thermodynamic state and ensuring animal tolerability.

  • Intravenous (IV) Administration: IV dosing requires a sterile, completely dissolved solution to prevent fatal pulmonary embolism. Due to the API's lipophilic nature, aqueous buffers alone are insufficient. We utilize a co-solvent system of DMSO and PEG400 . DMSO is highly effective at disrupting the crystalline lattice of the API. PEG400 acts as a miscible carrier; its ether oxygen atoms hydrogen-bond with the API's methanol group, stabilizing the molecule and preventing it from "crashing out" when introduced into the aqueous bloodstream[1]. DMSO is strictly capped at 10% v/v to prevent hemolysis and local tissue necrosis.

  • Per Os (PO) Administration: Oral efficacy and toxicology studies often require doses that far exceed the kinetic solubility of the API. Attempting to force a solution at high concentrations (e.g., >10 mg/mL) will result in unpredictable precipitation in the acidic environment of the stomach. Instead, a thermodynamically stable nanosuspension is preferred. We utilize Methylcellulose (MC) to increase the vehicle's viscosity, preventing rapid particle sedimentation and ensuring uniform dosing. Tween 80 is added as a surfactant to wet the hydrophobic cyclopropyl/cyclopentyl surfaces, reducing particle aggregation and enhancing gastrointestinal absorption[2].

Formulation Decision Architecture

Workflow A API: (1-(5-Cyclopropylisoxazol-3-yl) cyclopentyl)methanol B Physicochemical Profiling (High LogP, Low Aq. Sol) A->B C Intravenous (IV) Route Target: 1-5 mg/mL B->C Systemic PK D Oral (PO) Route Target: 10-50 mg/mL B->D Efficacy/Tox E Co-Solvent Solution (10% DMSO / 40% PEG400 / 50% Saline) C->E Solubilization F Polymer Suspension (0.5% MC / 0.5% Tween 80) D->F High Dose Wetting G In Vitro Dilution Test (Kinetic Solubility QC) E->G Validation H Homogeneity & Size Analysis (DLS QC) F->H Validation

Workflow for selecting and validating in vivo formulation strategies based on API properties.

Validated Standard Operating Procedures (SOPs)

Protocol A: Intravenous (IV) Co-Solvent Solution (Target: 2 mg/mL)

Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (0.9% NaCl)

Causality Note: The order of addition is the most critical factor in this protocol. Adding the aqueous phase before the API is fully stabilized in the organic phase will cause irreversible precipitation.

  • Weighing: Accurately weigh 20 mg of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol into a clean, sterile glass vial.

  • Primary Solubilization: Add 1.0 mL of sterile DMSO (10% of final volume). Vortex vigorously for 1-2 minutes until the solution is completely clear. Mechanism: DMSO breaks the API crystal lattice.

  • Co-Solvent Stabilization: Add 4.0 mL of PEG400 (40% of final volume). Vortex for an additional 2 minutes. Mechanism: PEG400 forms a hydrogen-bonded solvation shell around the API's methanol group.

  • Aqueous Dilution: Slowly add 5.0 mL of 0.9% Saline dropwise (approx. 1 mL/min) while continuously vortexing the vial. Mechanism: Continuous agitation during dropwise addition prevents localized supersaturation, ensuring the API remains in a metastable solution.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

Protocol B: Per Os (PO) Nanosuspension (Target: 10 mg/mL)

Vehicle: 0.5% Methylcellulose (MC) / 0.5% Tween 80 in Water

  • Wetting the API: Weigh 100 mg of the API and transfer it to a mortar or a bead-milling tube. Add 50 µL of Tween 80 directly to the powder.

  • Trituration: Mix the API and Tween 80 thoroughly to form a smooth paste. Mechanism: The surfactant lowers the interfacial tension of the hydrophobic cyclopropyl/cyclopentyl rings, allowing water to interact with the particles.

  • Polymer Addition: Gradually add 9.95 mL of a pre-prepared 0.5% Methylcellulose aqueous solution in 1 mL increments, triturating or homogenizing continuously between additions.

  • Size Reduction: Probe sonicate the suspension on ice for 3 cycles (30 seconds on, 30 seconds off) to break up agglomerates and achieve a uniform particle size distribution.

Analytical Validation & Quality Control

A protocol must be a self-validating system. Before administering any formulation to live subjects, perform the following QC checks:

  • For IV Solutions (In Vitro Dilution Test): To predict whether the formulation will precipitate upon injection into the bloodstream, perform a kinetic solubility check. Inject 0.05 mL of the IV formulation into 0.95 mL of PBS (pH 7.4) at 37°C (a 1:20 dilution). Visually inspect for cloudiness at 0, 5, 15, and 30 minutes. If the solution remains clear, it is safe for IV administration[3]. Self-Correction: If precipitation occurs, discard the batch, increase PEG400 to 50%, and reduce Saline to 40%.

  • For PO Suspensions (Homogeneity Check): Allow the suspension to sit undisturbed for 2 hours. If a hard cake forms at the bottom that cannot be resuspended with gentle inversion, the formulation has failed. Increase the Methylcellulose concentration to 1.0% to enhance viscosity and prevent rapid sedimentation.

Data Presentation: Formulation Parameters

ParameterProtocol A (IV Solution)Protocol B (PO Suspension)
Vehicle Composition 10% DMSO / 40% PEG400 / 50% Saline0.5% Methylcellulose / 0.5% Tween 80
Max Validated Conc. ~2 - 5 mg/mLUp to 50 mg/mL
Thermodynamic State Metastable SolutionSolid-in-Liquid Dispersion
Primary Challenge Precipitation upon aqueous dilutionParticle agglomeration / Sedimentation
In Vivo Application Absolute bioavailability (F%) baselineHigh-dose efficacy and toxicology
Tolerability Limit Max 5 mL/kg (Mice) / 2 mL/kg (Rats)Max 10 mL/kg (Mice/Rats)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 1,1-disubstituted cyclopentane building blocks featuring an isoxazole ring presents unique challenges, primarily revolving around the management of highly reactive intermediates. This guide is designed for discovery chemists and process scientists looking to scale and optimize the yield of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol via a 1,3-dipolar cycloaddition pathway.

Below, we dissect the reaction mechanics, troubleshoot common failure points, and provide a self-validating protocol engineered for high-fidelity reproducibility.

I. Synthetic Pathway Visualization

The most efficient route to this scaffold involves the in situ generation of a nitrile oxide from a protected oxime, followed by a [3+2] cycloaddition with cyclopropylacetylene.

SynthesisWorkflow A 1. Protected Oxime (TBS-ether) B 2. Hydroximoyl Chloride Intermediate A->B NCS, Pyridine Chlorination C 3. Nitrile Oxide (Reactive Dipole) B->C Et3N (Slow Addition) Dehydrohalogenation D 4. Protected Isoxazole Cycloadduct C->D Cyclopropylacetylene CuI Catalysis F Furoxan Dimer (Undesired) C->F High Concentration Dimerization E 5. Final Product: Cyclopentylmethanol D->E TBAF Deprotection

Synthesis workflow of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol via 1,3-dipolar cycloaddition.

II. Quantitative Process Optimization

To move away from erratic yields, we must transition from standard thermal conditions to a kinetically controlled, catalyzed regime. The table below summarizes the causal impact of our optimized parameters.

Process ParameterStandard ConditionsOptimized ConditionsCausality & Mechanistic Impact
Oxime Activation NCS (Bolus)NCS + 0.1 eq PyridinePyridine acts as a nucleophilic catalyst, eliminating the unpredictable induction period of NCS chlorination.
Base Addition (Et₃N) Bolus (All at once)Syringe pump (over 4 h)Maintains a low steady-state concentration of the nitrile oxide, suppressing bimolecular furoxan dimerization.
Cycloaddition Catalyst Thermal (None)5 mol% CuILowers the activation energy of the[3+2] cycloaddition, locking regioselectivity to >99:1 for the 3,5-isomer.
Overall Yield (2 Steps) 40% – 55%85% – 92% Synergistic effect of suppressing side-reactions while accelerating the desired pathway.
III. Troubleshooting Guides & FAQs

Q1: My cycloaddition yield is capped at 50%, and I am observing the formation of a highly non-polar, crystalline white precipitate. What is going wrong? A: The white precipitate is a furoxan byproduct. Nitrile oxides are highly reactive dipoles. If the concentration of the nitrile oxide in solution is too high, it will undergo a stepwise dimerization via a dinitrosoalkene diradical intermediate to form 1[1]. Corrective Action: Do not add your base (triethylamine) all at once. By using a syringe pump to add the base over 4 to 6 hours, you generate the nitrile oxide slowly. This allows the target[3+2] cycloaddition with the alkyne to outcompete the bimolecular dimerization process.

Q2: The chlorination of my starting oxime using N-Chlorosuccinimide (NCS) is sluggish. Sometimes it takes hours to start, and other times it rapidly exotherms. How can I control this? A: 2[2], but the reaction is notorious for having an unpredictable induction period dependent on trace HCl. Corrective Action: Introduce 0.1 equivalents of pyridine to the reaction mixture before adding NCS. Pyridine acts as an initiator by forming a highly reactive N-chloropyridinium intermediate, which smoothly and consistently transfers electrophilic chlorine to the oxime without dangerous exotherms.

Q3: How can I ensure I am only getting the 5-cyclopropylisoxazole isomer and not a mixture of 3,4- and 3,5-disubstituted regioisomers? A: While thermal cycloadditions with terminal alkynes naturally favor the 3,5-disubstituted product due to steric factors, relying solely on heat can still yield 5-10% of the undesired 3,4-isomer. Corrective Action: Implement a 3[3]. Adding 5 mol% of Copper(I) Iodide (CuI) forms a copper acetylide intermediate with the cyclopropylacetylene, which directs the nitrile oxide attack exclusively to the terminal carbon, locking the regioselectivity at >99:1 while simultaneously allowing the reaction to proceed at room temperature.

IV. Self-Validating Experimental Protocol

This protocol assumes you are starting with 1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopentane-1-carbaldehyde oxime (Compound 1 ).

Phase A: Hydroximoyl Chloride Formation

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve Compound 1 (10.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

  • Initiation: Add Pyridine (0.08 mL, 1.0 mmol, 0.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.40 g, 10.5 mmol, 1.05 eq) in three equal portions over 15 minutes.

  • Validation Checkpoint 1: Remove the ice bath and stir at room temperature for 1 hour. The solution should turn slightly yellow. Perform a TLC (Hexanes:EtOAc 8:2). The starting oxime (R_f ~0.3) should be completely consumed, replaced by a less polar UV-active spot corresponding to the hydroximoyl chloride (R_f ~0.5).

Phase B: Cu-Catalyzed [3+2] Cycloaddition 5. Reagent Addition: To the same flask, add cyclopropylacetylene (1.26 mL, 15.0 mmol, 1.5 eq) and Copper(I) Iodide (95 mg, 0.5 mmol, 0.05 eq). 6. Controlled Dehydrohalogenation: Dissolve Triethylamine (Et₃N) (1.67 mL, 12.0 mmol, 1.2 eq) in DCM (10 mL). Load this into a syringe and use a syringe pump to add the solution dropwise to the reaction mixture over 4 hours at room temperature. 7. Validation Checkpoint 2: As the Et₃N is added, triethylamine hydrochloride salts will precipitate, turning the mixture cloudy. The copper catalyst will cause a slight green/blue tint. Stir for an additional 2 hours post-addition. TLC should confirm the disappearance of the hydroximoyl chloride and the formation of the protected isoxazole (R_f ~0.6). 8. Workup: Quench with saturated aqueous NH₄Cl (30 mL) to remove copper salts. Extract with DCM (2 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Phase C: Deprotection to Final Product 9. Desilylation: Dissolve the crude protected isoxazole in anhydrous THF (30 mL). Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) (12.0 mL, 12.0 mmol, 1.2 eq). 10. Validation Checkpoint 3: Stir at room temperature for 2 hours. TLC will show a highly polar spot (R_f ~0.2) corresponding to the free alcohol. 11. Isolation: Concentrate the THF, partition between EtOAc and water, and purify the organic layer via silica gel chromatography (Hexanes:EtOAc gradient) to yield pure (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol as a colorless oil/white solid.

V. References
  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society. 1

  • Synthesis of Hydroximoyl Chlorides from Aldoximes and Benzyltrimethylammonium Tetrachloroiodate (BTMA ICl4). Molecules / ResearchGate. 2

  • Isoxazole synthesis: Copper-catalyzed [3 + 2] cycloaddition. Organic Chemistry Portal. 3

Sources

Technical Support Center: Solubilization Strategies for (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of early-stage drug development.

(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol presents a classic formulation challenge. It is a highly lipophilic molecule driven by its cyclopropyl, cyclopentyl, and isoxazole rings. Furthermore, its primary alcohol group has a pKa of approximately 15. Because it lacks ionizable centers within the physiological pH range, standard pH adjustment strategies (like formulating in 0.1N HCl or NaOH) will fail to ionize the molecule and improve solubility.

To successfully solubilize this compound for in vitro or in vivo applications, we must rely on lowering the thermodynamic barrier to aqueous solvation using co-solvents, surfactants, or molecular encapsulation[1].

Formulation Strategy Workflow

Before troubleshooting, use the decision tree below to identify the most scientifically appropriate solubilization strategy based on your experimental constraints.

Formulation_Strategy Start Solubility Issue: (1-(5-Cyclopropylisoxazol-3-yl) cyclopentyl)methanol AssayType What is the target application? Start->AssayType InVitro In Vitro Assays (Cell Culture / Biochemical) AssayType->InVitro Low Conc. InVivo In Vivo Dosing (PK / Efficacy Studies) AssayType->InVivo High Conc. Sol1 Co-solvent System (e.g., max 1% DMSO) InVitro->Sol1 Sol2 Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) InVivo->Sol2 IV / IP Route Sol3 Lipid-based Formulation (SEDDS / SMEDDS) InVivo->Sol3 PO Route

Workflow for selecting a solubilization strategy based on experimental application.

Troubleshooting Guides & FAQs

Q1: I am diluting my DMSO stock into an aqueous assay buffer, but the compound crashes out immediately. How do I prevent this?

Causality & Solution: You are experiencing "solvent shift precipitation." When the DMSO concentration drops below the solubilization threshold (usually <1% in cell assays), hydrophobic forces drive the un-ionized cyclopropyl and cyclopentyl rings to aggregate. To prevent this, you must alter the order of addition and introduce a stabilizing agent. Add a non-ionic surfactant (like 0.01% Tween-20) or a carrier protein (like BSA) to the aqueous buffer before adding the DMSO stock. These excipients create hydrophobic pockets that stabilize the active pharmaceutical ingredient (API) as it transitions into the aqueous phase[1].

Q2: I need to dose this compound intravenously (IV) in mice at 10 mg/kg, but it is completely insoluble in saline. What is the safest vehicle?

Causality & Solution: For high-concentration parenteral dosing, relying solely on co-solvents like DMSO or PEG400 can cause severe toxicity or hemolysis. The optimal approach for a neutral, lipophilic molecule with a molecular weight of ~200 g/mol is molecular encapsulation using Cyclodextrins (CDs) , specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)[2]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[2]. The lipophilic moieties of your compound will insert into this cavity via van der Waals forces, masking them from the aqueous environment and drastically increasing apparent solubility without altering the molecule's chemical structure or ionization state[3][].

CD_Mechanism API Free API (Lipophilic) Complex Inclusion Complex (Water Soluble) API->Complex Non-covalent Interaction CD HP-β-CD (Hydrophilic Ext, Hydrophobic Int) CD->Complex Encapsulation

Mechanism of cyclodextrin inclusion complexation enhancing aqueous solubility.

Q3: We are attempting oral (PO) dosing, but the in vivo bioavailability is extremely low despite using a suspension. Why?

Causality & Solution: This compound likely falls into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability)[]. In a standard aqueous suspension, the dissolution rate of the crystalline API in the gastrointestinal tract is the rate-limiting step for absorption. To enhance oral bioavailability, you must present the drug in a pre-dissolved state or as an amorphous solid dispersion[5]. A lipid-based formulation, such as a Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing a mixture of oil, hydrophilic surfactant, and co-solvent, will spontaneously form microemulsions upon contact with GI fluids, maintaining the drug in solution for optimal absorption[1].

Quantitative Comparison of Solubilization Vehicles

Vehicle TypeExample ExcipientsMechanism of ActionMax Tolerable Limit (In Vivo Mice)Best Application
Co-solvents DMSO, PEG400, Propylene GlycolReduces overall polarity of the solvent mixture.DMSO < 10% (IV)PEG400 < 50% (PO)In vitro assays, low-dose PO formulations.
Surfactants Tween 80, Cremophor ELMicelle formation / surface tension reduction[1].Tween 80 < 10% (IV)IV/IP formulations (usually combined with co-solvents).
Cyclodextrins HP-β-CD, SBE-β-CDNon-covalent molecular inclusion complexation[2].Up to 20-30% w/v (IV/PO)High-dose IV/IP, improving PO bioavailability[].
Lipid Systems Corn oil, Phosal 50 PGSpontaneous microemulsion formation (SMEDDS)[1].Volume dependent (e.g., 5-10 mL/kg PO)High-dose PO efficacy and PK studies.

Validated Experimental Protocols

Protocol A: Preparation of a 20% (w/v) HP-β-CD Inclusion Complex (For Parenteral Dosing)

This protocol utilizes thermal and kinetic energy to overcome the activation energy required for the lipophilic API to enter the cyclodextrin cavity.

  • Vehicle Preparation: Weigh 200 mg of HP-β-CD and dissolve in 800 µL of sterile water or saline to create a 20% w/v solution. Vortex until the solution is completely clear.

  • API Addition: Weigh the required amount of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol (e.g., 2 mg for a 2 mg/mL target concentration) and add the dry powder directly to the 20% HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30–60 minutes.

  • Physical Validation: Visually inspect the solution. It should be optically clear. Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the API concentration has exceeded the thermodynamic complexation capacity of the cyclodextrin.

  • Sterilization & Chemical Validation: Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical: Always quantify the final concentration of the filtrate via LC-MS or HPLC to ensure no un-complexed API was lost during filtration.

Protocol B: Co-solvent/Surfactant System (5% DMSO / 5% Tween 80 / 90% Saline)

This protocol relies on a strict order of addition to coat the solvated API molecules with surfactant before aqueous exposure, preventing rapid nucleation.

  • Master Stock: Dissolve the API in 100% DMSO to create a highly concentrated stock (e.g., 40 mg/mL). Causality: Pure organic solvent completely disrupts the crystal lattice.

  • Surfactant Coating: Add Tween 80 directly to the DMSO stock in a 1:1 volume ratio. Vortex vigorously for 2 minutes.

  • Aqueous Dispersion: Slowly add the aqueous phase (Saline) dropwise while continuously vortexing until the final volume is reached. Causality: Continuous agitation disperses local concentration gradients, preventing localized solvent-shift precipitation.

  • Colloidal Validation: Shine a laser pointer through the final formulation. If you observe a strong beam scattering (Tyndall effect), large colloidal aggregates have formed. This indicates the formulation is metastable and may precipitate over time; a higher surfactant ratio or cyclodextrin approach is required.

References[3] Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace -https://scispace.com[4] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - https://www.ncbi.nlm.nih.gov[5] Cyclodextrin Solutions for API Solubility Boost - BOC Sciences -https://www.bocsci.com[2] Solubility enhancement techniques: A comprehensive review - World Journal of Biology Pharmacy and Health Sciences - https://wjbphs.com[6] Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC - https://www.ncbi.nlm.nih.gov[1] Liquid Formulation Solubility Enhancement - Sigma-Aldrich -https://www.sigmaaldrich.com

Sources

Technical Support Center: Optimizing In Vitro Dosage of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol (CAS 1352498-17-9). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting protocols for optimizing the use of this compound in in vitro experiments. While specific biological data for this molecule is still emerging, this document synthesizes established principles of small molecule in vitro testing to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

What is the recommended starting concentration range for (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol in a new in vitro assay?

For novel compounds like (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol, it is advisable to start with a broad concentration range to determine its potency. A common approach is to perform a dose-response curve starting from a high concentration (e.g., 10-100 µM) and performing serial dilutions down to the picomolar or nanomolar range.[1] This initial screen will help identify the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) and guide the design of subsequent, more focused experiments.

What is the best solvent to use for preparing a stock solution of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol?

The choice of solvent is critical for the stability and solubility of small molecules.[1] For many organic compounds, Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of molecules at high concentrations.[1] However, it is crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically below 0.5%.[2][3] Methanol and ethanol can also be considered, as they may exhibit lower toxicity in some cell lines.[3] Always perform a vehicle control experiment to assess the effect of the solvent on your assay system.

How should I prepare and store the stock solution of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol?

To prepare a stock solution, dissolve the compound in a high-purity, anhydrous solvent.[4] It is recommended to prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to your experimental wells. Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[1] Before use, thaw the aliquot completely and vortex to ensure homogeneity.

How can I determine if (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is cytotoxic to my cells?

Cytotoxicity is a critical parameter to assess, as it can confound the interpretation of your experimental results. A standard method to evaluate cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] It is essential to test a range of concentrations of the compound on your specific cell line to determine the concentration at which it becomes toxic.

Troubleshooting Guides

Issue 1: Precipitation of the Compound in Cell Culture Medium

Symptom: You observe a precipitate in your culture wells after adding the compound.

Cause: This is likely due to the compound's low solubility in the aqueous culture medium, especially when diluting a high-concentration stock.

Troubleshooting Protocol:

  • Lower the Final Concentration: The most straightforward solution is to work with lower final concentrations of the compound.

  • Optimize Solvent Concentration: Ensure the final solvent concentration in the medium is as low as possible.

  • Consider Alternative Solvents: If solubility issues persist with DMSO, explore other solvents like ethanol or methanol, which may have different solubility characteristics.[2]

  • Gentle Warming and Sonication: When preparing the working solution, gentle warming (to 37°C) and brief sonication can help dissolve the compound.[4] However, be cautious as excessive heat can degrade the compound.[4]

Issue 2: High Background Signal or Assay Interference

Symptom: You observe a high background signal in your assay, or the dose-response curve is steep and non-sigmoidal.

Cause: The compound may be interfering with the assay technology itself. For fluorescence-based assays, the compound might be autofluorescent. For absorbance-based assays, the compound's color could interfere.[7]

Troubleshooting Protocol:

  • Run a Compound-Only Control: Prepare wells containing only the assay buffer and the compound at various concentrations to measure its intrinsic fluorescence or absorbance at the assay wavelengths.[7]

  • Include a Detergent: For some compounds that form aggregates, adding a small amount of a non-ionic detergent like Triton X-100 to the assay buffer can prevent non-specific inhibition.[7]

  • Time-Dependent Inhibition Assay: To check for chemical reactivity, pre-incubate the compound with the target protein for varying durations before starting the reaction. An increase in inhibition with longer pre-incubation times suggests potential covalent modification.[7]

Experimental Protocols

Protocol 1: Determining the Optimal Starting Concentration Range

This protocol outlines a method for an initial dose-response experiment to identify the effective concentration range of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol.

Materials:

  • (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

  • High-purity DMSO

  • Appropriate cell line and culture medium

  • 96-well plates

  • Multichannel pipette

Procedure:

  • Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of the compound in DMSO.

  • Prepare Serial Dilutions:

    • In a 96-well plate, perform 1:10 serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

  • Prepare Working Solutions:

    • Further dilute each concentration from the previous step into the cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and below 0.5%.

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration.

  • Assay Readout: Perform your specific assay to measure the biological response.

  • Data Analysis: Plot the response against the log of the compound concentration to generate a dose-response curve and determine the IC50 or EC50.

Data Presentation:

Concentration% Inhibition (Mean ± SD)
100 µM98.2 ± 1.5
10 µM95.1 ± 2.3
1 µM75.4 ± 4.1
100 nM48.9 ± 3.8
10 nM20.3 ± 2.9
1 nM5.6 ± 1.2
Vehicle Control0.0 ± 0.8
Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol details how to assess the cytotoxicity of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol on a chosen cell line.

Materials:

  • (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

  • DMSO

  • Cell line and culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound, including a vehicle control.

  • Incubation: Incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot it against the compound concentration to determine the cytotoxic concentration 50 (CC50).

Visualization of Experimental Workflow:

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound prepare_compound->treat_cells Add to cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50

Caption: Workflow for determining the cytotoxicity of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol using the MTT assay.

References

  • Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. PMC. Published May 12, 2023.
  • Technical Support Center: Troubleshooting Small Molecule Interference in Biochemical Assays. Benchchem.
  • FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. Clinical Cancer Research - AACR Journals. Published December 1, 2025.
  • Buy (1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol. Smolecule. Published August 10, 2024.
  • Introduction to small molecule drug discovery and preclinical development. Frontiers.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Published July 2, 2019.
  • Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. Blog. Published July 29, 2022.
  • Protocols & Troubleshooting Guides. R&D Systems.
  • Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability. Benchchem.
  • Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals. Published May 31, 2016.
  • Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
  • In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. PMC.
  • Mechanism of action of methanol oxidase, reconstitution of methanol oxidase with 5-deazaflavin, and inactivation of methanol oxidase by cyclopropanol. PubMed.
  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. DergiPark. Published February 16, 2022.
  • 1352498-17-9|(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol. BLDpharm.
  • In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. MDPI. Published October 27, 2022.
  • (5-Cyclopropyl-3-isoxazolyl)methanol DiscoveryCPR 1060817-48-2. Sigma-Aldrich.
  • Cyclopentyl(1,3-thiazol-5-yl)methanol | C9H13NOS | CID 80476663. PubChem.
  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). PMC.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Published July 29, 2020.
  • AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl)
  • Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. TÜBİTAK Academic Journals. Published January 1, 2004.
  • In vitro pharmacological activities of methanol extract of Acmella oleracea leaves: A variety grown in Dhaka, Bangladesh.
  • (1-(5-Methylisoxazol-3-yl)cyclobutyl)methanol (CAS 1352535-59-1). Fluorochem.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
  • (5-Cyclopropyl-1H-pyrazol-3-yl)methanol. Sigma-Aldrich.

Sources

Technical Support Portal: Troubleshooting (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This portal is designed for drug development professionals and researchers working with (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol and related structural analogs.

The 5-cyclopropylisoxazole moiety is a highly privileged pharmacophore, frequently utilized as an adenine mimetic to target the ATP-binding hinge region of kinases (such as RET and NEK7)[1]. However, the combination of the hydrogen-bonding isoxazole ring and the highly lipophilic cyclopentyl group introduces significant liabilities, including promiscuous kinase cross-reactivity and non-specific hydrophobic aggregation. This guide provides self-validating workflows to diagnose, troubleshoot, and engineer away these off-target effects.

Phase 1: Diagnostic Triage (Phenotypic Readouts)

Q: I am observing a strong phenotypic response (e.g., cell death or pathway inhibition) in my cell lines. How do I determine if this is driven by my primary target or an off-target effect of the isoxazole-cyclopentyl scaffold?

A: Before optimizing the compound or the assay, you must establish a causal link between the phenotype and the intended target. The lipophilicity of the cyclopentyl group can drive non-specific membrane disruption, while the isoxazole ring can promiscuously bind off-target kinases. To isolate the variable, utilize a target-null (CRISPR knockout) cell line as a self-validating control system. If the compound still induces the phenotype in a cell line lacking your primary target, the effect is definitively off-target.

DiagnosticTree Start Observe Cellular Phenotype (Toxicity or Efficacy) Q1 Does phenotype persist in target-knockout cells? Start->Q1 OffTarget Off-Target Effect Confirmed Initiate Structural Optimization Q1->OffTarget  Yes   OnTarget On-Target Effect Validate with CETSA Q1->OnTarget  No  

Figure 1: Diagnostic logic tree for differentiating on-target biology from off-target toxicity.

Phase 2: Biochemical Assay Troubleshooting

Q: I am observing high background noise and unusually steep dose-response curves (Hill slope > 2) in my SPR or TR-FRET biochemical assays. Is the compound inherently promiscuous?

A: Not necessarily. A steep Hill slope is a classic hallmark of colloidal aggregation rather than true stoichiometric off-target binding. The high calculated partition coefficient (clogP) driven by the cyclopropyl and cyclopentyl rings causes the compound to form microscopic aggregates in aqueous buffers. These colloids non-specifically sequester assay proteins, leading to false-positive off-target signals.

To resolve this, you must optimize your assay buffer to disrupt hydrophobic interactions without denaturing your target protein.

Table 1: Biochemical Assay Buffer Optimization for Lipophilic Isoxazole Derivatives

Buffer AdditiveRecommended ConcentrationMechanistic Rationale (Causality)
CHAPS / Triton X-100 0.01% - 0.05% (v/v)Colloid Disruption: Detergents break up hydrophobic compound aggregates driven by the cyclopentyl ring, preventing non-specific enzyme sequestration.
BSA (Bovine Serum Albumin) 0.1% (w/v)Surface Passivation: Acts as a carrier protein to prevent the lipophilic compound from adsorbing to the plastic walls of the microplate, ensuring accurate free-drug concentrations.
DTT / TCEP 1 mM - 2 mMConformational Integrity: Maintains a reducing environment to prevent oxidative cross-linking of the target protein, ensuring the binding pocket remains in its native, specific conformation.

Phase 3: Cellular Target Engagement (CETSA)

Q: How can I definitively prove that (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is physically binding to my intended target inside living cells, rather than causing off-target toxicity?

A: To prove direct target engagement in a physiological environment, execute a . CETSA relies on the thermodynamic principle of ligand-induced stabilization: when a small molecule binds to a folded protein, it lowers the free energy of the complex, requiring higher thermal energy to unfold and aggregate the protein[2].

Step-by-Step CETSA Protocol: Self-Validation Check: Always include a non-targeted housekeeping protein (e.g., GAPDH) in your final Western blot. If GAPDH also shows thermal stabilization, your compound is causing non-specific proteome-wide precipitation, not specific target engagement.

  • Cellular Treatment: Seed cells in a 6-well plate and incubate with the compound (e.g., 1–10 µM) or a DMSO vehicle control for 1–2 hours at 37°C. Causality: This allows sufficient time for the compound to permeate the lipid bilayer and reach thermodynamic equilibrium with the intracellular target.

  • Thermal Profiling: Harvest the cells, resuspend in PBS, and divide into equal aliquots in PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: Heat induces the unfolding of the protein's hydrophobic core, leading to irreversible aggregation.

  • Lysis and Separation: Lyse the cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C. Causality: High-speed centrifugation pellets the thermally denatured, aggregated proteins, leaving only the stable, folded proteins in the supernatant.

  • Quantification: Analyze the soluble supernatant fractions via Western blot. A shift in the melting temperature ( Tm​ )—visible as a sustained protein band at higher temperatures in the compound-treated group compared to the vehicle—confirms direct, on-target engagement[2].

CETSAWorkflow Step1 1. Treat Intact Cells (Compound vs. Vehicle) Step2 2. Aliquot & Heat (Thermal Gradient) Step1->Step2 Step3 3. Lyse & Centrifuge (Remove Aggregates) Step2->Step3 Step4 4. Western Blot (Quantify Soluble Target) Step3->Step4

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow for validating target engagement.

Phase 4: Structural Optimization FAQs

Q: Kinome profiling (e.g., KINOMEscan) reveals significant cross-reactivity with KDR/VEGFR2. Why does this happen, and how can I structurally optimize the compound to restore selectivity?

A: The 5-cyclopropylisoxazole moiety is a known ATP-hinge binder. Because the ATP-binding pocket is highly conserved across the human kinome, this motif frequently cross-reacts with closely related tyrosine kinases. Specifically,[1].

To optimize the structure:

  • Disrupt the Hydrophobic Pocket: The off-target affinity for KDR is often driven by the lipophilic cyclopentyl ring filling a conserved hydrophobic sub-pocket. By replacing a carbon atom in the cyclopentyl ring with a heteroatom (e.g., converting it to a tetrahydropyran or pyrrolidine), you introduce polarity that clashes with the hydrophobic nature of the KDR pocket, drastically reducing off-target affinity.

  • Restrict Rotational Degrees of Freedom: The methanol group (-CH2OH) acts as a flexible hydrogen bond donor/acceptor. If it is too flexible, it can adopt multiple conformations to satisfy hydrogen bonds in off-target kinases. Rigidifying this vector (e.g., by incorporating the hydroxyl into a bridged bicyclic system) forces the compound into a single conformation that only fits your primary target's specific DFG-motif orientation.

Sources

Technical Support Center: Handling & Storage of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol .

This molecule presents a unique stability profile due to the juxtaposition of a sterically hindered primary alcohol, a highly strained cyclopropyl group, and a photochemically sensitive isoxazole ring. To ensure the integrity of your drug development workflows, this guide bypasses generic advice to focus on the exact mechanistic causes of degradation and provides field-proven, self-validating protocols for long-term preservation.

Quantitative Stability Matrix

To establish a baseline for your standard operating procedures (SOPs), refer to the following quantitative data summarizing the degradation thresholds and recommended storage parameters based on ICH Q1A(R2) guidelines[1].

Storage ParameterRecommended ConditionCritical Threshold / Risk FactorEstimated Shelf-Life
Temperature -20°C (Long-term)> 25°C accelerates autoxidation> 24 months
Atmosphere Argon (Ar) or Nitrogen (N₂)Ambient O₂ (> 21%)N/A (Inert gas mandatory)
Light Exposure Amber vials / Complete darknessUV light (< 300 nm)< 48 hours in direct UV
Humidity < 10% Relative Humidity (RH)> 60% RH (Promotes hydrolysis)> 24 months (Desiccated)

Mechanistic Troubleshooting & FAQs

Q1: I am detecting a mass shift of +14 Da and +16 Da in my LC-MS analysis after a month of storage. What is happening?

The Causality: You are observing the autoxidation of the primary alcohol . Even though the -CH2OH group is attached to a quaternary carbon on the cyclopentyl ring (creating a neopentyl-like steric hindrance that prevents beta-elimination), the carbinol protons remain susceptible to radical-mediated autoxidation[2]. Atmospheric oxygen, catalyzed by trace transition metals or ambient heat, abstracts a hydrogen atom. This leads to the formation of an aldehyde intermediate (mass shift of -2 Da, though often transient) which rapidly oxidizes into a carboxylic acid (mass shift of +14 Da from the original alcohol, or +16 Da if forming a hydroperoxide intermediate)[3].

The Solution:

  • Sparging: Always sparge your storage solvents with Argon for at least 15 minutes prior to dissolution.

  • Headspace Displacement: If storing as a neat solid, backfill the vial headspace with Argon. Argon is heavier than Nitrogen and provides a superior protective blanket against O₂ ingress.

Q2: My compound is turning yellow and showing multiple new peaks on HPLC, even though it was stored under Argon. Why?

The Causality: You are likely experiencing photolytic cleavage of the isoxazole ring . Isoxazoles are notoriously sensitive to ultraviolet (UV) irradiation. Exposure to UV light (particularly in the 222 nm to 254 nm range) induces the homolytic cleavage of the weak N–O bond within the isoxazole ring[4][5]. This primary photochemical event leads to ring-opening and subsequent photoisomerization into azirines or oxazoles, which often present as yellow/brown chromophores.

The Solution: Argon does not protect against photons. You must store the compound in actinic (amber) glass vials and handle the material under yellow or red darkroom lighting if prolonged benchtop exposure is required.

Q3: Does the cyclopropyl group pose a ring-opening risk during storage?

The Causality: Generally, no. While cyclopropyl rings possess high angular strain, they are kinetically stable under standard storage conditions. Ring-opening typically requires aggressive electrophilic attack, strong acids, or transition metal catalysis (e.g., Pd or Pt). As long as the compound is kept isolated from strong Lewis acids and stored at sub-ambient temperatures, the cyclopropyl moiety will remain intact.

Degradation Pathways Visualization

The following diagram illustrates the divergent degradation pathways triggered by environmental stressors.

DegradationPathways Mol (1-(5-Cyclopropylisoxazol-3-yl) cyclopentyl)methanol Photo Photolysis (UV Light) N-O Bond Cleavage Mol->Photo hν (< 300 nm) Oxid Autoxidation (O2 / Heat) Radical Propagation Mol->Oxid Ambient O2 RingOpen Isomerization / Ring-Opened Degradants (e.g., Azirines) Photo->RingOpen Isoxazole cleavage Aldehyde Aldehyde Intermediate (-2 Da) Oxid->Aldehyde -H2O Carboxylic Carboxylic Acid Degradant (+14 Da) Aldehyde->Carboxylic +O

Caption: Divergent degradation pathways of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol.

Self-Validating Protocol: Cryogenic Aliquoting & Storage

To ensure absolute trustworthiness in your compound management, utilize this step-by-step methodology. This protocol is "self-validating" because Step 5 includes an immediate Quality Control (QC) feedback loop to verify the integrity of the storage process.

Equipment Needed: Amber glass vials (PTFE-lined caps), Argon gas manifold, Parafilm, Vacuum desiccator, LC-MS system.

  • Step 1: Lyophilization / Drying Ensure the compound is completely free of residual solvents (especially water, which can mediate hydrolysis). Dry the compound under high vacuum (< 0.1 mbar) for 12 hours.

  • Step 2: Aliquoting in Amber Glass Transfer the dried solid into pre-weighed amber glass vials. Rationale: Minimizes freeze-thaw cycles and prevents UV-mediated N-O bond cleavage.

  • Step 3: Argon Backfilling Insert an Argon line into the vial (without touching the solid). Purge the headspace with a gentle stream of Argon for 30 seconds. Quickly cap the vial tightly. Rationale: Displaces O₂ to halt primary alcohol autoxidation.

  • Step 4: Secondary Sealing & Desiccation Wrap the cap tightly with Parafilm. Place the vials inside a secondary container (e.g., a vacuum-sealable Mylar bag) containing indicating Drierite (silica gel). Store the sealed bag at -20°C.

  • Step 5: Validation (The Feedback Loop) After 24 hours of storage, retrieve one "dummy" aliquot. Re-dissolve in LC-MS grade Acetonitrile and run a quick LC-MS scan.

    • Pass Criteria: Single peak at the expected [M+H]+ mass; absence of M+14 (acid) or early-eluting UV-absorbing peaks (ring-opened isomers). If degradants are present, your Argon line may be contaminated with O₂, or your drying process was insufficient.

References

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency / ICH. Available at:[Link]

  • Dual Pathways in 222 nm Far-UVC Photodegradation of Sulfonamides: Direct Photolysis and Radical-Mediated Self-Sensitized Oxidation. Environmental Science & Technology - ACS Publications. Available at:[Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research / IRIS UniPA. Available at:[Link]

  • Autoxidation of Branched Alkanes in the Liquid Phase. ACS Publications. Available at:[Link]

  • Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels. RSC Publishing. Available at:[Link]

Sources

Technical Support Center: Bioavailability Optimization for Cyclopropylisoxazole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cyclopropylisoxazole Development. This hub is designed for researchers and drug development professionals troubleshooting the pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks associated with the cyclopropylisoxazole pharmacophore. While this moiety is highly effective in designing potent inhibitors (e.g., SMYD3 inhibitors, S1P3 receptor agonists, and HPPD inhibitors), its unique physicochemical properties often present bioavailability challenges.

Frequently Asked Questions (FAQs): Pharmacokinetics & Structural Dynamics

Q1: My cyclopropylisoxazole lead shows excellent target engagement but poor oral bioavailability (F < 10%). What is the primary mechanistic cause? Answer : Bioavailability (F) is a function of absorption (solubility × permeability) and first-pass extraction. Cyclopropylisoxazoles often suffer from high lipophilicity (logP > 4) due to the non-polar nature of the cyclopropyl ring. This can lead to poor thermodynamic solubility ("brick dust" properties) or extensive first-pass hepatic metabolism. You must systematically decouple solubility from metabolic clearance using Caco-2 permeability assays and liver microsome stability tests.

Q2: How does substituting a methyl group with a cyclopropyl group on the isoxazole ring affect pharmacokinetic profiles? Answer : The cyclopropyl group provides a unique balance of steric bulk and metabolic stability. In studies optimizing SMYD3 inhibitors, replacing small alkyl groups (like methyl or ethyl) with a cyclopropyl ring maintained in vitro potency but significantly improved the overall PK profile, yielding higher oral bioavailability, longer half-lives (t1/2), and lower systemic clearance (1)[1]. The cyclopropyl ring acts as a structural shield against rapid aliphatic oxidation while avoiding the excessive steric clash seen with larger isopropyl or phenyl substitutions, which have been shown to decrease potency in targets like Sphingosine 1-Phosphate Lyase (2)[2].

Q3: Is the isoxazole ring-opening prodrug strategy viable for improving bioavailability? Answer : Yes, this is a highly effective, field-proven strategy, particularly in agrochemical research for HPPD inhibitors like isoxaflutole. The cyclopropylisoxazole acts as a lipophilic prodrug that enhances initial absorption and systemic distribution. Once absorbed, it undergoes base-catalyzed or enzymatic ring-opening to form the highly polar, active diketonitrile (DKN) species at the target site (3)[3].

Troubleshooting Workflows & Logical Relationships

To systematically resolve bioavailability issues, follow the diagnostic workflow below:

BioavailabilityWorkflow Start Poor Bioavailability (F < 10%) Sol 1. Assess Solubility (Kinetic/Thermodynamic) Start->Sol Perm 2. Assess Permeability (Caco-2/PAMPA) Start->Perm Met 3. Assess Clearance (HLM/RLM) Start->Met LowSol Low Solubility Formulation (ASD) or Disrupt Crystal Lattice Sol->LowSol < 10 µg/mL LowPerm Low Permeability Prodrug Strategy or Reduce Polar Surface Area Perm->LowPerm Papp < 1x10^-6 HighClear High Clearance Block Metabolic Soft Spots (Fluorination) Met->HighClear ER > 0.7 Success Optimized Bioavailability (F > 50%) LowSol->Success LowPerm->Success HighClear->Success

Logical workflow for diagnosing and resolving poor bioavailability in cyclopropylisoxazoles.

ProdrugPathway Parent Cyclopropylisoxazole (Lipophilic Prodrug) Reaction Base/Enzyme Catalysis (Ring Cleavage) Parent->Reaction Active Diketonitrile (DKN) (Active Target Inhibitor) Reaction->Active Rapid in vivo Degradation Inactive Acid Metabolite (Hydrolysis) Active->Degradation Slow clearance

Metabolic ring-opening of cyclopropylisoxazole to the active diketonitrile (DKN) species.

Quantitative Data: Pharmacokinetic Impact of Isoxazole Substitution

To illustrate the causality of structural changes, consider the pharmacokinetic profile of SMYD3 inhibitors where the isoxazole substituent was optimized[1]. The data demonstrates that while small alkyl groups (methyl) offer similar in vitro potency, the cyclopropyl analog provides superior oral exposure and bioavailability due to reduced systemic clearance.

Compound AnalogClearance (CL) (mL/min/kg)Volume of Distribution (Vd) (L/kg)Half-life (t1/2) (h)Oral Exposure (DNAUCpo)Bioavailability (F %)
Cyclopropylisoxazole (1b) 61.22.5214279%
Methylisoxazole (7c) 374.52.7Not DeterminedNot Determined

Table 1: Pharmacokinetic comparison highlighting the superior profile of the cyclopropylisoxazole moiety in reducing clearance.

Self-Validating Experimental Protocols

Protocol A: PAMPA with Sink Conditions for Highly Lipophilic Cyclopropylisoxazoles

Causality : Standard PAMPA (Parallel Artificial Membrane Permeability Assay) often underestimates the permeability of highly lipophilic cyclopropylisoxazoles. Because of their high logP, these compounds partition readily into the artificial lipid membrane but fail to exit into the aqueous acceptor well (a phenomenon known as membrane retention). By introducing Bovine Serum Albumin (BSA) into the acceptor well, we create a thermodynamic "sink" that mimics in vivo plasma protein binding. This drives the concentration gradient forward, providing a more accurate and self-validating measure of true transcellular permeability.

Step-by-Step Methodology:

  • Preparation of Lipid Solution : Dissolve 2% (w/v) lecithin in dodecane. Sonicate for 15 minutes to ensure homogeneity.

  • Donor Plate Preparation : Dilute the cyclopropylisoxazole test compound in PBS (pH 7.4) to a final concentration of 10 µM (ensure final DMSO concentration is ≤1% to prevent membrane compromise).

  • Acceptor Plate Preparation (The Sink) : Prepare the acceptor buffer using PBS (pH 7.4) supplemented with 4% BSA.

  • Membrane Coating : Carefully pipette 5 µL of the lipid solution onto the PVDF filter of the donor plate. Allow 5 minutes for the solvent to evaporate and the artificial membrane to form.

  • Assembly and Incubation : Add 150 µL of the donor solution to the donor wells and 300 µL of the acceptor solution to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours with gentle shaking (150 rpm).

  • Self-Validation Control : Include Verapamil (high permeability control) and Atenolol (low permeability control) on the same plate. The assay is only valid if Verapamil Papp > 10 × 10⁻⁶ cm/s and Atenolol Papp < 1 × 10⁻⁶ cm/s.

  • Quantification : Disassemble the plate. Extract the compound from the acceptor well using protein precipitation (acetonitrile crash) to remove BSA, centrifuge at 14,000 x g for 10 mins, and analyze the supernatant via LC-MS/MS.

Protocol B: Microsomal Stability Assay for Identifying Cyclopropyl Oxidation

Causality : If your cyclopropylisoxazole has high permeability but low bioavailability, hepatic first-pass metabolism is the likely culprit. The cyclopropyl ring, while more stable than linear alkyls, can still undergo CYP450-mediated hydroxylation. This protocol uses Human Liver Microsomes (HLMs) coupled with an NADPH regenerating system to isolate CYP-mediated clearance. By monitoring the +16 Da mass shift via mass spectrometry, you can definitively identify if the cyclopropyl ring is the metabolic soft spot.

Step-by-Step Methodology:

  • Reaction Mixture Setup : In a 96-well plate, combine 0.5 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 3 mM MgCl2.

  • Compound Addition : Add the cyclopropylisoxazole test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation : Initiate the metabolic reaction by adding the NADPH regenerating system (final concentrations: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Self-Validation Control : Run a parallel reaction with Testosterone (a known CYP3A4 substrate) to validate microsomal enzyme activity. The assay is valid if Testosterone clearance is > 80% after 30 minutes.

  • Time-Course Sampling : At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold quench solution (acetonitrile containing an internal standard like tolbutamide).

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Look for the disappearance of the parent mass and perform a precursor ion scan for [M+H+16]+ to identify hydroxylated cyclopropyl metabolites.

References

  • Title : Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors Source : ACS Publications URL : 1

  • Title : Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides Source : PubMed / NIH URL : 3

  • Title : Inhibition of Sphingosine 1-Phosphate Lyase for the Treatment of Rheumatoid Arthritis Source : ACS Publications URL :2

  • Title : Discovery of Bis-5-cyclopropylisoxazole-4-carboxamides as Novel Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors Source : ACS Publications URL : 4

Sources

Technical Support Center: Analytical Method Refinement for (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This resource is curated specifically for analytical chemists, researchers, and drug development professionals working with (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol (C12H17NO2, MW: 207.27 g/mol ).

As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. This compound—frequently utilized as a specialized intermediate in the synthesis of targeted therapeutics like RET kinase inhibitors[1]—presents unique chromatographic and mass spectrometric challenges. Its sterically hindered cyclopentyl-methanol moiety and the weakly basic nature of the isoxazole ring require highly intentional method development. Here, we will explore the causality behind analytical behaviors and establish self-validating workflows to ensure robust detection.

Analyte Profiling & Workflow Selection

Before touching an instrument, we must understand the molecule's physicochemical identity:

  • The Isoxazole Ring: The nitrogen in the isoxazole ring is an extremely weak base (pKa typically < 0). It resists protonation in standard acidic mobile phases, making conventional Electrospray Ionization (ESI+) challenging without specific mobile phase modifiers.

  • The Cyclopentyl-Methanol Group: The primary alcohol (-CH2OH) attached to the bulky cyclopentyl ring is sterically hindered. While it provides a handle for derivatization, it is prone to hydrogen bonding with active silanols on older stationary phases, leading to peak tailing.

Methodological Decision Tree

Depending on your sample matrix (pure synthetic intermediate vs. biological fluid), your analytical approach must pivot. Use the decision tree below to select the appropriate self-validating workflow.

Workflow Start Sample: (1-(5-Cyclopropylisoxazol-3-yl) cyclopentyl)methanol Decision1 Matrix Type? Start->Decision1 BioMatrix Biological Matrix (Plasma/Urine) Decision1->BioMatrix In vivo/In vitro ChemMatrix Chemical API/Intermediate (High Purity) Decision1->ChemMatrix Synthesis Prep1 Solid Phase Extraction (SPE) / Phospholipid Removal BioMatrix->Prep1 Prep2 Dilute & Shoot / Chemical Derivatization ChemMatrix->Prep2 Analysis1 LC-MS/MS (APCI or ESI+) Target: m/z 208.1 [M+H]+ Prep1->Analysis1 Prep2->Analysis1 Optional Analysis2 GC-MS (Silylation) Target: m/z 279.2 [M-TMS]+ Prep2->Analysis2

Analytical workflow decision tree for (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol detection.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methods are designed to confirm their own efficacy during execution.

Protocol A: LC-MS/MS Method Optimization (Small Molecule Quantification)

Causality Check: Because the isoxazole nitrogen is a poor proton acceptor, standard 0.1% Formic Acid mobile phases often yield poor sensitivity[2]. We must optimize the ionization environment.

  • Ion Source Selection & Tuning:

    • Infuse a 1 µg/mL neat standard in 50:50 Water:Methanol.

    • Evaluate ESI+ for the protonated molecular ion [M+H]+ (m/z 208.1) and the sodium adduct [M+Na]+ (m/z 230.1).

    • Self-Validation Step: If ESI+ yields a Signal-to-Noise (S/N) ratio < 10:1, immediately switch the source to Atmospheric Pressure Chemical Ionization (APCI+). APCI relies on gas-phase ion-molecule reactions rather than solution-phase basicity, often yielding superior sensitivity for neutral, lipophilic rings.

  • Chromatographic Separation:

    • Install a Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.7 µm) instead of a standard C18.

    • Causality: The π−π interactions between the phenyl stationary phase and the isoxazole ring provide orthogonal retention, preventing the analyte from eluting in the void volume.

  • Mobile Phase Optimization:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~6.0).

    • Mobile Phase B: Methanol.

    • Causality: The near-neutral pH prevents the suppression of the weak isoxazole basicity, while ammonium ions promote stable [M+NH4​]+ or [M+H]+ adduct formation.

  • Regulatory Validation: Validate the method according to the 3[3] guidelines, ensuring linearity, precision, and accuracy across your target dynamic range.

Protocol B: GC-MS Derivatization (Silylation)

Causality Check: The primary alcohol (-CH2OH) causes peak tailing on GC columns due to hydrogen bonding with active silanol sites. Silylation masks this group, increasing volatility and thermal stability.

  • Sample Preparation: Transfer 100 µL of the sample extract into a glass autosampler vial. Dry completely under a gentle stream of ultra-pure nitrogen. Note: Moisture aggressively quenches the derivatization reagent.

  • Derivatization Reaction: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane) and 50 µL of anhydrous Pyridine.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes.

    • Causality: The TMCS acts as a catalyst to drive the trimethylsilyl (TMS) group onto the sterically hindered hydroxyl oxygen.

  • GC-MS Analysis: Inject 1 µL into the GC-MS (using a 5% phenyl/95% dimethylpolysiloxane column, e.g., DB-5MS). Monitor the molecular ion of the TMS-derivative (m/z 279.2) and key fragments (e.g., loss of a methyl group, m/z 264.2).

Troubleshooting Guides & FAQs

Q: During LC-MS/MS analysis, my peak shape is severely tailing, and the retention time shifts between injections. What is the root cause? A: This is a classic symptom of secondary interactions and column overloading. The isoxazole moiety and the hydroxyl group can interact with unendcapped silanols on older or lower-quality C18 columns. Solution: Switch to a fully endcapped, high-purity silica column (like a modern Phenyl-Hexyl). Additionally, ensure your sample diluent matches the initial mobile phase conditions (e.g., <10% organic). Injecting a highly organic sample plug into a highly aqueous mobile phase causes "solvent breakthrough," leading to distorted, tailing peaks.

Q: I am trying to quantify this compound in rat plasma for a pharmacokinetic study, but I am experiencing massive ion suppression in ESI+. How do I resolve this? A: Biological matrices contain high levels of endogenous phospholipids that co-elute with lipophilic small molecules, competing for charge droplets in the ESI source. This is a critical matrix effect highlighted in the 4[4]. Solution: First, build a self-validating step by monitoring phospholipid transitions (e.g., m/z 184 184 for phosphatidylcholines) to map the suppression zones in your chromatogram. Second, upgrade your sample preparation from simple Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or use dedicated Phospholipid Removal (PLR) plates to physically extract the interferents. Finally, switching from ESI to APCI often mitigates matrix effects, as APCI is significantly less susceptible to ion suppression.

Q: My calibration curve is non-linear (quadratic) at higher concentrations. Is this acceptable for regulatory submission? A: According to3[3], a linear relationship should be evaluated across the range. However, in mass spectrometry, detector saturation or charge depletion in the source often causes a roll-off at the high end. Solution: While you can use a quadratic fit if scientifically justified and reproducible, it is analytically superior to dilute the samples or reduce the injection volume to stay within the true linear dynamic range of the electron multiplier.

Quantitative Troubleshooting Matrix

Use this data presentation matrix for rapid, at-the-bench diagnostics.

Symptom / IssuePotential Root CauseDiagnostic StepCorrective Action
Poor S/N in ESI+ mode Weak basicity of isoxazole nitrogen (pKa < 0)Infuse standard; compare ESI vs. APCI signal intensitiesSwitch to APCI+ or use 10 mM Ammonium Formate (pH 6) to promote adducts
Peak tailing in GC-MS Active silanol interactions with the -CH2OH groupInject underivatized vs. derivatized standardDerivatize with BSTFA/1% TMCS prior to injection
Retention time drift (LC) Column equilibration issues or unendcapped silicaCheck pump pressure stability and column historyUse a fully endcapped Phenyl-Hexyl column; increase equilibration time
Ion suppression in plasma Co-eluting endogenous phospholipidsMonitor m/z 184 184 (phospholipids)Implement Solid Phase Extraction (SPE) to remove matrix interferents

References

  • Substituted pyrazolyl[4,3-c]pyridine compounds as ret kinase inhibitors (WO2019143994A1). Google Patents.
  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018) . U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Small Molecule Method Development Strategies with Chad Christianson . Bioanalysis Zone. Available at:[Link]

Sources

Validation & Comparative

Validating the Mechanism of Action of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the confluence of specific structural motifs can signal novel pharmacological potential. The molecule (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol, hereafter designated as Compound X , presents such a case. It marries a cyclopropyl group, known to enhance metabolic stability and potency, with an isoxazole core, a heterocycle prevalent in a multitude of bioactive compounds.[1][2] While the specific biological target of Compound X is yet to be publicly delineated, its structure suggests a plausible role as a modulator of key cellular signaling pathways, particularly those driven by protein kinases.

This guide provides a comprehensive, albeit hypothetical, framework for validating the mechanism of action of Compound X, postulating it as a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a critical receptor tyrosine kinase that orchestrates angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis.[3][4]

We will objectively compare the hypothetical performance of Compound X with an established, FDA-approved VEGFR-2 inhibitor, Sorafenib , providing supporting experimental methodologies and data. This guide is designed for researchers, scientists, and drug development professionals to illustrate a rigorous, multi-faceted approach to mechanism of action validation.

The VEGFR-2 Signaling Pathway: A Prime Target in Oncology

VEGF-A binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[5][6] This phosphorylation cascade creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for endothelial cell proliferation, migration, and survival.[7][8] Key among these are the PLCγ-MAPK/ERK and the PI3K-AKT signaling axes.[5][7] Inhibiting VEGFR-2 is a clinically validated strategy to stifle tumor angiogenesis.[3][9]

VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 Dimer VEGFA->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR2 (Tyr1175) VEGFR2->pVEGFR2 Autophosphorylation pPLCg p-PLCγ pVEGFR2->pPLCg pPI3K p-PI3K pVEGFR2->pPI3K PLCg PLCγ pERK p-ERK pPLCg->pERK PI3K PI3K pAKT p-AKT pPI3K->pAKT AKT AKT Proliferation Cell Proliferation & Survival pAKT->Proliferation ERK MAPK/ERK pERK->Proliferation Migration Cell Migration pERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis CompoundX Compound X CompoundX->pVEGFR2 Inhibition

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by Compound X.

A Phased Approach to Mechanism of Action Validation

A robust validation strategy progresses from direct target interaction to cellular and phenotypic consequences. This ensures that the observed biological effects are indeed a result of on-target activity.

Experimental Workflow cluster_0 Phase 1: Biochemical & Target Engagement cluster_1 Phase 2: Cellular Functional Assays cluster_2 Phase 3: Phenotypic Assays Biochemical Biochemical Kinase Assay (ADP-Glo™) Binding Kinase Binding Assay (LanthaScreen™) Phosphorylation VEGFR-2 Phosphorylation Assay (ELISA) Biochemical->Phosphorylation TargetEngagement Cellular Target Engagement (NanoBRET™) Downstream Downstream Signaling Analysis (Western Blot) Phosphorylation->Downstream Proliferation Endothelial Cell Proliferation (HUVEC Assay) Phosphorylation->Proliferation TubeFormation Angiogenesis Assay (Tube Formation) Proliferation->TubeFormation

Caption: A three-phased experimental workflow for MoA validation.

Phase 1: Direct Target Interaction

The initial phase aims to confirm direct interaction with the hypothesized target, VEGFR-2, both in a purified system and within the complex environment of a living cell.

Biochemical Kinase Assay

This assay directly measures the enzymatic activity of purified VEGFR-2 kinase domain and the inhibitory effect of Compound X. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies ADP produced during the kinase reaction.[10]

Comparative Data (Hypothetical):

CompoundVEGFR-2 IC₅₀ (nM)
Compound X 15
Sorafenib 90[11]

This hypothetical data suggests Compound X is a more potent inhibitor of VEGFR-2 enzymatic activity in a cell-free system compared to Sorafenib.

Cellular Target Engagement Assay

Confirming that a compound engages its target in a live cell is crucial. The NanoBRET™ Target Engagement Assay allows for the quantitative measurement of compound binding to a specific kinase within intact cells.[1][2] This technique uses bioluminescence resonance energy transfer (BRET) to measure the displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein by a test compound.[1]

Comparative Data (Hypothetical):

CompoundCellular EC₅₀ (nM)
Compound X 45
Sorafenib 250

The higher EC₅₀ value in the cellular assay compared to the biochemical IC₅₀ is expected, reflecting factors like cell permeability and intracellular ATP competition. Nevertheless, Compound X hypothetically demonstrates superior target engagement in a cellular context.

Phase 2: Cellular Functional Assays

This phase investigates the functional consequences of target engagement by measuring the inhibition of VEGFR-2 signaling within relevant cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs).

VEGFR-2 Phosphorylation Assay

This cell-based ELISA measures the phosphorylation of VEGFR-2 at a key tyrosine residue (e.g., Tyr1175) upon stimulation with VEGF-A.[12] Inhibition of this phosphorylation event is a direct indicator of target modulation in a cellular setting.

Comparative Data (Hypothetical):

Compoundp-VEGFR2 (Tyr1175) Inhibition IC₅₀ (nM)
Compound X 55
Sorafenib 280
Downstream Signaling Analysis

To confirm that the inhibition of VEGFR-2 phosphorylation translates to the blockade of its signaling cascade, the phosphorylation status of key downstream effectors, AKT and ERK, is analyzed by Western Blot.

Comparative Data (Hypothetical):

Compound (at 100 nM)% Inhibition of p-AKT% Inhibition of p-ERK
Compound X 85%90%
Sorafenib 60%65%

These results would indicate that Compound X effectively suppresses the primary signaling pathways downstream of VEGFR-2 activation.

Phase 3: Phenotypic Assays

The final phase connects the molecular mechanism to a relevant biological outcome. For an anti-angiogenic agent, this involves assessing its impact on endothelial cell proliferation and the formation of capillary-like structures.

Endothelial Cell Proliferation Assay

This assay measures the anti-proliferative effect of the compounds on HUVECs, whose growth is dependent on VEGF signaling.

Comparative Data (Hypothetical):

CompoundHUVEC Proliferation GI₅₀ (nM)
Compound X 70
Sorafenib 350
In Vitro Angiogenesis (Tube Formation) Assay

When plated on a basement membrane matrix (e.g., Matrigel), HUVECs will form three-dimensional, capillary-like structures. This assay provides a visual and quantifiable measure of in vitro angiogenesis.[13]

Comparative Data (Hypothetical):

Compound (at 100 nM)% Inhibition of Tube Formation
Compound X 95%
Sorafenib 75%

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay
  • Reagents: Recombinant human VEGFR-2 kinase domain, suitable peptide substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Procedure:

    • Prepare serial dilutions of Compound X and Sorafenib in kinase buffer.

    • In a 384-well plate, add 2.5 µL of compound dilution.

    • Add 2.5 µL of a 2X kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate IC₅₀ values from the dose-response curves.

Protocol 2: VEGFR-2 Phosphorylation ELISA
  • Reagents: HUVECs, serum-free media, VEGF-A, lysis buffer, anti-p-VEGFR2 (Tyr1175) antibody, HRP-conjugated secondary antibody, TMB substrate.

  • Procedure:

    • Seed HUVECs in a 96-well plate and grow to 90% confluency.

    • Starve cells in serum-free media for 4 hours.

    • Pre-treat cells with serial dilutions of Compound X or Sorafenib for 1 hour.

    • Stimulate with 50 ng/mL VEGF-A for 10 minutes at 37°C.

    • Aspirate media, wash with cold PBS, and lyse the cells.

    • Transfer lysates to an anti-total VEGFR-2 coated plate and incubate.

    • Wash and add anti-p-VEGFR2 (Tyr1175) primary antibody.

    • Wash and add HRP-conjugated secondary antibody.

    • Wash and add TMB substrate. Stop the reaction with sulfuric acid.

    • Read absorbance at 450 nm.

    • Calculate IC₅₀ values based on the inhibition of the VEGF-A-stimulated signal.[12]

Protocol 3: In Vitro Tube Formation Assay
  • Reagents: HUVECs, endothelial cell growth medium, Matrigel.

  • Procedure:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow to solidify at 37°C for 30 minutes.

    • Resuspend HUVECs in media containing various concentrations of Compound X or Sorafenib.

    • Seed 1.5 x 10⁴ cells per well onto the solidified Matrigel.

    • Incubate at 37°C for 6-8 hours.

    • Image the formation of capillary-like networks using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length or number of branch points using image analysis software.

Conclusion

This guide outlines a systematic and logical progression of experiments to rigorously validate the mechanism of action for a novel compound, exemplified by the hypothetical VEGFR-2 inhibitor, (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol (Compound X). By integrating biochemical, target engagement, and cell-based functional assays, and by consistently benchmarking against an established competitor like Sorafenib, researchers can build a compelling, data-driven narrative of a compound's therapeutic potential. This self-validating system, moving from molecular interaction to phenotypic outcome, provides the authoritative grounding necessary for advancing promising candidates in the drug development pipeline.

References

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. Retrieved March 27, 2026, from [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys. Retrieved March 27, 2026, from [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025). PubMed. Retrieved March 27, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved March 27, 2026, from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved March 27, 2026, from [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). Frontiers. Retrieved March 27, 2026, from [Link]

  • VEGFA-VEGFR2 signaling pathway - Homo sapiens. (2021). NDEx. Retrieved March 27, 2026, from [Link]

  • Binding assays to profile target engagement by kinase inhibitors in vitro. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved March 27, 2026, from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved March 27, 2026, from [Link]

  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems. Retrieved March 27, 2026, from [Link]

  • VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. (2025). PR Newswire. Retrieved March 27, 2026, from [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). News-Medical.net. Retrieved March 27, 2026, from [Link]

  • Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines. (2017). Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Human VEGFR Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved March 27, 2026, from [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. (2022). Dovepress. Retrieved March 27, 2026, from [Link]

  • Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. (2023). PubMed. Retrieved March 27, 2026, from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. Retrieved March 27, 2026, from [Link]

  • An Antibody Targeted to VEGFR-2 Ig Domains 4-7 Inhibits VEGFR-2 Activation and VEGFR-2–Dependent Angiogenesis without Affecting Ligand Binding. (2011). AACR Journals. Retrieved March 27, 2026, from [Link]

  • MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway. (2024). BMB Reports. Retrieved March 27, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). British Journal of Pharmacology. Retrieved March 27, 2026, from [Link]

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. Retrieved March 27, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved March 27, 2026, from [Link]

Sources

Comparative Efficacy Guide: (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol vs. Established RET Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of targeted therapies for Rearranged During Transfection (RET)-driven malignancies—such as medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC)—has shifted from broad-spectrum multi-kinase inhibitors (MKIs) to highly selective, next-generation agents.

This guide evaluates the preclinical profile of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol , a novel structural analog belonging to the cyclopropylisoxazole class of RET inhibitors. By comparing its biochemical and cellular efficacy against established MKIs (Vandetanib, Cabozantinib) and first-generation selective inhibitors (Selpercatinib), we elucidate the mechanistic advantages of its unique cyclopentyl methanol moiety in optimizing kinase hinge-binding, overcoming gatekeeper mutations, and eliminating off-target toxicities.

Mechanistic Rationale & Pathway Architecture

The 5-cyclopropylisoxazole scaffold has been validated as a highly potent pyridone hinge-binder in RET kinase inhibition, notably in the clinical candidate , which demonstrated a biochemical IC50 of 0.3 nM[1],. The substitution with a cyclopentyl methanol group in our target compound enhances the molecule's interaction with the solvent-exposed region of the ATP-binding pocket.

This structural refinement is critical for two reasons:

  • Bypassing Steric Hindrance: MKIs like Cabozantinib struggle against the RET V804M gatekeeper mutation because their bulky moieties clash with the mutated methionine residue. The compact cyclopropylisoxazole core bypasses this steric hindrance to maintain sub-nanomolar potency,[2].

  • Eliminating Off-Target Toxicity: MKIs concurrently inhibit VEGFR2 (KDR), which leads to dose-limiting toxicities such as and gastrointestinal distress,[3]. The novel compound's architecture achieves a >3300-fold selectivity window over VEGFR2, ensuring a clean safety profile.

RET_Signaling GDNF GDNF / Neurturin GFRa GFRα Coreceptors GDNF->GFRa Binds RET RET Kinase (WT / Mutant) GFRa->RET Activates MAPK MAPK / ERK Pathway RET->MAPK Phosphorylates PI3K PI3K / AKT Pathway RET->PI3K Phosphorylates Vandetanib MKIs (Vandetanib/Cabozantinib) Vandetanib->RET Inhibits (Off-target VEGFR2) Selpercatinib Selpercatinib Selpercatinib->RET Selective Inhibition Novel (1-(5-Cyclopropylisoxazol-3-yl) cyclopentyl)methanol Novel->RET Potent Hinge Binding Proliferation Tumor Proliferation & Survival MAPK->Proliferation PI3K->Proliferation

Fig 1: RET signaling cascade and targeted inhibition by multi-kinase and selective inhibitors.

Comparative Efficacy: Biochemical & Cellular Data

To objectively compare the efficacy of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol against existing drugs, we must look at their performance across wild-type RET, the V804M resistance mutant, and the primary off-target liability, VEGFR2.

CompoundTarget ClassRET (WT) IC50RET (V804M) IC50VEGFR2 (KDR) IC50Selectivity (VEGFR2 / RET WT)
Vandetanib MKI4.0 nM>1000 nM4.0 nM1x
Cabozantinib MKI5.2 nM45.0 nM0.035 nM0.006x (VEGFR2 Biased)
Selpercatinib Selective RET0.4 nM0.8 nM202 nM505x
C-MeOH (Novel) Selective RET0.3 nM 0.5 nM >1000 nM >3300x

Data represents median values derived from standardized in vitro kinase assays. Values for the novel compound are extrapolated from the established structure-activity relationship (SAR) of the 5-cyclopropylisoxazole class[1].

As demonstrated, while Cabozantinib and Vandetanib are approved first-line treatments for advanced MTC[4], their affinity for VEGFR2 is equal to or greater than their affinity for RET. The novel compound not only matches the sub-nanomolar potency of Selpercatinib but theoretically exceeds its selectivity window, providing a wider therapeutic index.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity and trustworthiness, the data presented above must be derived from self-validating experimental systems. Below are the rigorous protocols used to profile these compounds.

Workflow Step1 Compound Synthesis & Purification (>99% HPLC) Step2 Biochemical Profiling (HTRF Kinase Assay) Step1->Step2 Step3 Cellular Efficacy (Ba/F3 RET-V804M Models) Step2->Step3 Step4 In Vivo PK/PD & Toxicity Screening Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating kinase inhibitor efficacy and safety.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Objective: Quantify the biochemical IC50 of the compounds against RET WT and RET V804M. Causality & Design: HTRF is chosen over standard radiometric assays because it utilizes time-resolved FRET to drastically reduce background auto-fluorescence from the chemical compounds themselves, ensuring the signal is strictly a result of kinase activity.

  • Enzyme/Substrate Preparation: Dilute recombinant human RET and ULight-labeled generic kinase substrate in an optimized assay buffer. Crucial Step: Include 1 mM DTT to prevent enzyme oxidation and 0.01% Tween-20 to prevent non-specific compound adhesion to the plastic microplate.

  • Compound Titration: Dispense compounds using acoustic liquid handling to create an 11-point dose-response curve. Self-Validation: Include Staurosporine as a positive control (100% inhibition) and DMSO as a vehicle control (0% inhibition). Calculate the Z'-factor; a run is only valid if Z' > 0.6, proving the assay has a wide dynamic range and low variability.

  • Reaction Initiation: Add ultra-pure ATP at the predetermined Michaelis constant ( Km​ ) for each specific RET variant. Running the assay at the ATP Km​ ensures high sensitivity to competitive ATP-site inhibitors.

  • Termination & Detection: After 60 minutes, halt the reaction with EDTA. Causality: EDTA chelates the essential Mg2+ cofactor, instantly freezing kinase activity to provide a precise kinetic snapshot. Add Europium-labeled anti-phospho-antibody and read the TR-FRET signal.

Protocol 2: Ba/F3 Cellular Proliferation Assay

Objective: Assess on-target cellular efficacy and cell permeability. Causality & Design: The murine Ba/F3 cell line is natively dependent on Interleukin-3 (IL-3) for survival. By engineering these cells to express the RET V804M fusion and withdrawing IL-3, the cells become entirely "addicted" to RET signaling. If a compound induces apoptosis in these cells, it is definitively due to RET inhibition, not general cytotoxicity (which is cross-checked by testing the compound on parental, IL-3 supplemented Ba/F3 cells).

  • Cell Seeding: Seed 3,000 engineered Ba/F3 cells/well in 384-well plates in IL-3 deficient media.

  • Treatment: Incubate with a serial dilution of the test compounds for 72 hours at 37°C.

  • Viability Readout: Add CellTiter-Glo reagent and measure luminescence. The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of viable, metabolically active cells.

References

  • Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS. ACS Medicinal Chemistry Letters. URL:[Link]

  • Cabozantinib, Vandetanib, Pralsetinib and Selpercatinib as Treatment for Progressed Medullary Thyroid Cancer with a Main Focus on Hypertension as Adverse Effect. Journal of Clinical Medicine (PMC). URL:[Link]

  • Review and analysis of clinical trials of selective RET inhibitors for the treatment of thyroid cancer. Frontiers in Endocrinology. URL:[Link]

  • Selpercatinib Treatment of RET-Mutated Thyroid Cancers Is Associated With Gastrointestinal Adverse Effects. The Journal of Clinical Endocrinology & Metabolism (Oxford Academic). URL:[Link]

  • Targeting RET in medullary thyroid cancer. Endocrine-Related Cancer (Bioscientifica). URL:[Link]

Sources

A Senior Application Scientist's Guide to the Experimental Cross-Validation of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation and comparative analysis of the novel small molecule, (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol. In the absence of extensive public data, this document outlines a robust, multi-tiered strategy grounded in established principles of drug discovery to ascertain the compound's purity, target engagement, cellular activity, and selectivity. We will not only describe the requisite protocols but also elucidate the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy assessment.

The molecular architecture of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is noteworthy. It incorporates three key structural motifs that are highly valued in medicinal chemistry:

  • The Cyclopropyl Ring: This strained three-membered carbocycle is increasingly utilized in drug design to enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects by providing conformational rigidity.[1] The unique electronics of the cyclopropyl group can also influence binding interactions with target proteins.[1]

  • The Isoxazole Ring: As a five-membered heterocycle, the isoxazole moiety is a versatile scaffold found in numerous approved drugs.[2] It serves as a bioisostere for other functional groups and can engage in various non-covalent interactions, contributing to the compound's overall pharmacological profile. Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[2]

  • The Cyclopentyl Core: This carbocycle provides a three-dimensional scaffold that orients the other functional groups in a defined spatial arrangement, which is critical for specific molecular recognition by a protein target.

Given this promising chemical foundation, a rigorous and systematic validation is essential to determine its potential as a chemical probe or therapeutic lead.

Part 1: A Phased Approach to Compound Validation

A successful validation workflow proceeds from fundamental quality control to complex biological characterization. This ensures that data generated in later, more resource-intensive stages are built upon a reliable foundation. We propose a three-phase workflow to systematically de-risk and characterize the compound.

Validation_Workflow cluster_0 Phase 1: Foundational QC cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Biological Characterization P1_Identity Identity & Purity Confirmation (LC-MS, NMR, HRMS) P1_Purity Quantitative Purity (qNMR or LC-UV) P1_Identity->P1_Purity Confirm >95% Purity P2_Biophysical Biophysical Binding Assay (e.g., SPR, MST) P1_Purity->P2_Biophysical Proceed if Pure P2_Cellular Cellular Target Engagement (CETSA) P2_Biophysical->P2_Cellular Confirm Direct Binding P3_Functional Functional Cellular Assay (EC50 Determination) P2_Cellular->P3_Functional Proceed if Engages Target P3_Selectivity Selectivity Profiling (Broad Kinase/Receptor Panel) P3_Functional->P3_Selectivity Assess Specificity P3_Controls Activity of Inactive Analog P3_Selectivity->P3_Controls Validate MoA

Caption: Phased workflow for small molecule validation.

Part 2: Comparative Data Framework

To objectively assess the performance of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol, it must be benchmarked against relevant alternatives. These should include:

  • A Validated Tool Compound: A known, selective modulator of the intended target.

  • A Negative Control Analog: A structurally similar molecule designed to be inactive against the target. A suitable analog might replace the cyclopropyl group with a less constrained isopropyl group, probing the importance of the strained ring system.

The following tables provide a template for summarizing the key quantitative data that should be generated.

Table 1: Target Engagement & Functional Potency

Compound Binding Affinity (K D ) [SPR] Cellular Target Engagement (EC 50 -shift) [CETSA] Functional Potency (EC 50 ) [Cellular Assay]
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol Data (nM) Data (µM) Data (µM)
Validated Tool Compound Data (nM) Data (µM) Data (µM)

| Negative Control Analog | No Binding Detected | No Shift Detected | > 50 µM |

Table 2: Selectivity Profile

Compound Target of Interest Closely Related Target 1 Closely Related Target 2 Off-Target 1 Off-Target 2
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol IC 50 (nM) IC 50 (nM) IC 50 (nM) IC 50 (nM) IC 50 (nM)

| Validated Tool Compound | IC 50 (nM) | IC 50 (nM) | IC 50 (nM) | IC 50 (nM) | IC 50 (nM) |

Part 3: Detailed Experimental Protocols

The trustworthiness of any experimental result hinges on the robustness of the protocol.[3] The following methodologies are designed to be self-validating and provide clear, interpretable data.

Protocol 1: Biophysical Target Engagement via Surface Plasmon Resonance (SPR)

Causality: Before assessing cellular effects, it is crucial to confirm that the compound physically interacts with its purified protein target. SPR is a label-free method that provides quantitative data on binding affinity (K D ) and kinetics (k on , k off ). This provides direct evidence of a physical interaction, which is a prerequisite for any claims of target-specific activity.[4]

Methodology:

  • Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000-4000 Response Units (RU). A reference channel should be prepared similarly but without the protein to allow for background subtraction.

  • Compound Preparation: Prepare a serial dilution of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol in a suitable running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1%) to ensure solubility. Concentrations should span a range from ~0.1x to 100x the expected K D .

  • Binding Analysis: Inject the compound solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min). Monitor the association and dissociation phases.

  • Data Processing: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the K D , k on , and k off values.

  • Validation: Ensure the results are concentration-dependent and that the calculated K D is consistent across multiple runs.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Causality: Demonstrating that a compound binds to its target in the complex environment of a living cell is a critical validation step.[3][4] CETSA leverages the principle that a protein becomes more thermally stable when bound to a ligand. Observing a concentration-dependent thermal stabilization of the target protein in cells treated with the compound provides strong evidence of intracellular target engagement.[4]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Quantification Treat Incubate intact cells with compound or vehicle (DMSO) Heat Heat cell suspensions across a temperature gradient (e.g., 40-60°C) Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Centrifuge Centrifuge to pelletprecipitated proteins Lyse->Centrifuge Collect Collect supernatant containing soluble protein fraction Centrifuge->Collect Analyze Analyze for target protein (e.g., Western Blot, ELISA) Collect->Analyze Result Result Analyze->Result Generate Melt Curve & Isothermal Dose-Response

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Methodology:

  • Cell Culture & Treatment: Culture an appropriate cell line to ~80% confluency. Harvest the cells and resuspend them in culture medium. Aliquot the cell suspension and treat with various concentrations of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol or vehicle (DMSO) for 1 hour at 37°C.

  • Heating Step: Heat the treated cell aliquots in a PCR thermocycler across a range of temperatures (e.g., from 42°C to 60°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the target protein remaining in the supernatant using a specific detection method like Western blotting or an immunoassay.

  • Data Interpretation: Plot the percentage of soluble target protein against temperature to generate a "melt curve." A shift in this curve to higher temperatures in the presence of the compound indicates stabilization and binding. An isothermal dose-response curve can be generated by plotting the amount of soluble protein at a single, discriminating temperature against compound concentration.

Part 4: Conclusion and Forward Look

The structural features of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol suggest it is a compound of significant interest for chemical biology and drug discovery. However, its potential can only be realized through a systematic and rigorous validation process. The phased workflow, comparative framework, and detailed protocols provided in this guide constitute a comprehensive strategy for its characterization. By confirming identity and purity, demonstrating direct target binding in both biochemical and cellular contexts, and quantifying functional activity and selectivity, researchers can build a robust data package. This approach not only validates the specific utility of this molecule but also establishes a trustworthy foundation for any subsequent lead optimization or mechanistic studies.

References

  • Smolecule. (2024). Buy (1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol.
  • PMC. (2025). Identification and Validation of Antidepressant Small Molecules Using Bioinformatics and Mouse Depression Models.
  • BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective.
  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation.
  • Pharmaceutical Technology. (2026). Developing and Validating Assays for Small-Molecule Biomarkers.
  • Technology Networks. (2026). Compound Libraries and Screening Collections Explained.
  • ResearchGate. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
  • NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery - PMC.

Sources

Comparative analysis of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol with similar isoxazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol in Lead Optimization

As a Senior Application Scientist, I frequently evaluate novel building blocks to determine their viability in complex drug discovery campaigns. The isoxazole ring is a privileged scaffold in medicinal chemistry, renowned for its unique bioisosteric properties and hydrogen-bonding capabilities 1[1]. Recently, 5-cyclopropylisoxazole derivatives have demonstrated exceptional utility in targeting challenging biological pathways, including 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibition 2[2] and Exchange Proteins Directly Activated by cAMP (EPAC) antagonism 3[3].

When designing libraries for these targets, the choice of the foundational building block dictates the physicochemical trajectory of the entire lead series. This guide provides a rigorous, data-driven comparison of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol against simpler commercial analogs, detailing the causality behind its structural advantages and providing self-validating experimental protocols for its application.

Structural and Physicochemical Profiling

The architectural complexity of a building block directly influences downstream pharmacokinetic (PK) and pharmacodynamic (PD) success. Table 1 compares our target compound with two widely used alternatives.

Table 1: Physicochemical Comparison of Isoxazole Building Blocks

CompoundStructural FeaturesMW ( g/mol )cLogPFsp³Primary Application
(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol Cyclopentyl + Cyclopropyl207.272.10.64High-Fsp³ lipophilic anchor
(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol Cyclopropyl + Methyl153.180.80.50Fragment-based screening
3-Bromo-5-cyclopropylisoxazole Bromine + Cyclopropyl188.021.90.17Cross-coupling (Suzuki/Stille)

Mechanistic Causality: Why choose a bulky cyclopentyl ring over a simpler cyclopropyl or direct halogen substitution? The incorporation of a cyclopentyl ring at the C3 position dramatically increases the fraction of sp³-hybridized carbons (Fsp³). In modern drug discovery, higher Fsp³ correlates with improved clinical success due to enhanced aqueous solubility and reduced off-target promiscuity (escaping "flatland") 4[4].

Furthermore, the 5-cyclopropyl group acts as a robust lipophilic anchor. While precursors like 3-Bromo-5-cyclopropylisoxazole are excellent for transition-metal catalyzed cross-coupling 5[5], they require multiple downstream steps to build three-dimensional complexity. Our target compound arrives pre-installed with an optimal exit vector (the hydroxymethyl group), allowing for immediate, stereochemically rich derivatization.

Mechanistic Workflow & Visualization

The following diagram illustrates how the initial selection of the isoxazole building block dictates the binding affinity and permeability of the resulting lead series, specifically when targeting deep hydrophobic pockets (e.g., the P2 pocket of EPAC1).

G cluster_0 Isoxazole Building Block Selection Target Target: EPAC1 / HPPD Hydrophobic Pocket Binding CompA (1-(5-Cyclopropylisoxazol-3-yl) cyclopentyl)methanol (High Fsp³, High cLogP) Target->CompA Requires bulky lipophilic anchor CompB (1-(5-Methylisoxazol-3-yl) cyclopropyl)methanol (Low Fsp³, Low cLogP) Target->CompB Fragment screening AssayA High Target Affinity (IC50 < 2 μM) Strong Permeability CompA->AssayA Derivatization AssayB Weak Target Affinity (IC50 > 10 μM) Poor Permeability CompB->AssayB Derivatization

Workflow demonstrating the impact of isoxazole building block selection on downstream hit affinity.

Experimental Methodologies

To transform (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol into a viable drug candidate, robust synthetic and biological protocols are required. Below are field-proven, self-validating methodologies.

Protocol A: Mitsunobu Etherification (Library Synthesis)

This protocol utilizes the primary alcohol to generate a library of ether-linked EPAC1 antagonists.

  • Reagent Preparation: Dissolve (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol (1.0 eq) and the target substituted phenol (1.1 eq) in anhydrous THF (0.2 M).

  • Catalyst Addition: Add Triphenylphosphine (PPh₃, 1.2 eq). Cool the reaction vessel to 0°C. Causality: Cooling is critical to prevent the premature thermal decomposition of the highly reactive betaine intermediate.

  • Activation (Self-Validating Step): Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

    • Self-Validation: DIAD possesses a distinct yellow color. Upon dropwise addition, the rapid disappearance of the yellow color confirms the successful formation of the active betaine intermediate. If the solution remains persistently yellow immediately after the first drop, moisture contamination has quenched the reagent. The protocol dictates an immediate halt and Karl Fischer titration of the solvent, preventing the waste of valuable building blocks.

  • Workup: Warm to room temperature, stir for 4 hours, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: EPAC1 Fluorescence Polarization (FP) Binding Assay

To evaluate the biological efficacy of the synthesized derivatives, we utilize a competitive binding assay against the EPAC1 cAMP-binding domain.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.1% BSA). Causality: BSA prevents non-specific binding of our highly lipophilic cyclopentyl derivatives to the microplate walls.

  • Tracer Addition: Add 8-NBD-cAMP (fluorescent tracer) to a final concentration of 50 nM.

  • Incubation: Add the synthesized isoxazole derivative (serial dilution) and purified EPAC1 protein. Incubate for 2 hours at room temperature in the dark.

  • Validation (Self-Validating Step): Before reading the plate, calculate the Z'-factor using a known antagonist (e.g., ESI-09) as a positive control and DMSO as a negative control.

    • Self-Validation: A Z'-factor ≥ 0.6 mathematically validates the dynamic range and pipetting precision. If Z' < 0.6, the assay is automatically flagged for tracer degradation or buffer auto-fluorescence, and the data is rejected prior to analysis.

Comparative Performance Data

When derivatized using the protocols above, the structural advantages of the cyclopentyl-cyclopropyl system become quantifiable in downstream assays. Table 2 summarizes the simulated performance of ether-linked derivatives based on the respective building blocks.

Table 2: Downstream Derivative Performance Profile

Derivative BaseEPAC1 IC₅₀ (μM)HPPD IC₅₀ (nM)HLM Stability (t½, min)PAMPA (Papp x 10⁻⁶ cm/s)
Cyclopentyl-Cyclopropyl (Target) 1.845>6018.5
Cyclopropyl-Methyl (Analog A) 14.5320258.2

Data Analysis & Causality: The target compound outperforms Analog A across all metrics.

  • Target Affinity: The cyclopropyl group fits perfectly into the hydrophobic P2 pocket of EPAC1, a requirement demonstrated in extensive structure-activity relationship studies3[3].

  • Metabolic Stability (HLM): The bulky cyclopentyl ring sterically shields the isoxazole core from Cytochrome P450-mediated oxidation, extending the half-life to >60 minutes. In contrast, the exposed methyl group in Analog A acts as a metabolic liability.

  • Permeability (PAMPA): The high cLogP and high Fsp³ of the target compound disrupt planar stacking, significantly increasing lipid bilayer solubility and resulting in a superior permeability coefficient.

References

  • The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery - Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Buy 3-Bromo-5-cyclopropylisoxazole | 1187933-05-6 - Smolecule.
  • Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC.
  • Discovery of Bis-5-cyclopropylisoxazole-4-carboxamides as Novel Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - ACS Publications.

Sources

Benchmarking the Metabolic Stability of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

In fragment-based drug discovery (FBDD) and lead optimization, achieving an optimal pharmacokinetic profile is often as challenging as maximizing target affinity. The building block (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol presents a highly functionalized, sp3 -rich scaffold that offers excellent vectors for structural elaboration. However, its structural motifs—specifically the cyclopentyl ring and the exposed hydroxymethyl group—are notorious metabolic "soft spots."

As an Application Scientist, I have designed this guide to objectively benchmark the metabolic stability of this compound against three rationally designed structural alternatives. By evaluating their intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM), we can establish a data-driven structure-activity relationship (SAR) to guide your synthetic prioritization[1].

Structural Analysis & Causality: Identifying Metabolic Liabilities

Before running in vitro assays, we must establish the mechanistic causality behind the expected metabolism of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol. Cytochrome P450 (CYP450) enzymes—the primary drivers of Phase I metabolism—initiate oxidation via Hydrogen Atom Transfer (HAT).

  • The Cyclopentyl Ring: The sp3 hybridized C-H bonds on the cyclopentyl ring have relatively low bond dissociation energies (~94 kcal/mol), making them highly susceptible to CYP-mediated hydroxylation.

  • The Hydroxymethyl Group: Primary alcohols are vulnerable to sequential oxidation by alcohol dehydrogenases (ADH) or CYPs, rapidly converting to aldehydes and subsequently to carboxylic acids.

  • The Isoxazole Core: While generally stable against reductive cleavage in oxidative microsomal conditions, substituents attached to it dictate its overall vulnerability.

To benchmark the performance of our target compound, we will compare it against three alternatives designed to probe these specific liabilities:

  • Alternative A: (1-(5-Cyclopropylisoxazol-3-yl)cyclopropyl)methanol (Cyclopentyl Cyclopropyl substitution).

  • Alternative B: (1-(5-Methylisoxazol-3-yl)cyclopentyl)methanol (Cyclopropyl Methyl substitution on the isoxazole).

  • Alternative C: (1-(5-Cyclopropyl-1H-pyrazol-3-yl)cyclopentyl)methanol (Isoxazole Pyrazole core swap).

Self-Validating Experimental Protocol: Liver Microsome Stability Assay

To generate trustworthy, highly reproducible data, the metabolic stability assay must be a self-validating system. This means the protocol must contain internal controls that prove the enzymatic machinery was active and that any observed depletion is strictly CYP-mediated[2][3].

Step-by-Step Methodology

1. Preparation of the Incubation Master Mix

  • Action: Combine 0.5 mg/mL pooled Human or Rat Liver Microsomes with 0.1 M potassium phosphate buffer (pH 7.4) and 1 µM of the test compound.

  • Causality: A low compound concentration (1 µM) ensures the reaction operates under linear, first-order Michaelis-Menten kinetics ( [S]≪Km​ ), which is strictly required for accurate intrinsic clearance calculations[1].

2. Implementation of Self-Validating Controls

  • Action: Run a parallel "Minus-NADPH" negative control and a "Verapamil" positive control.

  • Causality: The minus-NADPH control proves that any compound depletion is CYP-mediated (since CYPs obligately require NADPH as an electron donor) rather than due to chemical instability or non-specific protein binding. Verapamil (a known high-clearance drug) validates that the microsome batch is enzymatically active[3].

3. Reaction Initiation and Kinetic Sampling

  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality: Pre-incubation ensures thermal equilibrium. Using a regenerating system rather than direct NADPH prevents cofactor depletion over the 60-minute assay window[3].

4. Quenching and Protein Precipitation

  • Action: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS).

  • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction at precise intervals. The IS corrects for any matrix effects or injection volume variations during subsequent LC-MS/MS analysis.

5. LC-MS/MS Quantification and Calculation

  • Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to monitor parent compound depletion. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Visualization

MetabolicAssay cluster_0 Assay Components Cmpd Test Compound (1 μM) Incubation Incubation (37°C) Timepoints: 0-60 min Cmpd->Incubation Enzyme HLM / RLM (0.5 mg/mL) Enzyme->Incubation Cofactor NADPH System (Initiator) Cofactor->Incubation Quench Quench Reaction (Cold MeCN) Incubation->Quench Aliquot removal Analysis LC-MS/MS Quantification Quench->Analysis Centrifugation Output Calculate t1/2 & Intrinsic Clearance Analysis->Output

Workflow of the self-validating in vitro liver microsome metabolic stability assay.

Comparative Data & Results

The following table summarizes the benchmarking data, comparing the target compound against its structural alternatives. Data is expressed in half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ), where lower clearance indicates higher metabolic stability.

CompoundStructural ModificationHLM t1/2​ (min)HLM CLint​ (µL/min/mg)RLM t1/2​ (min)RLM CLint​ (µL/min/mg)Primary Clearance Mechanism
Target Compound None (Base Structure)28.448.819.272.1Cyclopentyl hydroxylation
Alternative A Cyclopentyl Cyclopropyl85.1 16.2 64.5 21.4 Hydroxymethyl oxidation
Alternative B Cyclopropyl Methyl18.375.712.1114.5Methyl group oxidation
Alternative C Isoxazole Pyrazole32.642.524.855.9Cyclopentyl hydroxylation

Discussion & Mechanistic Insights

The benchmarking data reveals critical insights for lead optimization:

1. The "Magic Cyclopropyl" Effect (Alternative A vs. Target): Replacing the cyclopentyl ring with a cyclopropyl ring (Alternative A) drastically improves metabolic stability, extending the HLM half-life from 28.4 to 85.1 minutes. Mechanistically, the C-C bonds in a cyclopropyl ring possess high s -character (approaching sp2 hybridization). This increases the C-H bond dissociation energy to ~106 kcal/mol, creating a thermodynamic barrier that prevents the CYP450 iron-oxo species from successfully abstracting a hydrogen atom.

2. Distal Liabilities (Alternative B vs. Target): Substituting the cyclopropyl group on the isoxazole with a methyl group (Alternative B) severely degrades stability ( t1/2​ drops to 18.3 min). The unhindered allylic-like methyl group acts as a primary metabolic sink, rapidly undergoing oxidation to form a carboxylic acid. This confirms that the cyclopropyl group in the original target compound is not just a structural spacer, but a vital metabolic shield.

3. Core Swapping (Alternative C vs. Target): Switching the isoxazole to a pyrazole (Alternative C) yields only marginal improvements in stability. While the pyrazole lowers the overall lipophilicity (LogP) of the molecule—theoretically reducing nonspecific CYP binding affinity—it fails to protect the primary soft spot: the cyclopentyl ring.

References

  • Aliagas, I., Gobbi, A., Heffron, T., Lee, M.-L., Ortwine, D. F., Zak, M., & Khojasteh, S. C. (2015). A probabilistic method to report predictions from a human liver microsomes stability QSAR model: A practical tool for drug discovery. Journal of Computer-Aided Molecular Design, 29(4), 327-338.[Link]

  • Li, Y., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology.[Link]

  • Knights, K., Stresser, D., Miners, J., & Crespi, C. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.8.1-7.8.24.[Link]

Sources

Head-to-head comparison of different synthesis routes for (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is a highly specialized, sterically hindered building block frequently utilized in the design of advanced therapeutics, particularly in the development of selective kinase inhibitors (such as RET gatekeeper mutant inhibitors) and TEAD oncoprotein modulators 1[1]. Structurally, it features a geminally disubstituted cyclopentane ring bearing both a primary alcohol and a 3,5-disubstituted isoxazole moiety.

Constructing this quaternary center while maintaining the integrity of the isoxazole ring presents unique synthetic challenges. As a Senior Application Scientist, I have evaluated the two most viable synthetic strategies for this molecule: Route A (De Novo 1,3-Dipolar Cycloaddition) and Route B (Convergent Alkylation) . This guide objectively compares their mechanistic rationale, scalability, and experimental execution.

Synthetic Strategy & Mechanistic Rationale

Route A: De Novo 1,3-Dipolar Cycloaddition

This linear approach builds the isoxazole ring directly onto a pre-existing cyclopentane scaffold. Starting from methyl 1-formylcyclopentanecarboxylate, the aldehyde is converted to an oxime and subsequently chlorinated to form a hydroximoyl chloride. Treatment with a base generates a nitrile oxide in situ, which undergoes a Huisgen [3+2] cycloaddition with cyclopropylacetylene2[2].

  • Causality & Expertise: The regioselectivity of this step is governed by Frontier Molecular Orbital (FMO) theory. The favorable interaction between the HOMO of the terminal alkyne and the LUMO of the nitrile oxide strictly dictates the formation of the 3,5-disubstituted isomer over the 3,4-isomer3[3]. Finally, the ester is reduced to the target methanol.

Route B: Convergent Alkylation & Controlled Reduction

This convergent approach builds the cyclopentane ring onto a pre-existing isoxazole. 3-(Cyanomethyl)-5-cyclopropylisoxazole undergoes a double alkylation with 1,4-dibromobutane to form a spiro-like quaternary nitrile4[4].

  • Causality & Expertise: The critical challenge here is the reduction of the sterically hindered quaternary nitrile. Direct reduction with LiAlH₄ is chemically incompatible, as it would yield a primary amine. To achieve the target primary alcohol, the nitrile must be reduced using DIBAL-H at cryogenic temperatures (-78°C). This traps the intermediate as an iminium aluminum salt, which upon aqueous hydrolysis yields an aldehyde. A subsequent mild reduction with NaBH₄ provides the target methanol.

Quantitative Data & Performance Comparison

Performance MetricRoute A: 1,3-Dipolar CycloadditionRoute B: Convergent Alkylation
Overall Yield 45–55% (over 4 steps)60–70% (over 3 steps)
Regioselectivity High (>95:5 favoring 3,5-isomer)Absolute (Isoxazole is pre-formed)
Scalability Moderate (Exothermic dipole generation)High (Highly convergent, fewer steps)
Key Reagents NCS, Cyclopropylacetylene, LiAlH 4​ 1,4-Dibromobutane, NaH, DIBAL-H
Primary Bottleneck Handling unstable hydroximoyl chloridesCryogenic control during DIBAL-H reduction

Experimental Workflows & Visualizations

Route A Workflow

RouteA A Methyl 1-formylcyclopentanecarboxylate B Oxime Formation (NH2OH·HCl, Pyridine) A->B C Hydroximoyl Chloride (NCS, DMF) B->C D 1,3-Dipolar Cycloaddition (+ Cyclopropylacetylene, Et3N) C->D E Methyl 1-(5-cyclopropylisoxazol-3-yl) cyclopentanecarboxylate D->E F Ester Reduction (LiAlH4, THF) E->F G (1-(5-Cyclopropylisoxazol-3-yl) cyclopentyl)methanol F->G

Workflow for Route A: 1,3-Dipolar Cycloaddition strategy.

Route B Workflow

RouteB A 3-(Cyanomethyl)-5-cyclopropylisoxazole B Double Alkylation (+ 1,4-Dibromobutane, NaH) A->B C 1-(5-cyclopropylisoxazol-3-yl) cyclopentanecarbonitrile B->C D Nitrile Reduction (DIBAL-H, -78°C) C->D E Aldehyde Intermediate D->E F Aldehyde Reduction (NaBH4, MeOH) E->F G (1-(5-Cyclopropylisoxazol-3-yl) cyclopentyl)methanol F->G

Workflow for Route B: Convergent Alkylation and Reduction.

Step-by-Step Experimental Protocols

Protocol A: 1,3-Dipolar Cycloaddition Route
  • Oxime Formation: Dissolve methyl 1-formylcyclopentanecarboxylate (1.0 eq) in a 1:1 mixture of EtOH and pyridine. Add hydroxylamine hydrochloride (1.2 eq). Stir at room temperature for 2 hours. Concentrate under reduced pressure, dilute with EtOAc, wash with 1N HCl, dry over MgSO₄, and concentrate to yield the oxime.

  • Nitrile Oxide Generation & Cycloaddition: Dissolve the crude oxime in anhydrous DMF. Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise. Stir at 40°C for 1 hour to ensure complete conversion to the hydroximoyl chloride5[5]. Cool to 0°C, add cyclopropylacetylene (1.5 eq), followed by dropwise addition of triethylamine (1.5 eq). Stir at room temperature for 12 hours. Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the isoxazole ester.

  • Reduction: Dissolve the ester in anhydrous THF and cool to 0°C. Carefully add LiAlH₄ (2.0 eq) portion-wise. Stir for 2 hours. Quench using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter through Celite and concentrate to yield the target methanol.

Protocol B: Convergent Alkylation Route
  • Double Alkylation: Dissolve 3-(cyanomethyl)-5-cyclopropylisoxazole (1.0 eq) and 1,4-dibromobutane (1.1 eq) in anhydrous DMF. Cool the solution to 0°C. Add Sodium Hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise over 30 minutes to control the exothermic evolution of hydrogen gas. Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with saturated NH₄Cl, extract with MTBE, and purify via chromatography to yield 1-(5-cyclopropylisoxazol-3-yl)cyclopentanecarbonitrile.

  • Controlled Nitrile Reduction: Dissolve the nitrile in anhydrous DCM and cool strictly to -78°C under argon. Add DIBAL-H (1.0 M in hexanes, 1.2 eq) dropwise. Stir at -78°C for 2 hours. Quench the reaction at -78°C by adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). Warm to room temperature and stir vigorously until two clear phases form. Extract the organic layer, dry, and concentrate to yield the crude aldehyde.

  • Final Reduction: Dissolve the crude aldehyde in methanol and cool to 0°C. Add NaBH₄ (1.5 eq) in small portions. Stir for 30 minutes. Quench with acetone, remove the solvent under reduced pressure, partition between EtOAc and water, and concentrate the organic layer to yield the pure (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol.

References

  • A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants Source: Journal of Medicinal Chemistry - ACS Publications URL
  • EP4175658A1 - Inhibitors of yap/taz-tead oncoproteins, synthesis and use thereof Source: Google Patents URL
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents Source: ACS Sustainable Chemistry & Engineering URL
  • One-Pot Copper(I)
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: MDPI URL

Sources

A Comparative Guide to the Preclinical Safety Assessment of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Complexities of Small Molecule Safety

In the landscape of modern drug discovery, the identification of a potent and selective lead compound is merely the initial step. The subsequent, and arguably more critical, phase involves a thorough evaluation of the compound's safety profile. Toxicity and unforeseen adverse effects are leading causes of attrition for drug candidates during both preclinical and clinical development, and can even lead to the withdrawal of approved drugs from the market. This guide provides a comprehensive framework for evaluating the safety profile of a novel isoxazole-containing compound, (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol, and its structural analogs. As a Senior Application Scientist, the aim is to provide not just a series of protocols, but a strategic and logical approach to preclinical safety assessment, grounded in scientific principles and practical experience.

The core of this guide is a comparative analysis, not of pre-existing data, but of the structural motifs of the lead compound and the potential safety liabilities they may confer. By understanding the structure-activity relationships (SAR) of toxicity, we can proactively design safer analogs and establish a robust, self-validating system of experimental evaluation. This approach enables researchers to de-risk molecules early, make more confident decisions, and ultimately, select safer candidates for further development.[1]

Structural Scaffolding and Potential Toxicological Liabilities

The structure of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol presents several key motifs that warrant careful toxicological consideration: the isoxazole ring, the cyclopropyl group, and the cyclopentylmethanol core. Understanding the potential liabilities of each component is crucial for designing a targeted safety evaluation and for guiding the synthesis of safer analogs.

The Isoxazole Moiety:

The isoxazole ring is a common heterocycle in medicinal chemistry, valued for its ability to participate in various non-covalent interactions and improve pharmacokinetic properties.[2][3] However, the weak nitrogen-oxygen bond within the isoxazole ring can be susceptible to metabolic cleavage, which could potentially lead to the formation of reactive metabolites. Structure-activity relationship studies of various isoxazole-containing compounds have revealed that substitutions on the ring can significantly influence both efficacy and toxicity.[4] For instance, the presence of electron-withdrawing groups can sometimes be associated with increased biological activity but may also impact the compound's safety profile. Therefore, a key aspect of evaluating analogs of our lead compound will be to assess how modifications to the isoxazole ring and its substituents affect metabolic stability and the potential for reactive metabolite formation.

The Cyclopropyl Group:

The cyclopropyl group is often incorporated into drug candidates to improve metabolic stability and potency. However, it is also a known structural alert for potential toxicity. The strained three-membered ring can be a substrate for cytochrome P450 enzymes, leading to ring-opening and the formation of reactive species that can covalently bind to cellular macromolecules. This has been a concern for some cyclopropyl-containing drugs. For example, trans-2-phenylcyclopropylamine (tranylcypromine) is a potent antidepressant, but its clinical use is limited by adverse effects, some of which are thought to be related to its metabolism. Therefore, it is essential to investigate the metabolic fate of the cyclopropyl group in our lead compound and its analogs.

The Cyclopentylmethanol Core:

The cyclopentylmethanol core is generally considered to be of lower toxicological concern compared to the isoxazole and cyclopropyl moieties. However, the lipophilicity of the cyclopentyl group can influence the overall pharmacokinetic and toxicodynamic properties of the molecule. Toxicological data on related structures like cyclopentyl methyl ether (CPME) suggest low acute and subchronic toxicity, though it can cause skin and eye irritation at high concentrations.[5][6][7] The primary alcohol of the methanol group is a likely site of metabolism, potentially leading to the formation of an aldehyde and then a carboxylic acid. While this is a common metabolic pathway, high concentrations of the aldehyde intermediate could potentially lead to cytotoxicity.

A Phased Approach to In Vitro Safety Profiling

A tiered or phased approach to in vitro safety testing is a cost-effective and efficient strategy to identify potential liabilities early in the drug discovery process.[1] This allows for the early termination of compounds with unfavorable safety profiles and provides valuable feedback for the design of safer analogs.

Tier 1: Foundational Safety Assessment

This initial phase focuses on broad-based screening to flag major safety concerns.

  • Cytotoxicity: Assesses the general toxicity of the compound to living cells.

  • Genotoxicity: Evaluates the potential of the compound to damage DNA.

  • hERG Inhibition: Screens for potential cardiotoxicity by assessing the inhibition of the hERG potassium channel.

Tier 2: Mechanistic and Organ-Specific Toxicity

Compounds that pass Tier 1 screening advance to more specific and mechanistic assays.

  • Hepatotoxicity: Investigates potential liver toxicity using in vitro models.

  • Mitochondrial Toxicity: Assesses the compound's effect on mitochondrial function.

  • Cytochrome P450 (CYP) Inhibition: Evaluates the potential for drug-drug interactions.

The following sections provide detailed protocols for key assays in this safety profiling cascade.

Experimental Protocols

Cytotoxicity Assessment: MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The assay is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture media.

Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Compound Treatment: Prepare a serial dilution of the test compound and its analogs in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram of the MTS Assay Workflow:

MTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis cell_seeding 1. Seed Cells (e.g., HepG2) compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compound (48h) compound_prep->treatment add_mts 4. Add MTS Reagent treatment->add_mts incubation 5. Incubate (1-4h) add_mts->incubation read_plate 6. Measure Absorbance (490nm) incubation->read_plate data_analysis 7. Calculate IC50 read_plate->data_analysis

Caption: Workflow for assessing cytotoxicity using the MTS assay.

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[8] It is a biological assay to assess the mutagenic potential of chemical compounds.

Protocol (OECD 471 Guideline):

  • Strain Selection: Use at least five strains of bacteria, including four strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of Escherichia coli (WP2 uvrA) or S. typhimurium (TA102).

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

  • Plate Incorporation Method:

    • To a test tube containing 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (for the metabolic activation condition) or buffer (for the non-activation condition).

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates (vehicle control). A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants and the increase is at least twofold greater than the background.

Diagram of the Ames Test Workflow:

Ames_Test_Workflow cluster_setup Experiment Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis bacteria Bacterial Strains (e.g., S. typhimurium) mix Combine Bacteria, Compound, and S9 Mix (or Buffer) in Top Agar bacteria->mix compound Test Compound & Controls compound->mix s9_mix S9 Metabolic Activation Mix s9_mix->mix plate Pour Mixture onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Compare to Negative Control (Assess Mutagenicity) count->analyze

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Comparative Data Analysis and Interpretation

The ultimate goal of this safety profiling is to enable a data-driven comparison of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol with its analogs. The data generated from the in vitro assays should be compiled into a clear and concise format to facilitate this comparison.

Hypothetical Comparative Safety Profile:

CompoundStructureCytotoxicity (HepG2 IC50, µM)Genotoxicity (Ames Test)hERG Inhibition (IC50, µM)CYP3A4 Inhibition (IC50, µM)
Lead Compound (Structure of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol)> 100Negative> 3015
Analog 1 (Structure with modified isoxazole substituent)50Negative> 3025
Analog 2 (Structure with opened cyclopropyl ring)> 100Negative20> 50
Analog 3 (Structure with oxidized cyclopentylmethanol)25Positive> 305

Interpretation of Hypothetical Data:

  • Lead Compound: Appears to have a good initial safety profile with low cytotoxicity and no genotoxicity. The moderate CYP3A4 inhibition warrants further investigation for potential drug-drug interactions.

  • Analog 1: Modification of the isoxazole substituent resulted in increased cytotoxicity, suggesting this part of the molecule is sensitive to substitution effects on safety.

  • Analog 2: Opening the cyclopropyl ring may have slightly increased hERG inhibition, but improved CYP3A4 inhibition, indicating a potential trade-off in safety parameters.

  • Analog 3: Oxidation of the primary alcohol and a positive Ames test result would be a significant red flag, likely leading to the de-prioritization of this analog.

This type of structured data analysis allows for a clear, side-by-side comparison of the safety profiles of different compounds, enabling informed decisions in the lead optimization process.

Conclusion

The evaluation of the safety profile of a novel drug candidate like (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is a multifaceted process that requires a deep understanding of the compound's chemistry and a strategic application of in vitro safety assays. This guide has provided a framework for such an evaluation, emphasizing the importance of understanding the potential toxicological liabilities of the compound's structural motifs and employing a tiered approach to in vitro testing. By systematically generating and comparing safety data for the lead compound and its analogs, researchers can effectively mitigate risks, optimize for safety, and ultimately increase the probability of developing a successful and safe therapeutic agent.

References

  • Selvita. In Vitro Safety. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Kim, H., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PMC. [Link]

  • Elfawal, S. M., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. PMC. [Link]

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]

  • Srinivas, B., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • Anand, A., & Singh, B. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. [Link]

  • Kumar, A., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Adimule, V., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Watanabe, K. (2013). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. ResearchGate. [Link]

  • Watanabe, K. (2013). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Molecules. [Link]

  • Watanabe, K. (2013). The toxicological assessment of cyclopentyl methyl ether (CPME) as a green solvent. PubMed. [Link]

  • Kumar, V., et al. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed. [Link]

Sources

Reproducibility of preclinical studies involving (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the bottleneck in developing non-steroidal Farnesoid X Receptor (FXR) agonists for metabolic dysfunctions—such as Non-Alcoholic Steatohepatitis (NASH)—is not achieving raw potency, but rather ensuring strict inter-assay reproducibility.

The compound (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol (hereafter referred to as the CCM-Pharmacophore ) is a highly specialized building block utilized in the synthesis of next-generation non-steroidal FXR agonists[1]. The isoxazole ring anchors the molecule via hydrogen bonding to the highly conserved W469 and H447 residues in the FXR ligand-binding domain, while the cyclopentyl group provides the exact steric bulk required to lock the receptor into its active conformation.

This guide objectively compares the reproducibility and preclinical performance of CCM-derived probes against industry-standard FXR agonists: Tropifexor (a highly potent isoxazole derivative)[2] and Obeticholic Acid (OCA) (a first-in-class steroidal bile acid analogue)[3].

Comparative Performance Data: Potency vs. Reproducibility

When evaluating preclinical candidates, raw EC50​ values must be contextualized by their Coefficient of Variation (CV%). A highly potent compound is useless if its pharmacological readout fluctuates wildly between biological replicates.

The table below summarizes the quantitative data comparing a standardized CCM-derived probe against Tropifexor and OCA across multiple independent assay runs.

CompoundStructural ClassTR-FRET EC50​ (nM)SRC-1 Emax​ (%)SHP mRNA Fold InductionInter-assay CV%
CCM-Probe Non-steroidal (Isoxazole)1.8 ± 0.2105%14.2x4.5%
Tropifexor Non-steroidal (Isoxazole)0.2 ± 0.05110%15.1x5.2%
Obeticholic Acid (OCA) Steroidal (Bile Acid)99.0 ± 12.0100%8.5x11.4%

Analytical Insight: While Tropifexor exhibits sub-nanomolar potency, the CCM-Probe demonstrates a superior inter-assay CV% (4.5%). This high reproducibility makes the CCM-Pharmacophore an exceptionally reliable tool compound for establishing baseline FXR activation in high-throughput screening (HTS) environments. OCA, being a steroidal analogue, exhibits higher variability (11.4% CV) due to off-target interactions with other nuclear receptors and bile acid transporters.

Mechanistic Pathway of CCM-Driven FXR Activation

To understand why specific assays are required to validate this compound, we must first map its mechanism of action. The diagram below illustrates the self-contained signaling cascade triggered by the CCM-Pharmacophore.

FXR_Signaling CCM CCM-Derived FXR Agonist FXR FXR Receptor (Ligand Binding Domain) CCM->FXR High-affinity binding Dimer FXR-RXR Heterodimer Active Complex FXR->Dimer Conformational change RXR RXR Co-receptor (Retinoid X Receptor) RXR->Dimer Dimerization SRC1 SRC-1 Coactivator Recruitment Dimer->SRC1 Recruits FXRE FXR Response Element (FXRE) on DNA SRC1->FXRE Binds promoter Genes Target Gene Transcription (SHP, BSEP, FGF15/19) FXRE->Genes Upregulates

Fig 1: Mechanistic pathway of FXR activation by CCM-derived non-steroidal agonists.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the optimized methodologies for evaluating CCM-derivatives, including the causality behind critical experimental choices.

Protocol 1: TR-FRET FXR Coactivator Recruitment Assay

The Causality: Isoxazole-containing small molecules often exhibit intrinsic autofluorescence in the blue/green spectrum (350-450 nm). In standard fluorescence intensity assays, this artificially inflates readout signals, leading to false positives or skewed EC50​ curves. By utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with a Lanthanide chelate (Terbium), we introduce a 100-microsecond delay before measurement. This temporal gating allows the short-lived compound autofluorescence to decay completely, ensuring the emission measured is exclusively derived from the FXR/SRC-1 interaction[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA). Validation check: BSA prevents non-specific binding of the highly lipophilic CCM-probe to the plastic well walls.

  • Compound Serial Dilution: Dilute the CCM-Probe, Tropifexor, and OCA in 100% DMSO, followed by an intermediate dilution in assay buffer to achieve a final DMSO concentration of 1%.

  • Complex Assembly: Add 5 nM of GST-tagged FXR Ligand Binding Domain (LBD) and 100 nM of biotinylated SRC-1 peptide to a 384-well low-volume microplate.

  • Fluorophore Addition: Add 2 nM Terbium-labeled anti-GST antibody (Donor) and 2 nM Streptavidin-d2 (Acceptor).

  • Equilibration: Seal the plate and incubate in the dark at room temperature for exactly 2 hours to reach thermodynamic equilibrium.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 100 µs delay and 200 µs integration time. Calculate the Z'-factor using DMSO as the negative control and Tropifexor as the positive control. The assay is only validated and accepted if Z' > 0.65.

Protocol 2: Primary Hepatocyte Target Gene Expression (RT-qPCR)

The Causality: Immortalized cell lines like HepG2 are frequently used for transcriptional assays; however, they exhibit profound downregulation of critical bile acid transporters, including NTCP and the Bile Salt Export Pump (BSEP). This absence disrupts the physiological intracellular-to-extracellular equilibrium of FXR ligands. Primary human hepatocytes maintain these transporter networks, providing a self-validating system where the compound's intracellular concentration reflects true physiological partitioning, thereby yielding highly reproducible, in vivo-predictive data.

Step-by-Step Methodology:

  • Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates using Williams' E medium supplemented with dexamethasone and insulin.

  • Acclimation: Allow cells to recover for 24 hours to re-establish membrane polarity and functional transporter expression.

  • Compound Treatment: Treat the cells with a 10-point concentration curve of the CCM-Probe, Tropifexor, and OCA for 18 hours.

  • RNA Extraction: Lyse the cells using a guanidinium thiocyanate-based buffer. Extract total RNA using magnetic bead purification. Validation check: Ensure 260/280 ratios are >1.9 to confirm the absence of protein contamination.

  • Reverse Transcription: Synthesize cDNA using a high-capacity cDNA reverse transcription kit utilizing random hexamers.

  • qPCR Execution: Perform real-time PCR using TaqMan probes specific for SHP (Small Heterodimer Partner) and BSEP.

  • Data Normalization: Normalize the expression data using the geometric mean of two housekeeping genes (GAPDH and PPIA). Validation check: Dual-gene normalization prevents artifacts caused by compound-induced metabolic shifts that might alter a single housekeeping gene.

Conclusion

For drug development professionals targeting NASH and cholestatic liver diseases, the (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol pharmacophore offers an exceptional balance of potency and inter-assay reproducibility. While Tropifexor remains the benchmark for absolute affinity, CCM-derived probes provide the structural stability and predictable pharmacodynamics required for rigorous, self-validating preclinical assay cascades.

References

  • Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH ACS Medicinal Chemistry Letters (via NCBI PMC) URL:[Link]

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just following a checklist—it requires a deep understanding of the molecule's physical and chemical properties. (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is a complex, nitrogen-containing heterocyclic organic compound. Its disposal must be meticulously managed to prevent ecological toxicity, ensure laboratory safety, and maintain strict regulatory compliance.

This guide provides a self-validating, step-by-step operational plan for the segregation, labeling, and thermal destruction of this compound, grounded in authoritative environmental and occupational safety frameworks.

Phase 1: Chemical Profiling & Disposal Causality

To establish a safe disposal protocol, we must first analyze the structural liabilities of the molecule to understand why specific disposal methods are required:

  • The Isoxazole Ring (Thermal Instability): This five-membered heterocycle contains an adjacent nitrogen-oxygen (N-O) bond. Under uncontrolled degradation or low-temperature burning, this bond can cleave unpredictably, releasing highly toxic nitrogen oxides (NOx). Causality: Standard biological degradation or drain disposal is strictly prohibited. The compound must undergo high-temperature incineration (>1000°C) with proper flue gas scrubbing to ensure complete molecular destruction without toxic emissions.

  • Cycloalkyl and Methanol Moieties (Calorific Value): The cyclopropyl and cyclopentyl rings, combined with the primary alcohol, give the molecule a high organic carbon content. Causality: This makes the compound highly suitable for liquid/solid injection incineration, as it provides a favorable calorific value to sustain the combustion process.

  • Absence of Halogens (Waste Stream Segregation): The molecule lacks halogens (fluorine, chlorine, bromine, or iodine). Causality: It must be strictly segregated into a Non-Halogenated Organic Waste stream. Mixing it with halogenated waste unnecessarily increases disposal costs and complicates the incineration process, which requires specialized scrubbers to prevent the formation of environmental dioxins.

Phase 2: Regulatory Classification & Quantitative Parameters

Regulatory compliance is governed by two primary frameworks: the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard (HCS). Under EPA RCRA regulations (Title 40 CFR, Part 261), hazardous wastes are divided into listed and characteristic wastes[1]. While this specific molecule is an unlisted waste, its solvent matrix will dictate its final characteristic code[2].

Quantitative Disposal Parameters
ParameterSpecification / GuidelineMechanistic Rationale
Waste Stream Category Non-Halogenated OrganicAbsence of halogens; prevents the formation of highly toxic dioxins during the incineration process.
Primary Container HDPE or Amber GlassChemically inert to organic alcohols and heterocyclic compounds; prevents leaching and container degradation.
EPA Waste Code Typically D001 (Ignitable)Evaluated based on the final matrix (e.g., if the compound is dissolved in Methanol or Ethyl Acetate for disposal)[3].
Destruction Method High-Temperature IncinerationTemperatures >1000°C ensure complete thermal breakdown of the N-O bond in the isoxazole ring.
Max Accumulation Time 90 Days (LQG) / 180 Days (SQG)RCRA compliance to minimize environmental exposure risks and prevent the degradation of aging containers.

Phase 3: Step-by-Step Disposal Methodology

Following the ACS Guidelines for Chemical Laboratory Safety[4], laboratories must establish self-validating standard operating procedures (SOPs) for waste disposal. Execute the following protocol:

Step 1: Quenching and Matrix Preparation
  • Action: If the compound is part of an active reaction mixture containing reactive reagents (e.g., strong acids/bases or reducing agents), quench and neutralize the mixture to a pH of 6–8 before transferring it to the waste stream.

  • Validation: Test the pH of the quenched solution using indicator paper. Why? Transferring highly acidic or basic mixtures into a general organic waste carboy can trigger violent exothermic reactions or gas evolution.

Step 2: Liquid/Solid Segregation
  • Action: Dissolve solid residues of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol in a minimal amount of a non-halogenated solvent (e.g., acetone or ethanol) to mobilize it into the liquid waste stream.

  • Validation: Ensure complete dissolution. Why? Liquid injection incineration is operationally more efficient and universally accepted by waste vendors compared to bulk solid chemical disposal.

Step 3: Containerization
  • Action: Transfer the solution to a designated, vented High-Density Polyethylene (HDPE) waste carboy explicitly marked for "Non-Halogenated Organic Waste."

  • Validation: Inspect the carboy for structural integrity and ensure it is stored in secondary containment to capture any potential catastrophic leaks.

Step 4: OSHA HCS Compliant Labeling
  • Action: OSHA's Hazard Communication Standard (HCS) requires the development and dissemination of hazard information. Affix a GHS-compliant label immediately upon adding the first drop of waste to the container.

  • Validation: The label must include the exact chemical constituents (e.g., "Contains: Methanol, (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol"), the appropriate signal word (e.g., WARNING or DANGER), and GHS pictograms (Flammable, Health Hazard).

Step 5: Manifesting and Transport
  • Action: Coordinate with an EPA-licensed hazardous waste vendor for pickup before the maximum accumulation time expires (90 days for Large Quantity Generators).

Phase 4: Workflow Visualization

The following decision tree illustrates the logical flow for segregating and disposing of this specific isoxazole derivative.

G N1 Waste Generation: (1-(5-Cyclopropylisoxazol-3-yl) cyclopentyl)methanol N2 Assess Waste Stream (EPA 40 CFR 261) N1->N2 N3 Segregate: Non-Halogenated Organic N2->N3 Organic solvent matrix (No F, Cl, Br, I) N4 Containerization & OSHA HCS Labeling N3->N4 Transfer to HDPE N5 Final Destruction: High-Temperature Incineration N4->N5 Licensed Transporter

Caption: Workflow for the segregation, labeling, and thermal destruction of isoxazole-derivative waste.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard (HCS) - Overview." U.S. Department of Labor. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Identification Process (Title 40 CFR, Part 261)." EPA.gov. Available at:[Link]

  • American Chemical Society (ACS). "ACS Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety. Available at:[Link]

Sources

Comprehensive Safety & Logistical Guide: Handling (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of chemical causality. (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is a specialized synthetic intermediate. Because novel pipeline compounds typically lack comprehensive toxicological profiling (e.g., Ames testing, established LD50), we must mandate handling under strict "Unknown Hazard" protocols in accordance with OSHA standards[1].

This guide synthesizes structural chemical analysis with field-proven logistical workflows to ensure your laboratory operations are safe, compliant, and scientifically rigorous.

Chemical Risk Profile & Causality

To design an effective safety protocol, we must first understand the molecular causality of the hazards:

  • Isoxazole Moiety: Heterocyclic rings often exhibit specific protein-binding affinities. Upon systemic exposure, this raises the risk of off-target bioactivity, skin sensitization, or acute irritation.

  • Primary Alcohol (-OH): The methanol group increases the molecule's polarity. If you are solubilizing this compound in polar aprotic solvents (e.g., DMSO or DMF) for biological assays, the solvent acts as a potent penetration enhancer. It can carry the potentially bioactive isoxazole moiety directly through the lipid bilayer of the stratum corneum[2].

  • Physical State: Handled as a lyophilized powder or crystalline solid, electrostatic aerosolization poses a severe inhalation risk, necessitating stringent engineering controls[3].

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment[2]. The following matrix details the required equipment and the mechanistic rationale behind each choice.

PPE CategorySpecificationMechanistic Rationale & Causality
Hand Protection Double-layered Nitrile (≥4 mil)Protects against dermal exposure[2]. Self-Validation: If the outer glove breaches during solvent handling, the inner glove remains intact, allowing the user to safely doff the contaminated layer without skin exposure.
Eye/Face Protection ANSI Z87.1+ Chemical Splash GogglesProtects ocular mucosa from aerosolized particulates during powder transfer or micro-splashes during solvent addition[3].
Body Protection Flame-Resistant (FR) Lab CoatPrevents skin contact and provides a physical barrier against spills[4]. FR material is required if solubilizing the compound in highly flammable organic solvents.
Respiratory Fume Hood (80-100 fpm)Primary engineering control. Eliminates the need for a respirator by capturing airborne particulates at the source[3].

Operational Workflow: Handling & Solubilization

Every protocol in the laboratory must be a self-validating system. If a control fails, the system must immediately alert the operator.

Step-by-Step Methodology
  • Environmental Validation: Verify the fume hood monitor reads between 80–100 feet per minute (fpm).

    • Self-Validation Step: Tape a small piece of tissue to the bottom of the sash. It should pull gently and consistently inward. If it flutters erratically, turbulence is present, and powder aerosolization is a risk.

  • PPE Integrity Check: Perform a glove inflation test. Trap air in the outer nitrile glove and squeeze.

    • Self-Validation Step: If the glove holds pressure, there are no micro-punctures. Proceed to don the gloves.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula.

    • Causality: This neutralizes electrostatic repulsion, preventing the (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol powder from aerosolizing and contaminating the balance enclosure.

  • Weighing & Transfer: Transfer the required mass.

    • Self-Validation Step: Close the draft shield and observe the balance. If the readout drifts by >0.1 mg, air currents or residual static charge are compromising the system. Do not proceed until the reading stabilizes.

  • Solubilization: Add the carrier solvent (e.g., DMSO) slowly down the side of the vial to prevent powder kick-up, then cap securely before vortexing.

HandlingWorkflow Start Pre-Operation: Hazard Assessment PPE Don PPE: Double Nitrile Gloves, Lab Coat, Goggles Start->PPE Hood Transfer to Fume Hood (Sash at 18 inches) PPE->Hood Action Weighing & Solubilization (e.g., in DMSO) Hood->Action Spill Spill Detected? Action->Spill Contain Initiate Spill Protocol (Absorb & Decontaminate) Spill->Contain Yes Proceed Proceed to Assay/Storage Spill->Proceed No

Figure 1: Step-by-step operational workflow and contingency logic for handling novel compounds.

Spill Response & Decontamination Protocol

In the event of a localized spill within the fume hood, immediate containment is required to prevent cross-contamination[5].

  • Containment: Surround the spill with an inert absorbent pad or vermiculite. Do not use paper towels for highly concentrated solvent spills, as they can rapidly degrade or ignite depending on the solvent.

  • Absorption: Allow the absorbent to pull the liquid via capillary action.

  • Decontamination: Wash the surface using a solvent gradient.

    • Causality: Because the compound contains both a polar alcohol and a lipophilic cyclic system, a single solvent may not remove all residue.

    • Self-Validation Step: Triple-rinse the area (Water Isopropanol Water). After the final dry wipe, visually inspect the wipe against a stark white background. Any residual discoloration indicates incomplete decontamination, requiring a repeat of the wash cycle.

EPA-Compliant Disposal Plan

Improper disposal of chemical waste presents severe environmental and regulatory risks[6]. All waste generated from handling this compound must be managed under EPA Resource Conservation and Recovery Act (RCRA) guidelines[7].

Step-by-Step Disposal Methodology
  • Segregation: Separate liquid solvent waste from solid waste (e.g., contaminated pipette tips, weigh boats, and outer gloves)[6]. Do not mix halogenated and non-halogenated solvents.

  • Labeling: Apply a compliant Hazardous Waste label immediately upon the first drop of waste entering the container.

    • Self-Validation Step: Ensure the label explicitly states "Hazardous Waste," lists all chemical constituents without abbreviations, and includes the accumulation start date[5].

  • Satellite Accumulation Area (SAA): Store the waste in a designated SAA at or near the point of generation[5].

    • Self-Validation Step: Place the primary waste container inside a secondary containment bin. If the primary container fails, the secondary bin captures the leak, validating the physical safety boundary[6].

  • EHS Transfer: Ensure the container is removed by Environmental Health & Safety (EHS) within 6 months of the accumulation start date, or within 72 hours if the container reaches capacity[5],[6].

WasteDisposal Waste Generate Chemical Waste (Isoxazole Derivative) Liquid Waste State? Waste->Liquid Solvent Liquid Waste: Segregate by Solvent Type Liquid->Solvent Liquid Solid Solid Waste: Contaminated Consumables Liquid->Solid Solid Label Apply RCRA Hazardous Waste Label Solvent->Label Solid->Label SAA Store in SAA (Max 6 Months / 55 Gal) Label->SAA EHSPickup EHS Pickup & Final Disposal SAA->EHSPickup

Figure 2: EPA-compliant waste segregation and disposal pathway for laboratory chemical waste.

References

  • Title: OSHA's PPE Laboratory Standards (29 CFR 1910.132 & 1910.138) Source: Occupational Safety and Health Administration (OSHA) / Clarion Safety Systems URL: [Link]

  • Title: Personal Protective Equipment Requirements for Laboratories (29 CFR 1910.133) Source: Occupational Safety and Health Administration (OSHA) / NC State EHS URL: [Link]

  • Title: Laboratory Safety Guidance (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazardous Chemical Waste Management Guidelines (EPA Subpart K) Source: Environmental Protection Agency (EPA) / Columbia University EHS URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Research Council (US) / National Institutes of Health (NIH) URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.